5-Formyl-2-thiophenecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-formylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEAMMGYJFFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355995 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4565-31-5 | |
| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Formyl-2-thiophenecarboxylic Acid
Introduction
5-Formyl-2-thiophenecarboxylic acid (CAS No: 4565-31-5) is a bifunctional heterocyclic compound of significant interest in modern organic synthesis and materials science.[1] Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an aldehyde group, provides a unique platform for diverse chemical transformations. This dual reactivity makes it a highly valuable building block for complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key applications, providing researchers, chemists, and drug development professionals with the technical insights necessary for its effective utilization.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the cornerstone of its application. The stability, solubility, and spectral characteristics of this compound dictate its handling, reaction conditions, and analytical verification.
Core Physicochemical Properties
The compound is typically an off-white to yellow crystalline solid.[1] Discrepancies in reported melting points (ranging from 169°C to 182°C) may reflect variances in purity or the presence of different crystalline polymorphs.[1][2][3] Its poor solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF are characteristic of a molecule with both a polar carboxylic acid group and a larger, less polar aromatic system.[1]
| Property | Value | Source(s) |
| CAS Number | 4565-31-5 | [1][2][4] |
| Molecular Formula | C₆H₄O₃S | [1][3][5] |
| Molecular Weight | 156.16 g/mol | [1][3][5] |
| Appearance | Off-white to pale yellow crystalline powder | [1][5] |
| Melting Point | 169 - 182°C (may decompose) | [1][2][3] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [1] |
| pKa (Predicted) | 3.05 ± 0.10 | [3][6] |
| Storage | Sealed in a dry, dark place; inert atmosphere at 2-8°C recommended for long-term storage | [1][3][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The electron-withdrawing nature of the formyl and carboxyl groups significantly influences the electronic environment of the thiophene ring, which is clearly observable in its NMR spectra.
1.2.1 ¹H and ¹³C NMR Spectroscopy
The proton NMR spectrum shows three distinct signals in the aromatic and aldehyde regions.[3][4] The aldehyde proton is significantly deshielded, appearing as a singlet around 10.00 ppm. The two protons on the thiophene ring appear as doublets, with their chemical shifts pushed downfield due to the deshielding effects of the substituents. The ¹³C NMR spectrum corroborates this, showing distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the four unique carbons of the disubstituted thiophene ring.[3][4]
| ¹H NMR (300 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.00 | Singlet | N/A | Aldehyde proton (-CHO) |
| 7.93 - 7.92 | Doublet | 3.92 Hz | Thiophene proton (H3 or H4) |
| 7.78 - 7.77 | Doublet | 3.90 Hz | Thiophene proton (H4 or H3) |
| ¹³C NMR (300 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 182.2 | Aldehyde Carbonyl (C=O) |
| 163.3 | Carboxylic Acid Carbonyl (C=O) |
| 141.6, 139.7, 133.8, 132.0 | Thiophene Ring Carbons |
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of the carbonyl groups. The presence of both an aldehyde and a carboxylic acid results in strong, distinct absorption bands.
| Expected IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Vibration Assignment |
| 3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid) |
| ~3100 | C-H stretch (aromatic) |
| 2850 - 2750 | C-H stretch (aldehyde, often a pair of bands) |
| ~1700 - 1680 | C=O stretch (carboxylic acid dimer) |
| ~1670 - 1660 | C=O stretch (aldehyde, conjugated) |
| 1550 - 1450 | C=C stretch (thiophene ring) |
Part 2: Synthesis and Reactivity
Synthetic Methodology: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate
A reliable and common laboratory-scale synthesis involves the base-catalyzed hydrolysis of its corresponding methyl ester.[3][4] This method is effective because the ester is often more accessible through direct functionalization of the thiophene ring.
Experimental Protocol:
-
Dissolution: Dissolve methyl 5-formylthiophene-2-carboxylate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water. The use of THF as a co-solvent is critical to ensure the miscibility of the organic ester in the aqueous base.
-
Hydrolysis: Add potassium hydroxide (KOH, ~1.5 equivalents) to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Solvent Removal: Upon completion, remove the THF under reduced pressure. This step ensures that the subsequent extraction is efficient.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 1-2 using 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. The repeated extractions are necessary to recover all of the product from the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the carboxylic acid can be converted into esters, amides, or acid halides. This allows for selective, stepwise modifications.
Caption: Key reactive sites of this compound.
Part 3: Applications in Research and Development
The unique structure of this compound makes it a valuable precursor in several high-technology fields.
-
Pharmaceutical Development : It is a documented building block for the synthesis of immunomodulating agents, which are crucial for developing treatments for autoimmune diseases.[2][4][8] It also serves as a key intermediate in the synthesis of novel antiviral drugs.[1]
-
Materials Science : The rigid, aromatic structure is ideal for constructing advanced materials. It is used as a precursor for metal-organic frameworks (MOFs), where the carboxylic acid can coordinate with metal ions.[1] It also serves as a building block for nonlinear optical materials and as a functional monomer in the development of conductive polymers.[1]
Part 4: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification : this compound is classified as an irritant.[2][3] It can cause skin, eye, and respiratory irritation.[7]
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
-
Personal Protective Equipment (PPE) : Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.[1][3][7] Refrigeration at 2-8°C is recommended.[1]
-
Spill & First Aid : In case of skin contact, wash thoroughly with soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicine and material science. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes provide a solid foundation for its use in advanced applications. By understanding and applying the principles outlined in this guide, researchers can confidently and safely leverage the unique chemical potential of this versatile heterocyclic building block.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- Home Sunshine Pharma. (n.d.). This compound CAS 4565-31-5.
- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.
- Home Sunshine Pharma. (n.d.). Ácido 5-Formil-2-tiofenocarboxílico CAS 4565-31-5.
- LookChem. (n.d.). Cas 4565-31-5,this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. This compound | 4565-31-5 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 8. hspchem.com [hspchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 5-Formyl-2-thiophenecarboxylic acid (CAS 4565-31-5) for Advanced Research and Development
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the true value of a chemical intermediate lies not just in its structure, but in its inherent potential. This compound is a prime example of such a molecule. Its elegantly simple thiophene core, adorned with two of organic chemistry's most versatile functional groups—the aldehyde and the carboxylic acid—positions it as a "power-scaffold" for complex molecular architecture.
This guide is structured to move beyond a simple recitation of facts. It is designed to provide you, the researcher, with the causal reasoning behind its synthesis, the strategic thinking for its application, and the rigorous methodology for its validation. We will explore not just how to use this compound, but why specific pathways are chosen and what critical quality attributes must be controlled to ensure the success of your downstream applications. Consider this your field guide to unlocking the full synthetic potential of this critical thiophene derivative.
Section 1: Molecular Profile and Physicochemical Properties
This compound (Molecular Formula: C₆H₄O₃S) is a heterocyclic compound whose utility is derived from the orthogonal reactivity of its formyl (aldehyde) and carboxylic acid moieties.[1] The electron-withdrawing nature of both groups deactivates the thiophene ring towards electrophilic substitution, yet they provide two distinct handles for a wide array of chemical transformations. This bifunctionality is the cornerstone of its role as a versatile building block in multi-step syntheses.[1]
Key physicochemical data are summarized below for rapid reference and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 4565-31-5 | [2][3] |
| Molecular Weight | 156.16 g/mol | [1][3] |
| Appearance | Off-white to pale yellow or light brown crystalline powder | [1][4] |
| Melting Point | 169-182°C (decomposes) | [1][3][5] |
| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [3] |
| Density | ~1.51 g/cm³ | [3][6] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [1] |
| pKa | 3.05 ± 0.10 (Predicted) | [3] |
Section 2: Strategic Synthesis and Purification
The synthesis of this compound is typically approached via two primary strategies: formylation of a pre-existing thiophene-2-carboxylic acid derivative or, more commonly, the modification of a 2,5-disubstituted thiophene.
Synthesis Route 1: Hydrolysis of a Methyl Ester Precursor
A prevalent and reliable laboratory-scale synthesis involves the base-catalyzed hydrolysis of methyl 5-formylthiophene-2-carboxylate.[2][3] This method is favored due to the accessibility of the starting ester and the straightforward nature of the hydrolysis reaction.
Causality Behind Experimental Choices:
-
Base Selection (KOH): Potassium hydroxide is a strong base that effectively saponifies the ester. It is chosen over weaker bases to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Solvent System (THF/H₂O): A mixed solvent system is critical. Tetrahydrofuran (THF) solubilizes the organic ester starting material, while water solubilizes the KOH and the resulting carboxylate salt. This creates a homogenous reaction environment, maximizing reaction kinetics.
-
Acidification (HCl): After hydrolysis, the product exists as the potassium carboxylate salt. Strong acid (HCl) is used to protonate the salt, causing the neutral, less water-soluble carboxylic acid to precipitate or become extractable into an organic solvent. The pH is adjusted to 1-2 to ensure complete protonation.
-
Extraction (Ethyl Acetate): Ethyl acetate is an excellent solvent for extracting the final product from the aqueous layer, offering good solubility for the acid while being immiscible with water.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.[2][3]
-
Saponification: Add potassium hydroxide (KOH, 1.5 eq) to the solution. Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.[2][3] This step is crucial to prevent issues during the subsequent extraction.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl solution while stirring, until the pH of the solution is between 1 and 2.[2][3] A precipitate may form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[2][3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve >99% purity.
Synthesis Route 2: The Vilsmeier-Haack Approach (Conceptual)
While direct formylation of thiophene-2-carboxylic acid is challenging due to deactivation, the Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto thiophene rings and is often used to prepare precursors.[7][8] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9]
The electrophile, a chloroiminium ion, is highly reactive and capable of formylating even moderately deactivated aromatic systems.[10] The reaction's high regioselectivity for the α-position (C2 or C5) on the thiophene ring makes it a powerful tool in thiophene chemistry.[8]
Caption: Conceptual workflow for Vilsmeier-Haack formylation.
Section 3: Core Applications in Drug Discovery and Advanced Materials
The true utility of this compound lies in its ability to serve as a linchpin in the synthesis of complex target molecules.
Pharmaceutical Intermediate
This compound is a key building block for novel thiophene-based Active Pharmaceutical Ingredients (APIs).[1] It has been identified as a component in the synthesis of immunomodulating agents, which are valuable in the treatment of autoimmune diseases.[2][3][11]
Case Study: A Scaffold for PARP Inhibitors Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[12][13] Many PARP inhibitors feature complex heterocyclic cores designed to mimic the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site.[14] The rigid, aromatic structure of the thiophene ring, combined with the reactive handles of this compound, makes it an ideal starting point for building such intricate pharmacophores.
The carboxylic acid can be converted to an amide, a common feature in PARP inhibitors, while the aldehyde can undergo reductive amination or condensation reactions to build out the rest of the molecule.
Caption: Mechanism of PARP inhibition in DNA single-strand break repair.
Materials Science Precursor
Beyond pharmaceuticals, this molecule is a precursor for:
-
Nonlinear Optical (NLO) Materials: The polarizable thiophene ring and electron-withdrawing groups can be incorporated into larger conjugated systems with potential NLO properties.[1]
-
Metal-Organic Frameworks (MOFs): The carboxylic acid provides a perfect coordination site for metal ions, allowing for its use as an organic linker in the construction of porous MOFs.[1]
-
Conductive Polymers: The thiophene moiety is a fundamental unit in conductive polymers like polythiophene. Functionalized monomers like this can be used to tune the electronic and physical properties of the resulting polymers.[1]
Section 4: Analytical Quality Control for GMP Environments
Rigorous analytical control is paramount to ensure the suitability of this compound for its intended use, especially in pharmaceutical synthesis. A Certificate of Analysis for high-purity batches should include HPLC purity, heavy metal content, residual solvent analysis, and water content.[1]
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural confirmation.
-
¹H NMR (300 MHz, CDCl₃): The spectrum is characterized by three key signals: a singlet for the highly deshielded aldehyde proton around δ 10.00 ppm, and two doublets in the aromatic region for the thiophene protons at δ ~7.93 and ~7.78 ppm, showing a characteristic coupling constant (J) of approximately 3.9 Hz.[2][3]
-
¹³C NMR (300 MHz, CDCl₃): Key resonances include the aldehyde carbon at ~δ 182.2 ppm, the carboxylic acid carbon at ~δ 163.3 ppm, and four distinct signals for the thiophene ring carbons.[2][3]
Infrared (IR) Spectroscopy: IR spectroscopy is used to rapidly confirm the presence of the key functional groups.
-
C=O Stretch (Carboxylic Acid): A broad absorption band is expected around 1700-1680 cm⁻¹.
-
C=O Stretch (Aldehyde): A sharp absorption band is expected around 1670-1660 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of the compound. A validated, stability-indicating method is required in regulated environments.
This protocol is a representative method; specific parameters must be optimized and validated for your system.
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-20 min: Hold at 80% B
-
20-21 min: 80% B to 20% B
-
21-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of ≥99.0% is a common quality standard.[1]
Caption: Decision workflow for analytical quality control.
Section 5: Safety, Handling, and Storage Protocols
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
Hazard Identification: this compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Recommended storage temperature is often room temperature or refrigerated (2-8°C) under an inert atmosphere for long-term stability.[1]
References
- Ricci, A. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- ChemicalBook. (2024). This compound | 4565-31-5.
- Home Sunshine Pharma. (n.d.). This compound CAS 4565-31-5.
- ChemicalBook. (n.d.). This compound CAS#: 4565-31-5.
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- (n.d.). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes.
- (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.
- Ambeed.com. (n.d.). 4565-31-5 | 5-Formylthiophene-2-carboxylic acid.
- BenchChem. (2025). Technical Support Center: Formylation of Thiophene.
- Sigma-Aldrich. (n.d.). 5-Formylthiophene-2-carboxylic acid | 4565-31-5.
- Echemi. (n.d.). 5-Formylthiophene-2-carboxylic acid.
- Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 4565-31-5.
- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.
- CymitQuimica. (n.d.). This compound.
- Home Sunshine Pharma. (n.d.). Ácido 5-Formil-2-tiofenocarboxílico CAS 4565-31-5.
- lookchem. (n.d.). Cas 4565-31-5,this compound.
- (2022). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Cureus.
- de Bono, J., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology.
- Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4565-31-5 [chemicalbook.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Cas 4565-31-5,this compound | lookchem [lookchem.com]
- 7. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. hspchem.com [hspchem.com]
- 12. PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research | Journal of Education, Health and Sport [apcz.umk.pl]
- 13. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. 4565-31-5 | 5-Formylthiophene-2-carboxylic acid | Aldehydes | Ambeed.com [ambeed.com]
- 16. This compound | 4565-31-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of 5-Formyl-2-thiophenecarboxylic Acid
Introduction
5-Formyl-2-thiophenecarboxylic acid (CAS No: 4565-31-5) is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its structure, featuring a thiophene ring functionalized with both a carboxylic acid and a formyl (aldehyde) group, makes it a highly versatile bifunctional building block.[1] The strategic placement of these electron-withdrawing groups at the C2 and C5 positions of the thiophene core imparts unique reactivity and electronic properties, rendering it a valuable precursor for a range of complex molecules. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, synthesis, and key applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental designs.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄O₃S | [1][2] |
| Molecular Weight | 156.16 g/mol | [1][2] |
| CAS Number | 4565-31-5 | [1][2] |
| Appearance | Off-white to pale yellow or light brown crystalline powder/solid. | [1][3] |
| Melting Point | 169°C - 182°C (may decompose) | [1][2][4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water. | [1] |
| Storage | Store at 2-8°C in a dark, dry place under an inert atmosphere. | [1][5] |
Molecular Structure and Spectroscopic Analysis
The structural integrity of this compound is established through a combination of spectroscopic techniques. The presence of the sulfur-containing aromatic ring and two distinct carbonyl-containing functional groups gives rise to a characteristic spectral fingerprint.
Structural Elucidation
The molecule consists of a five-membered thiophene ring. A carboxylic acid group (-COOH) is attached at the C2 position, and a formyl group (-CHO) is at the C5 position. The IUPAC name is thiophene-2-carboxylic acid, with the formyl group treated as a substituent.[6] Both the formyl and carboxyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the chemical shifts of the ring protons in NMR spectroscopy.
Spectroscopic Data Interpretation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution.
-
¹H NMR: The proton NMR spectrum provides unambiguous evidence for the substitution pattern. In a solvent like CDCl₃, the spectrum exhibits three distinct signals:
-
A singlet for the aldehyde proton (-CHO ) typically appears far downfield, around δ 10.00 ppm .[2][7]
-
Two doublets corresponding to the two protons on the thiophene ring. These protons are coupled to each other. The proton at the C4 position (adjacent to the formyl group) appears at approximately δ 7.92-7.93 ppm , and the proton at the C3 position (adjacent to the carboxylic acid) is found around δ 7.77-7.78 ppm .[2][7] The coupling constant (J) between these two protons is typically small, around 3.9 Hz, which is characteristic of 2,5-disubstituted thiophenes.[2][7]
-
-
¹³C NMR: The carbon spectrum complements the proton data, confirming the carbon framework:
-
The carbonyl carbon of the aldehyde (-CHO ) is observed at approximately δ 182.2 ppm .[2][7]
-
The carbonyl carbon of the carboxylic acid (-COOH ) appears around δ 163.3 ppm .[2][7]
-
The carbons of the thiophene ring resonate in the aromatic region, with typical shifts around δ 141.6, 139.7, 133.8, and 132.0 ppm .[2][7] The specific assignments correspond to the C2, C5, C3, and C4 carbons, respectively, influenced by the attached functional groups.
-
IR spectroscopy is instrumental in identifying the key functional groups. The spectrum would be expected to show the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.
-
A strong C=O stretching band for the aldehyde carbonyl, typically found at a slightly higher frequency, around 1730-1750 cm⁻¹, due to conjugation with the thiophene ring.
-
C-H stretching for the aldehyde proton, often visible as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=C stretching bands for the aromatic thiophene ring in the 1400-1600 cm⁻¹ region.
-
A C-S stretching vibration for the thiophene ring, which is typically weaker and found at lower frequencies.
Spectroscopic data for this compound and its methyl ester derivative are available in public databases.[8][9]
Synthesis and Reactivity
The synthesis of this compound is well-established, often proceeding through the hydrolysis of its corresponding ester.
Synthetic Protocol: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate
This procedure is a reliable method for producing the target acid with good yield and purity. The causality behind this choice is the relative ease of synthesizing and purifying the methyl ester precursor, followed by a straightforward and high-yielding hydrolysis step.
Step-by-Step Methodology: [2][7]
-
Dissolution: Dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water. The use of THF as a co-solvent is crucial as it ensures the miscibility of the organic ester with the aqueous base.
-
Hydrolysis: Add potassium hydroxide (KOH, approx. 1.5 eq) to the solution. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or HPLC). KOH acts as the nucleophile (as OH⁻) to attack the ester carbonyl, initiating the saponification.
-
Solvent Removal: Upon reaction completion, remove the THF by distillation under reduced pressure. This step is essential to prevent the product from partitioning back into the organic phase during extraction.
-
Acidification: Cool the remaining aqueous solution and carefully adjust the pH to 1-2 using a 1N HCl solution. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or become extractable.
-
Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Ethyl acetate is a suitable solvent due to its polarity, which allows for efficient extraction of the product, and its relatively low boiling point for easy removal.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the hydrolysis synthesis protocol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 6. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4565-31-5 [chemicalbook.com]
- 8. This compound(4565-31-5) IR2 spectrum [chemicalbook.com]
- 9. METHYL 5-FORMYL-2-THIOPHENECARBOXYLATE(67808-64-4) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Formyl-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-thiophenecarboxylic acid, a bifunctional thiophene derivative, is a compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring both a reactive aldehyde and a carboxylic acid on an aromatic thiophene scaffold, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and material design. These properties dictate its solubility, reactivity, and handling requirements.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄O₃S | [3][4] |
| Molecular Weight | 156.16 g/mol | [1][3][4] |
| Appearance | Off-white to pale yellow or bright red crystalline powder/solid | [1][4] |
| Melting Point | 169 °C; 180-182 °C (decomposes) | [1][3] |
| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol; insoluble in water. | [1] |
| pKa | 3.05 ± 0.10 (Predicted) | [3] |
Note on Boiling Point: The provided boiling point is a predicted value. Experimental determination is challenging due to the compound's high melting point and potential for decomposition at elevated temperatures.[3] When considering thermal applications, thermogravimetric analysis (TGA) is recommended to determine its decomposition temperature accurately.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this molecule.
-
¹H NMR (300 MHz, CDCl₃):
-
δ 10.00 (s, 1H, -CHO)
-
δ 7.93 - 7.92 (d, J = 3.92 Hz, 1H, thiophene-H)
-
δ 7.78 - 7.77 (d, J = 3.9 Hz, 1H, thiophene-H)[3]
-
-
¹³C NMR (300 MHz, CDCl₃):
-
δ 182.2 (-CHO)
-
δ 163.30 (-COOH)
-
δ 141.57 (thiophene-C)
-
δ 139.70 (thiophene-C)
-
δ 133.79 (thiophene-C)
-
δ 132.0 (thiophene-C)[3]
-
The chemical shifts are consistent with a 2,5-disubstituted thiophene ring bearing an electron-withdrawing aldehyde and carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5]
-
C=O Stretch (Carboxylic Acid): A strong, broad absorption is anticipated around 1710 cm⁻¹ for the hydrogen-bonded carbonyl group.[5]
-
C=O Stretch (Aldehyde): A strong absorption is expected in the range of 1690-1740 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): A pair of weak absorptions may be observed around 2850 cm⁻¹ and 2750 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1500-1700 cm⁻¹ region are indicative of the thiophene ring.[6]
-
C-S Stretch: This vibration for the thiophene ring is typically observed in the 600-800 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to exhibit absorption bands characteristic of the conjugated π-electron system of the thiophene ring extended by the carbonyl groups of the aldehyde and carboxylic acid. Thiophene itself has a primary absorption band around 235 nm.[7] The presence of the formyl and carboxyl groups, which are auxochromes and chromophores, is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength, likely in the 250-300 nm region, due to n→π* and π→π* electronic transitions.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and desired scale.
Method 1: Hydrolysis of Methyl 5-formyl-2-thiophenecarboxylate
A common and straightforward method involves the hydrolysis of the corresponding methyl ester.[3]
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Dissolve methyl 5-formyl-2-thiophenecarboxylate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.[3]
-
Add potassium hydroxide (KOH) (1.5 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the THF under reduced pressure.[3]
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 with 1N hydrochloric acid (HCl).[3]
-
Extract the product with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]
Method 2: Oxidation of 5-Methyl-2-thiophenecarboxylic acid
An alternative approach involves the oxidation of the corresponding methyl-substituted thiophene.
Caption: Synthesis via oxidation of the methyl group.
Experimental Protocol:
-
Dissolve 2-methyl thiophen-5-carboxylic acid in a mixture of carbon tetrachloride and chloroform.[8]
-
Add a radical initiator such as azobisisobutyronitrile (AIBN).[8]
-
Heat the mixture to reflux and slowly add a solution of bromine in carbon tetrachloride.[8]
-
After the addition is complete, concentrate the solvent.[8]
-
Treat the residue with an aqueous solution of sodium carbonate and heat to facilitate hydrolysis of the intermediate dibromomethyl group.[8]
-
Acidify the reaction mixture, extract the product, and purify to obtain this compound.[8]
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the carboxylic acid can undergo esterification, amidation, and other related reactions.
Reactions of the Aldehyde Group
-
Knoevenagel Condensation: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a base to form α,β-unsaturated systems, which are valuable intermediates in pharmaceutical synthesis.[9][10][11]
Caption: Knoevenagel condensation of the aldehyde group.
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination, a key transformation in the synthesis of many biologically active molecules. This typically involves reaction with an amine to form an imine, followed by reduction with an appropriate reducing agent like sodium borohydride or sodium triacetoxyborohydride.[12][13]
Reactions of the Carboxylic Acid Group
-
Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides through standard coupling procedures, such as activation with thionyl chloride to form the acid chloride, followed by reaction with an alcohol or amine.
Medicinal Chemistry Applications
This compound and its derivatives have shown promise in various therapeutic areas. It is a known intermediate for the synthesis of immunomodulating agents for the potential treatment of autoimmune diseases.[3] Furthermore, its structural motifs are found in compounds with antiviral and anticancer activities.[1][14] The thiophene ring is a well-established pharmacophore in medicinal chemistry, and the ability to functionalize it at two positions makes this compound a valuable starting material for generating diverse chemical libraries for drug discovery.[2][15]
Stability and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage Conditions: It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C is advisable.[1]
-
Stability Profile: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. The compound may also be sensitive to strong acids and bases, which can catalyze side reactions.
Forced Degradation Studies: To fully understand the stability profile, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended, particularly when developing pharmaceutical formulations.[16][17][18][19]
Analytical Methodologies
Reliable analytical methods are required for quality control and reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method is the preferred technique for the analysis of this compound and its related impurities.
Proposed HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., determined from its UV-Vis spectrum, likely around 270-290 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20][21]
Conclusion
This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, synthetic methodologies, chemical reactivity, and analytical procedures. By leveraging this in-depth technical information, researchers and scientists can effectively harness the potential of this compound in their research and development endeavors.
References
- Singh, R., & Singh, S. (2016). Forced Degradation Studies. MedCrave online.
- Singh, R., & Singh, S. (2016). Forced Degradation Studies. SciSpace.
- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Organic Reactions. The Knoevenagel Condensation.
- Wikipedia. Knoevenagel condensation.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Zhang, X. FTIR Spectrum.
- Singh, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. MedChemComm, 15(2), 235-263.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Wikipedia. Thiophene.
- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- Doorn, J. A., & Petersen, D. R. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Archives of biochemistry and biophysics, 520(1), 24–31.
- ResearchGate. Common thiophene derivatives and their application in pharmaceutical chemistry.
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
- PubChem. 5-Formyl-2-thiopheneboronic acid.
- The Ultraviolet Spectra of the Thiophene Derivatives.
- Patel, P. N., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 74(1), 61–66.
- ResearchGate. (2025). Synthesis, properties and biological activity of thiophene: A review.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- PubChem. 2-Thiophenecarboxylic acid.
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
- InstaNANO. FTIR Functional Group Database Table with Search.
- Godse, V. P., et al. (2012). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Pharmazie, 67(1), 35–39.
- LibreTexts Chemistry. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
- ResearchGate. UV–vis absorption (a) and fluorescence spectra (b) of probe 1 (5 μM)...
- SIELC Technologies. (2018). 2-Thiophenecarboxylic acid.
- ResearchGate. Evolution of UV/Vis absorption spectra of a solution of 13 a in CH 2 Cl...
- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FTIR [terpconnect.umd.edu]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. prepchem.com [prepchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Formyl-2-thiophenecarboxylic Acid: Pathways, Protocols, and Mechanistic Insights
Abstract
5-Formyl-2-thiophenecarboxylic acid is a pivotal heterocyclic building block, featuring both formyl and carboxylic acid functional groups on a thiophene scaffold. This unique structure renders it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Its applications range from the development of immunomodulating agents for treating autoimmune diseases to the creation of novel antiviral drugs and conductive polymers.[1][2] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.
Introduction: The Significance of a Bifunctional Thiophene Derivative
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a benzene ring while offering distinct electronic properties and metabolic profiles. The presence of both an electron-withdrawing aldehyde and a carboxylic acid group on the thiophene core in this compound opens up a rich landscape for chemical transformations. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid is amenable to esterification, amidation, and other conversions. This dual reactivity makes it a highly sought-after starting material for constructing complex molecular architectures.[1]
Key Synthetic Pathways
The synthesis of this compound can be broadly approached through three main strategies:
-
Hydrolysis of an Ester Precursor: A straightforward and common method involving the saponification of a pre-synthesized ester.
-
Oxidation of a Methyl or Hydroxymethyl Precursor: A classic transformation of a less oxidized functional group at the 5-position.
-
Direct Formylation of a Thiophene-2-carboxylic Acid Derivative: An electrophilic aromatic substitution to introduce the formyl group.
This guide will now explore each of these pathways in detail.
Pathway 1: Hydrolysis of Methyl 5-Formyl-2-thiophenecarboxylate
This is arguably the most direct and frequently reported method for obtaining this compound on a laboratory scale. The strategy relies on the initial synthesis of the corresponding methyl ester, which is then hydrolyzed under basic conditions.
Mechanistic Rationale
The core of this pathway is a nucleophilic acyl substitution reaction. The hydroxide ion (from a base like KOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid workup is necessary to protonate the resulting carboxylate salt to yield the desired carboxylic acid. The choice of a mixed solvent system like THF/water ensures the solubility of both the organic ester and the inorganic base.[3]
Visualizing the Hydrolysis Pathway
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Detailed Experimental Protocol
Materials:
-
Methyl 5-formylthiophene-2-carboxylate
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
In a round-bottom flask, dissolve methyl 5-formylthiophene-2-carboxylate (e.g., 2 g, 12.8 mmol) in a 1:1 mixture of THF and water (200 mL).
-
Add potassium hydroxide (e.g., 1.1 g, 19.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by slowly adding 1N HCl.
-
Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 200 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Yield | Reference |
| Methyl 5-formylthiophene-2-carboxylate | KOH, HCl | THF/Water | 59% | [2][3] |
Pathway 2: Oxidation of 5-Methyl-2-thiophenecarboxylic Acid
This pathway involves the oxidation of a methyl group at the 5-position of the thiophene ring to an aldehyde. This can be a multi-step process, often proceeding through a di- or tri-halogenated intermediate.
Mechanistic Rationale
A common approach involves a free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN or light). This forms a dibromomethyl intermediate. Subsequent hydrolysis of this geminal dihalide, often facilitated by a base like sodium carbonate, yields the aldehyde. The electron-rich thiophene ring can be sensitive to strong oxidizing agents, making this multi-step approach a more controlled alternative.
Visualizing the Oxidation Pathway
Caption: Oxidation of a methyl group via a dibromomethyl intermediate.
Detailed Experimental Protocol (Based on a similar transformation)
Materials: [4]
-
5-Methyl-2-thiophenecarboxylic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or a safer alternative solvent
-
Chloroform
-
AIBN (Azobisisobutyronitrile) or a tungsten spotlight
-
Sodium carbonate (Na₂CO₃) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure: [4]
-
Dissolve 5-Methyl-2-thiophenecarboxylic acid in a suitable solvent like carbon tetrachloride and a small amount of chloroform.
-
Add a radical initiator such as AIBN.
-
Heat the mixture to reflux, optionally with irradiation from a tungsten spotlight.
-
Slowly add a solution of bromine (2 molar equivalents) in the reaction solvent.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Reduce the solvent volume by distillation.
-
Add a sodium carbonate solution and heat gently for a few hours to facilitate hydrolysis.
-
Cool the mixture and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which may require further purification.
Pathway 3: Direct Formylation via Vilsmeier-Haack or Rieche Reaction
Direct formylation of an aromatic or heteroaromatic ring is an elegant way to install an aldehyde group. The Vilsmeier-Haack and Rieche reactions are classic methods for this transformation. However, applying these to 2-thiophenecarboxylic acid presents challenges.
Mechanistic Rationale
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is a mild electrophile that reacts with electron-rich aromatic systems.[7] The carboxylic acid group on 2-thiophenecarboxylic acid is strongly deactivating, making the thiophene ring less susceptible to electrophilic attack.[8] Therefore, this reaction is more likely to be successful on a more activated derivative, such as the corresponding ester or amide, or under forcing conditions.
Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[9][10] It is also suited for electron-rich aromatics.[10] The same deactivation issue with the carboxylic acid group applies here.
Visualizing the Vilsmeier-Haack Formylation
Caption: General scheme of the Vilsmeier-Haack formylation.
Considerations for Direct Formylation
-
Substrate Choice: It is advisable to start with a less deactivating derivative of 2-thiophenecarboxylic acid, such as the methyl or ethyl ester.
-
Reaction Conditions: Harsher conditions (higher temperatures, longer reaction times) may be required, which could lead to side product formation.[11]
-
Regioselectivity: Formylation of 2-substituted thiophenes generally occurs at the 5-position due to electronic and steric factors.[9]
Due to the challenges associated with direct formylation of a deactivated substrate, a specific, reliable protocol for the synthesis of this compound via this route is not as commonly reported as the other pathways. Researchers attempting this route should be prepared for significant optimization studies.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages | Ideal Application |
| Hydrolysis of Ester | High-yielding, straightforward, and reliable.[2][3] Easy to perform on a lab scale. | Requires the prior synthesis of the ester precursor. | Routine laboratory synthesis. |
| Oxidation of Methyl Group | Utilizes a potentially cheaper starting material. | Can involve hazardous reagents (e.g., bromine, CCl₄).[4] May require multiple steps and careful control of conditions. | When the methyl derivative is readily available. |
| Direct Formylation | Potentially the most atom-economical route. | Challenging due to the deactivating nature of the carboxylic acid group.[8] Requires significant optimization. | Exploratory synthesis and process development. |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through the hydrolysis of its corresponding methyl ester. This method offers a good balance of yield, simplicity, and scalability for most research and development applications. The oxidation of a 5-methyl precursor provides a viable alternative, particularly if the starting material is readily accessible. While direct formylation presents an attractive, more direct route, it requires overcoming the electronic deactivation of the thiophene ring by the carboxyl group.
Future research in this area may focus on developing more efficient and greener catalytic methods for the direct oxidation of 5-methyl-2-thiophenecarboxylic acid or exploring novel catalytic systems that can achieve the direct formylation of the deactivated thiophene ring under milder conditions. As the demand for complex pharmaceutical intermediates continues to grow, the development of robust and efficient synthetic routes to key building blocks like this compound will remain a critical area of investigation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Rieche formylation.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 3. This compound | 4565-31-5 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis of 5-Formyl-2-thiophenecarboxylic Acid: Starting Materials and Core Methodologies
Introduction: The Versatility of a Key Heterocyclic Building Block
5-Formyl-2-thiophenecarboxylic acid (CAS: 4565-31-5) is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring both a reactive aldehyde (formyl) group and a carboxylic acid on a thiophene scaffold, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1] In the pharmaceutical industry, it serves as a crucial building block for novel therapeutic agents, including immunomodulating agents for treating autoimmune diseases.[2][3] Its applications extend to the development of antiviral drugs, conductive polymers, and metal-organic frameworks (MOFs).[1]
This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles. We will explore detailed, field-proven protocols and offer a comparative analysis to assist researchers in selecting the optimal pathway for their specific application, whether for lab-scale research or process development.
Overview of Primary Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and tolerance for specific reagents. The three core strategies involve:
-
Electrophilic Formylation: Direct introduction of a formyl group onto a 2-thiophenecarboxylic acid derivative.
-
Side-Chain Oxidation: Conversion of a methyl group at the 5-position of the thiophene ring into an aldehyde.
-
Functional Group Interconversion: Hydrolysis of a precursor molecule, such as an ester or a nitrile, in the final step.
Figure 1: Core synthetic strategies for this compound.
Pathway I: Electrophilic Formylation of 2-Thiophenecarboxylic Acid Derivatives
This is arguably the most common and direct approach. It leverages the inherent reactivity of the thiophene ring towards electrophilic aromatic substitution. The sulfur atom activates the ring, particularly at the α-positions (C2 and C5). When the C2 position is occupied by the electron-withdrawing but ortho-para directing carboxylic acid group (or its ester), the C5 position becomes the primary site for electrophilic attack.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, a mild electrophile, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][6]
Causality Behind the Method: The Vilsmeier reagent, a chloroiminium salt, is electrophilic enough to attack the activated thiophene ring but not so reactive as to cause unwanted side reactions, which can be an issue with stronger acylating agents in Friedel-Crafts type reactions.[6] The reaction proceeds under relatively mild conditions and is a cornerstone of heterocyclic chemistry.[5]
Mechanism:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich thiophene ring attacks the carbon of the Vilsmeier reagent.
-
Aromatization & Hydrolysis: The resulting intermediate is rearomatized. Subsequent aqueous workup hydrolyzes the iminium salt to the final aldehyde.[6][7]
Figure 3: Workflow for the oxidation of 5-methyl-2-thiophenecarboxylic acid.
Detailed Protocol:
-
Dissolution: 2-Methyl-5-thiophenecarboxylic acid is dissolved in carbon tetrachloride (CCl₄) and a small amount of chloroform. [8]2. Initiation: A radical initiator such as AIBN (Azobisisobutyronitrile) is added. [8]3. Bromination: The mixture is heated to reflux under a strong light source (e.g., a tungsten spotlight) to initiate the reaction. A solution of bromine in CCl₄ is added slowly. [8]The reaction proceeds via a free-radical mechanism at the benzylic-like position of the methyl group.
-
Hydrolysis: After the addition of bromine is complete, the reaction volume is reduced, and an aqueous solution of sodium carbonate is added. The mixture is heated for several hours to hydrolyze the dibromomethyl intermediate to the aldehyde. [8]5. Workup: The final product is obtained after acidification of the aqueous layer, followed by extraction with an organic solvent and subsequent purification. [8]
Pathway III: Synthesis via Functional Group Hydrolysis
This approach involves preparing a precursor molecule where the carboxylic acid or formyl group is "masked" as another functional group, which is then converted in the final step.
From Methyl 5-formyl-2-thiophenecarboxylate
This is a very reliable and high-yielding final step. The precursor, methyl 5-formyl-2-thiophenecarboxylate, can be synthesized via formylation of methyl 2-thiophenecarboxylate. The terminal step is a simple ester hydrolysis.
Detailed Protocol for Saponification: [2][3]1. Dissolution: Methyl 5-formyl-2-thiophenecarboxylate is dissolved in a mixed solvent system of tetrahydrofuran (THF) and water (1:1 ratio). [2][3]2. Hydrolysis: Potassium hydroxide (KOH) is added to the solution to carry out the saponification of the ester. [2][3]3. Solvent Removal: Upon reaction completion, the THF is removed under reduced pressure. [2][3]4. Acidification & Extraction: The remaining aqueous layer is acidified to a pH of 1-2 with hydrochloric acid (HCl), which protonates the carboxylate salt, precipitating the desired carboxylic acid. The product is then thoroughly extracted with ethyl acetate. [2][3]5. Isolation: The combined organic layers are dried and concentrated to yield this compound. This procedure has been reported to yield 59% of the final product. [2][3]
From 5-Formyl-2-thiophenecarbonitrile
Another viable precursor is 5-formyl-2-thiophenecarbonitrile. [9][10]The synthesis of this intermediate often starts from other thiophene derivatives and involves introducing the cyano and formyl groups. [9]The final step is the hydrolysis of the nitrile (-C≡N) group to a carboxylic acid, which can be achieved under either acidic or basic conditions. This is a standard transformation in organic synthesis.
Comparative Analysis of Synthetic Routes
| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Methyl 2-thiophenecarboxylate | DMF, POCl₃, KOH, HCl | Moderate to Good | Direct formylation; well-established Vilsmeier-Haack protocol. [5] | Requires handling of POCl₃; multi-step if starting from thiophene. |
| 5-Methyl-2-thiophenecarboxylic Acid | Br₂, AIBN, Na₂CO₃ | Moderate | Good for side-chain functionalization; avoids direct ring formylation issues. | Use of toxic CCl₄ and bromine; requires photochemical or thermal initiation. [8] |
| 5-Formyl-2-thiophenecarbonitrile | H₃O⁺ or NaOH | Good | Utilizes standard nitrile hydrolysis. | Synthesis of the starting nitrile can be multi-step. [9] |
Conclusion
The synthesis of this compound is well-documented, with several reliable pathways available to the research and process chemist. The most direct and frequently employed method involves the Vilsmeier-Haack formylation of a 2-thiophenecarboxylic acid ester, followed by saponification . This route benefits from predictable regioselectivity and widely understood reaction mechanisms.
Alternatively, the oxidation of 5-methyl-2-thiophenecarboxylic acid provides a valuable orthogonal strategy, functionalizing a C-H bond of a side chain rather than the aromatic ring itself. The choice between these pathways will ultimately be guided by starting material cost and availability, scalability requirements, and laboratory safety considerations, particularly concerning the handling of reagents like phosphorus oxychloride and elemental bromine.
References
- SynArchive. (n.d.).
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Common Organic Chemistry. (n.d.).
- Semantic Scholar. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]
- ResearchGate. (2008, August 6). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Request PDF. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Formylthiophene-2-carbonitrile. PubChem. [Link]
- Journal of Petrochemical Universities. (2011). The Synthesis and Characterization of the 5-Formyl-2,2′:5′,2″-terthiophene. [Link]
- The Journal of Organic Chemistry. (n.d.). The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. NIST Chemistry WebBook. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4565-31-5 [chemicalbook.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. Buy 5-Formylthiophene-2-carbonitrile | 21512-16-3 [smolecule.com]
- 10. 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Formyl-2-thiophenecarboxylic acid IUPAC name
An In-depth Technical Guide to 5-Formylthiophene-2-carboxylic Acid for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Formylthiophene-2-carboxylic acid (CAS No: 4565-31-5), a pivotal heterocyclic compound in modern drug discovery and materials science. Its unique bifunctional nature, featuring both an aldehyde (formyl) and a carboxylic acid group on a stable thiophene scaffold, makes it a highly versatile intermediate for complex organic transformations.[1] We will delve into its fundamental properties, synthesis, spectroscopic characterization, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Nomenclature and Structural Fundamentals
The correct and accepted IUPAC name for this compound is 5-Formylthiophene-2-carboxylic acid .[2][3][4] It is also commonly known by synonyms such as 5-Formyl-2-thenoic acid.[2]
-
Structure: The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid group and at the C5 position with a formyl (aldehyde) group.
The presence of these two distinct functional groups allows for selective and sequential reactions, making it an invaluable building block in synthetic chemistry.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is critical for its handling, storage, and application in experimental design.
Table 1: Physicochemical Properties of 5-Formylthiophene-2-carboxylic acid
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow or brown crystalline powder | [1] |
| Melting Point | 169 °C | [2][3][6] |
| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [2][3] |
| Density | 1.5 ± 0.1 g/cm³ | [2][3] |
| pKa | 3.05 ± 0.10 (Predicted) | [3][7] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water. | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature or at -20°C for long-term stability. | [3][4][5] |
Safety Profile: The compound is classified as an irritant. Standard safety precautions should be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
-
GHS Pictogram: GHS07 (Exclamation mark).[4]
Synthesis and Reaction Mechanisms
The most prevalent and scalable synthesis of 5-Formylthiophene-2-carboxylic acid involves the hydrolysis of its corresponding ester, methyl 5-formylthiophene-2-carboxylate. This method is favored for its high yield and straightforward purification.
Workflow for Synthesis via Ester Hydrolysis
Caption: Synthetic workflow for 5-Formylthiophene-2-carboxylic acid.
Detailed Experimental Protocol: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate
This protocol is adapted from established laboratory procedures.[3][8]
-
Dissolution: In a round-bottom flask, dissolve methyl 5-formylthiophene-2-carboxylate (e.g., 2.0 g, 11.75 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (e.g., 200 mL).[3][8]
-
Hydrolysis: Add potassium hydroxide (KOH) (e.g., 1.1 g, ~19.6 mmol, ~1.5-1.7 equivalents) to the solution. Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).[3][8]
-
Solvent Removal: Remove the THF from the reaction mixture via distillation under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to 1-2 by the dropwise addition of 1N hydrochloric acid (HCl). A precipitate should form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 5 x 200 mL).[3]
-
Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the target compound, 5-formyl-2-thiophenecarboxylic acid, typically as a solid.[3]
Causality: The use of a strong base like KOH is essential to saponify the ester group into its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, causing the free carboxylic acid to precipitate or become extractable into an organic solvent. The THF co-solvent ensures the initial miscibility of the organic ester in the aqueous base.
Spectroscopic Characterization
Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of 5-Formylthiophene-2-carboxylic acid.
Table 2: Key Spectroscopic Data
| Technique | Feature | Characteristic Signal |
| ¹H NMR | Aldehyde Proton (CHO) | δ ≈ 10.00 ppm (singlet) |
| (300 MHz, CDCl₃) | Thiophene Protons | δ ≈ 7.93 ppm (d, J=3.9 Hz) & 7.78 ppm (d, J=3.9 Hz) |
| Carboxylic Acid Proton (COOH) | Broad singlet, variable shift (typically >10 ppm) | |
| ¹³C NMR | Aldehyde Carbonyl | δ ≈ 182.2 ppm |
| (75 MHz, CDCl₃) | Carboxylic Acid Carbonyl | δ ≈ 163.3 ppm |
| Thiophene Carbons | δ ≈ 141.6, 139.7, 133.8, 132.1 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹ |
| C=O Stretch (Aldehyde) | ~1680-1700 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ |
Note: NMR data cited from experimental results.[3] IR data are typical ranges for the functional groups.
Interpretation Insights: In the ¹H NMR spectrum, the aldehyde proton appears significantly downfield due to the strong deshielding effect of the carbonyl group.[9] The two thiophene protons appear as doublets, showing coupling to each other. In ¹³C NMR, the two carbonyl carbons are clearly distinguishable in the 160-185 ppm range.[10]
Applications in Research and Drug Development
5-Formylthiophene-2-carboxylic acid is not an end-product but a high-value intermediate. Its bifunctionality is exploited to construct more complex molecular architectures.
Caption: Key application areas for 5-Formylthiophene-2-carboxylic acid.
-
Pharmaceutical Intermediate: It is a key building block for synthesizing novel thiophene-based active pharmaceutical ingredients (APIs).[1] Thiophene rings are common isosteres for benzene rings in drug design, often improving metabolic stability or receptor affinity.[11][12] The compound has been specifically identified as a thiophene derivative useful in creating immunomodulating agents for treating autoimmune diseases.[3]
-
Materials Science: The rigid, aromatic structure and reactive handles make it a precursor for advanced materials. It serves as a building block for nonlinear optical materials and as a functional monomer in the development of conductive polymers.[1] It can also be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[1]
Conclusion
5-Formylthiophene-2-carboxylic acid is a compound of significant strategic importance. Its well-defined synthesis, clear spectroscopic signature, and dual functional groups provide chemists with a reliable and versatile platform for innovation. From developing next-generation pharmaceuticals to engineering advanced functional materials, the applications of this heterocyclic intermediate are both broad and impactful. This guide serves as a foundational resource for any scientist looking to leverage its unique chemical potential.
References
- 5-Formylthiophene-2-carboxylic acid methyl ester. ChemBK. [Link]
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2-formyl thiophen-5-carboxylic acid. PrepChem.com. [Link]
- Methyl 5-Formyl-2-thiophenecarboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Cas 4565-31-5,this compound. lookchem. [Link]
- 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430. PubChem. [Link]
- Thiophene-2-carboxylic acid. Wikipedia. [Link]
- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]
- 21.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]
- 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 4565-31-5 [chemicalbook.com]
- 4. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. nbinno.com [nbinno.com]
Navigating the Solubility Landscape of 5-Formyl-2-thiophenecarboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the realm of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation, and route of administration.[1] 5-Formyl-2-thiophenecarboxylic acid, a versatile heterocyclic compound, serves as a key intermediate in the synthesis of novel therapeutics, particularly in the domain of immunomodulating agents for autoimmune diseases.[2][3][4] Its unique thiophene scaffold, adorned with both a formyl and a carboxylic acid group, presents a fascinating case study in solubility, governed by a delicate interplay of polarity, hydrogen bonding, and crystal lattice energy.[1][5]
This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility behavior, present a qualitative overview based on available data, and provide detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various solvent systems. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge and methodologies necessary to effectively harness the therapeutic potential of this important building block.
Physicochemical Properties of this compound
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which solubility studies are built.
| Property | Value | Source(s) |
| Molecular Formula | C6H4O3S | [2][5][6] |
| Molecular Weight | 156.16 g/mol | [2][5][6] |
| Appearance | Off-white to pale yellow or bright red crystalline powder/solid | [2][4][5][6] |
| Melting Point | 169 °C or 180-182 °C (decomposes) | [2][4][5] |
| pKa (Predicted) | 3.05 ± 0.10 | [2] |
The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (carbonyl group and thiophene sulfur) suggests the potential for complex interactions with various solvents. The carboxylic acid moiety, with a predicted pKa of 3.05, indicates that it is a relatively strong organic acid.[2] This acidity will play a significant role in its solubility in basic solvents and aqueous solutions of varying pH.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[7] A more nuanced understanding requires consideration of several intermolecular forces:
-
Polarity: this compound possesses both polar (carboxylic acid, formyl group) and non-polar (thiophene ring) regions. Its overall polarity will dictate its affinity for polar and non-polar solvents.
-
Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor, while the carbonyl oxygen and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating this molecule.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A high crystal lattice energy can lead to poor solubility, even in solvents that are chemically compatible.
The thiophene ring itself is considered an aromatic heterocycle and is generally soluble in many organic solvents like ether and alcohol, but insoluble in water.[8][9][10] The addition of the polar formyl and carboxylic acid functional groups is expected to increase its solubility in polar organic solvents.
Qualitative Solubility Profile
Based on available data, a qualitative solubility profile for this compound can be summarized as follows:
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
| Water | Insoluble | [5] |
| Ethyl Acetate | Implied Solubility (used for extraction) | [2][3] |
| Tetrahydrofuran (THF) | Implied Solubility (used in synthesis) | [2][3] |
This qualitative assessment provides a valuable starting point for solvent selection in synthesis and purification processes. However, for formulation development and quantitative analysis, precise solubility data is essential.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain reliable and reproducible quantitative solubility data, a systematic experimental approach is crucial. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[1]
Experimental Workflow
Caption: Isothermal Shake-Flask Method Workflow.
Detailed Protocol
1. Preparation of Supersaturated Solutions:
- Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials with screw caps.
- Precisely pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
- Include a blank solvent control for each solvent being tested.
2. Equilibration:
- Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
- Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
3. Sample Collection and Preparation:
- After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.
- Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.
4. Quantification:
- Quantify the concentration of this compound in the diluted samples using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.[11][12][13]
5. Data Analysis:
- Calculate the solubility (S) in mg/mL or g/L using the following formula:
Data Presentation: A Framework for Quantitative Solubility
The following table provides a template for presenting the experimentally determined solubility data.
| Organic Solvent | Solvent Class | Polarity Index | Solubility at 25°C (g/L) |
| Methanol | Protic | 5.1 | Experimental Value |
| Ethanol | Protic | 4.3 | Experimental Value |
| Isopropanol | Protic | 3.9 | Experimental Value |
| Acetone | Aprotic | 5.1 | Experimental Value |
| Acetonitrile | Aprotic | 5.8 | Experimental Value |
| Ethyl Acetate | Aprotic | 4.4 | Experimental Value |
| Tetrahydrofuran (THF) | Aprotic | 4.0 | Experimental Value |
| Dichloromethane (DCM) | Aprotic | 3.1 | Experimental Value |
| Toluene | Non-polar | 2.4 | Experimental Value |
| Heptane | Non-polar | 0.1 | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | Experimental Value |
| Dimethylformamide (DMF) | Aprotic | 6.4 | Experimental Value |
Safety and Handling Considerations
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as an irritant, causing skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry, and a comprehensive understanding of its solubility is crucial for its effective utilization. This guide has provided a theoretical framework, a qualitative solubility profile, and a detailed, practical protocol for the quantitative determination of its solubility in a range of organic solvents. By following the methodologies outlined herein, researchers can generate the critical data needed to inform decisions in drug formulation, purification, and synthesis.
The thiophene moiety continues to be a privileged scaffold in drug discovery, and a deeper understanding of the physicochemical properties of its derivatives, such as this compound, will undoubtedly contribute to the development of the next generation of innovative therapeutics.[8]
References
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Thiophene. Solubility of Things. [Link]
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- EXPERIMENT 1 DETERMIN
- EXPERIMENT 2 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Solubility of Carboxylic Acids N5. YouTube. [Link]
- 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery. [Link]
- Analytical methods – Knowledge and References. Taylor & Francis. [Link]
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
- Analytical Methods. OPUS. [Link]
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
- This compound CAS 4565-31-5. Home Sunshine Pharma. [Link]
- 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 3. This compound | 4565-31-5 [chemicalbook.com]
- 4. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chem.ws [chem.ws]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sciensage.info [sciensage.info]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 13. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Formyl-2-thiophenecarboxylic acid spectral data (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Formyl-2-thiophenecarboxylic Acid
Introduction
This compound is a bifunctional heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid thiophene core, substituted with both an electron-withdrawing carboxylic acid and an aldehyde group, creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment are paramount for its application in complex synthesis pathways. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in established principles and comparative data from related structures. The protocols described herein are designed to ensure high-quality, reproducible data for researchers and drug development professionals.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its spectral features. The 2,5-disubstituted thiophene ring creates a defined system for NMR analysis, while the aldehyde and carboxylic acid functional groups give rise to highly characteristic signals in both NMR and IR spectroscopy. Understanding the interplay of these groups is key to accurate spectral interpretation.
Caption: Workflow for NMR data acquisition and analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.
Predicted ¹³C NMR Spectral Data
The spectrum will be dominated by the two downfield signals from the carbonyl carbons of the carboxylic acid and aldehyde groups. The four carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the attached substituents.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (-C HO) | 180 - 185 |
| Carboxylic Acid Carbonyl (-C OOH) | 160 - 165 |
| Thiophene C5 | 145 - 150 |
| Thiophene C2 | 140 - 145 |
| Thiophene C4 | 135 - 140 |
| Thiophene C3 | 128 - 133 |
Note: Data is predicted based on general chemical shift ranges and data from related thiophene compounds. [1][2]The assignments for the thiophene carbons are based on expected substituent effects.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is preferred. Use 25-50 mg of the compound in 0.6-0.7 mL of deuterated solvent. [3]2. Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in a single peak for each unique carbon atom. [4] * Set a wider spectral width (e.g., 0-200 ppm) to encompass the carbonyl carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio. [5] * A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Processing steps are similar to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. This compound has several strong, characteristic IR absorptions.
Predicted IR Spectral Data
The most prominent features will be a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer and two distinct C=O stretching bands for the aldehyde and carboxylic acid groups. [6]
| Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500 - 3300 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) |
| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) [6] |
| ~1680 | Strong, Sharp | C=O Stretch (Aldehyde, conjugated) [7] |
| 3100 - 3150 | Medium | Aromatic C-H Stretch (Thiophene) |
| 2820 - 2880 | Medium | Aldehydic C-H Stretch |
| 1400 - 1550 | Medium | C=C Ring Stretching (Thiophene) |
| ~810 | Strong | C-H Out-of-plane Bending (2,5-disubstituted thiophene) [8]|
Note: Frequencies are based on established correlation tables. The C=O stretch of the carboxylic acid is typically found around 1710 cm⁻¹ for the hydrogen-bonded dimer, while the aldehyde carbonyl, being conjugated with the thiophene ring, appears at a slightly lower frequency. [7][9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR is a modern, convenient method for analyzing solid samples directly with minimal preparation. [11][12]
-
Instrument Preparation:
-
Sample Analysis:
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Post-Measurement:
-
Release the pressure arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
-
Caption: Workflow for ATR-FTIR data acquisition.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR and IR spectroscopy. The ¹H NMR spectrum is defined by four key signals corresponding to the acidic, aldehydic, and two distinct thiophene protons. The ¹³C NMR spectrum confirms the presence of six unique carbon environments, including two downfield carbonyl signals. Finally, IR spectroscopy provides unambiguous evidence for the carboxylic acid and aldehyde functional groups through their characteristic O-H and C=O stretching vibrations. Together, these techniques provide a comprehensive spectroscopic fingerprint, enabling researchers to verify the identity, purity, and structural integrity of this important synthetic intermediate.
References
- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- ResearchGate. How to Prepare Samples for NMR.
- Unknown Source. NMR Sample Preparation.
- Organomation. NMR Sample Preparation: The Complete Guide.
- University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Chemguide. interpreting infra-red spectra.
- BenchChem. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.
- Specac Ltd. Interpreting Infrared Spectra.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- BenchChem. (2025). Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information.
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. edinst.com [edinst.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Introduction: The Significance of 5-Formyl-2-thiophenecarboxylic acid
An In-Depth Technical Guide to the Theoretical and Physicochemical Properties of 5-Formyl-2-thiophenecarboxylic acid
This guide provides a comprehensive technical overview of this compound (5-F-2-TCA), a pivotal heterocyclic compound in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes its known physicochemical properties with a robust framework for its theoretical investigation. We will explore not only what is known but also the computational methodologies required to predict its behavior, reactivity, and electronic structure, thereby offering a complete scientific narrative from empirical data to predictive modeling.
This compound, CAS 4565-31-5, is a bifunctional thiophene derivative featuring both a carboxylic acid and a formyl group.[1][2] This unique arrangement of electron-withdrawing groups on the aromatic thiophene ring imparts versatile reactivity and makes it a valuable building block in diverse scientific fields.[1] Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] Specifically, 5-F-2-TCA has been identified as an immunomodulating agent and serves as a key intermediate in the synthesis of novel antiviral drugs, precursors for metal-organic frameworks (MOFs), and functional monomers for conductive polymers.[1][2][5] Understanding its fundamental properties, both through empirical measurement and theoretical calculation, is paramount for unlocking its full potential.
Physicochemical and Spectroscopic Profile
A thorough characterization is the foundation of all subsequent experimental and theoretical work. The known properties of 5-F-2-TCA are summarized below.
General Properties
The compound typically appears as an off-white to pale yellow or light brown crystalline powder.[1][6] It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), slightly soluble in methanol, and insoluble in water.[1] For long-term stability, it should be stored in a sealed container under an inert atmosphere at 2-8°C.[1][7]
| Property | Value | Source(s) |
| CAS Number | 4565-31-5 | [5][6] |
| Molecular Formula | C₆H₄O₃S | [1][2] |
| Molecular Weight | 156.16 g/mol | [1][2] |
| Melting Point | 169 - 182°C (decomposes) | [1][2] |
| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [8] |
| Density | 1.515 g/cm³ (Predicted) | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [1][6] |
Spectroscopic Signatures
Spectroscopy provides a fingerprint of a molecule's structure. The data for 5-F-2-TCA are consistent with its substituted thiophene structure.
NMR spectroscopy is indispensable for structural elucidation. The proton (¹H) and carbon-¹³ (¹³C) NMR data clearly indicate the presence of the formyl and carboxylic acid groups attached to the thiophene ring.[5]
| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling (J) | Assignment |
| ¹H NMR | 10.00 ppm | s | Aldehydic proton (-CHO) |
| 7.93-7.92 ppm | d, J = 3.92 Hz | Thiophene ring proton | |
| 7.78-7.77 ppm | d, J = 3.9 Hz | Thiophene ring proton | |
| ¹³C NMR | 182.2 ppm | - | Aldehydic carbon (C HO) |
| 163.30 ppm | - | Carboxylic acid carbon (C OOH) | |
| 141.57 ppm | - | Thiophene ring carbon | |
| 139.70 ppm | - | Thiophene ring carbon | |
| 133.79 ppm | - | Thiophene ring carbon | |
| 132.0 ppm | - | Thiophene ring carbon | |
| Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from ChemicalBook.[5][8] |
The acidic proton of the carboxylic acid group (–CO₂H) typically absorbs as a broad singlet near 12 δ in ¹H NMR spectra, though this can vary with concentration and solvent.[9]
IR spectroscopy reveals the functional groups present. For 5-F-2-TCA, the spectrum is characterized by two key absorptions typical of carboxylic acids: a very broad O–H bond absorption from 2500 to 3300 cm⁻¹ and a sharp C=O bond absorption between 1710 and 1760 cm⁻¹.[9] The aldehyde C=O stretch would also be present in this region, typically around 1700 cm⁻¹. Further spectral data, including various IR spectra, are available from chemical suppliers.[10]
Synthesis Pathway and Protocol
The most commonly cited synthesis for 5-F-2-TCA involves the hydrolysis of its methyl ester precursor, methyl 5-formylthiophene-2-carboxylate.[5][8] This method is reliable and provides a good yield.
Synthesis Workflow Diagram
The following diagram illustrates the straightforward conversion of the starting ester to the final carboxylic acid product.
Caption: Workflow for the synthesis of 5-F-2-TCA via hydrolysis.
Detailed Experimental Protocol
This protocol is a self-validating system; successful completion of each step can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure the reaction proceeds as expected before moving to the next stage.
Objective: To synthesize this compound.
Materials:
-
Methyl 5-formylthiophene-2-carboxylate (2 g, 12.8 mmol)
-
Potassium hydroxide (KOH) (1.1 g, 19.2 mmol)
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve methyl 5-formylthiophene-2-carboxylate (2 g, 12.8 mmol) in 200 mL of a 1:1 mixture of THF and H₂O in a 500 mL round-bottom flask.[5][8]
-
Hydrolysis: Add KOH (1.1 g, 19.2 mmol) to the solution. Stir the mixture at room temperature. Monitor the reaction's progress using TLC until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the THF from the mixture by distillation under reduced pressure using a rotary evaporator.[5][8]
-
Acidification: Cool the remaining aqueous layer. Carefully adjust the pH to 1-2 by slowly adding 1N HCl solution while stirring. A precipitate of the product should form.[5][8]
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (5 x 200 mL).[5][8] The repeated extractions ensure maximum recovery of the product.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the target compound.
-
Purification & Characterization: The crude product can be further purified by recrystallization if necessary. The final product, this compound, is obtained as a solid (yield ~59%).[5] Confirm the structure using NMR and IR spectroscopy.
Theoretical Studies: A Computational Approach
While extensive experimental data exists for many thiophene derivatives, dedicated theoretical studies on 5-F-2-TCA are less common in the literature. However, the methodologies for such studies are well-established and have been applied to structurally similar molecules, providing deep insights into their electronic properties and reactivity.[11][12] The primary tool for these investigations is Density Functional Theory (DFT).
Computational Workflow
A typical theoretical investigation follows a logical progression from structural optimization to the calculation of various molecular properties.
Caption: Standard workflow for DFT-based theoretical analysis.
Key Theoretical Concepts and Protocols
Causality: Before any properties can be accurately calculated, one must find the molecule's most stable three-dimensional structure—its minimum energy conformation. The choice of a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) is a critical decision that balances computational cost with accuracy.[13][14] This level of theory is widely used and has been shown to provide reliable results for similar organic molecules.[14][15] A subsequent frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Protocol: DFT Geometry Optimization
-
Structure Input: Construct the 3D structure of 5-F-2-TCA using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup: In a computational chemistry package (e.g., Gaussian, ORCA), define the calculation using keywords. For Gaussian, this would be #p B3LYP/6-311++G(d,p) Opt Freq.
-
Execution: Run the calculation. The Opt keyword initiates the geometry optimization process.
-
Validation: Upon completion, the Freq keyword automatically performs a frequency analysis. Check the output file to ensure there are no imaginary (negative) frequencies.
-
Output: The final output provides the optimized Cartesian coordinates of the molecule.
Expertise: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a large gap implies high stability and low reactivity.[13][14] For thiophene derivatives, these orbitals are typically delocalized across the π-system of the ring.
Trustworthiness: The MEP map is a powerful visualization tool that reveals the charge distribution and predicts sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface.
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For 5-F-2-TCA, these would be centered on the oxygen atoms of the carbonyl and carboxyl groups.
-
Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. The acidic proton of the carboxylic acid would be a prominent positive site.[14]
Authoritative Grounding: NBO analysis provides a detailed picture of charge distribution by calculating the charges on individual atoms (Mulliken or Natural Atomic Charges).[14] It also reveals hyperconjugative interactions (electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital), which are key to understanding molecular stability. For instance, interactions between the lone pairs on the oxygen atoms and the π* orbitals of the thiophene ring contribute to the overall electronic structure.
Expertise: To connect theoretical work with experimental UV-Vis spectroscopy, TD-DFT is employed. This method calculates the energies of electronic transitions from the ground state to various excited states.[14] The results can predict the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability), which can then be compared directly with an experimental spectrum to validate the computational model.
Conclusion
This compound stands as a molecule of significant interest due to its established roles in medicine and materials science. This guide has provided a dual perspective: a consolidation of its known, empirically determined properties and a detailed roadmap for its theoretical investigation using modern computational chemistry. By applying the DFT and TD-DFT protocols outlined herein, researchers can predict the molecule's electronic behavior, reactivity, and spectroscopic properties with high fidelity. This synergy between experimental data and theoretical modeling is essential for the rational design of new drugs, polymers, and materials based on this versatile thiophene scaffold.
References
- Al-Dies, A. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1).
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 2-formyl thiophen-5-carboxylic acid. (n.d.). PrepChem.com.
- Cas 4565-31-5, this compound. (n.d.). LookChem.
- Mishra, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Ahmad, I., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis.
- Al-Dies, A. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate.
- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (2012). Google Patents.
- Thiophene derivatives: A potent multitargeted pharmacological scaffold. (2023). Request PDF on ResearchGate.
- 5-Formyl-2-thiopheneboronic acid. (n.d.). PubChem.
- 2-Thiophenecarboxylic acid. (n.d.). PubChem.
- Szlósarczyk, M., et al. (2023). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Materials (Basel).
- Avci, D., et al. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (2021). Physics @ Manasagangotri.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2022). Semantic Scholar. Retrieved January 9, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-E-Shaik-Syed/8e4413697950c0576c95333f114c0228d70631ab]([Link]
- Sun, X., et al. (2011). The Synthesis and Characterization of the 5-Formyl-2,2′:5′,2″-Terthiophene. Journal of Petrochemical Universities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 4565-31-5,this compound | lookchem [lookchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 4565-31-5 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 8. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(4565-31-5) IR2 spectrum [chemicalbook.com]
- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. uomphysics.net [uomphysics.net]
An In-depth Technical Guide to the Reactivity of Formyl and Carboxylic Acid Groups on Thiophene
Introduction
The thiophene nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic profile and structural similarity to benzene, which allows it to act as a bioisostere in many drug candidates.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and central nervous system modulators.[1][4][5] Among the most versatile functionalizations of the thiophene ring are the formyl (aldehyde) and carboxylic acid groups. These substituents serve not only as critical components of the final molecular target but also as reactive handles for extensive synthetic elaboration.
This guide provides an in-depth exploration and comparative analysis of the reactivity of formyl and carboxylic acid groups on the thiophene core. Moving beyond a simple recitation of reactions, we will delve into the underlying electronic principles that govern their behavior, explain the causality behind experimental choices, and provide field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and process development professionals who require a nuanced understanding of how to strategically manipulate these functional groups in complex synthetic campaigns.
The Electronic Landscape: How Substituents Modulate Thiophene's Reactivity
The reactivity of a functional group on the thiophene ring is inextricably linked to the electronic nature of the ring itself. Thiophene is an electron-rich aromatic heterocycle, more nucleophilic than benzene, which makes it highly susceptible to electrophilic aromatic substitution, preferentially at the C2 and C5 positions.[6][7]
When an electron-withdrawing group (EWG) like a formyl (-CHO) or carboxylic acid (-COOH) is introduced, this landscape changes dramatically:
-
Ring Deactivation: Both groups reduce the electron density of the thiophene ring through inductive and resonance effects, making it less reactive towards further electrophilic substitution. The aldehyde group is a stronger deactivator than the carboxylic acid.
-
Directing Effects: For a substituent at the C2 position, this deactivation is most pronounced at the C3 and C5 positions. Consequently, any subsequent electrophilic attack is directed primarily to the C4 position.[8]
-
Enhanced Carbonyl/Carboxyl Reactivity: The electron-withdrawing nature of the thiophene ring enhances the electrophilicity of the carbonyl carbon in the formyl group and the carboxyl carbon in the carboxylic acid group, making them more susceptible to nucleophilic attack compared to their benzenoid analogs.[9] For instance, thiophene-2-carboxaldehyde undergoes oxidation 3.2 times faster than benzaldehyde, a phenomenon attributed to the stabilization of the transition state by the sulfur atom's lone pair.[9]
Section 1: The Chemistry of the Formyl Group on Thiophene
The aldehyde functional group is a versatile electrophile, primarily engaging in reactions at the carbonyl carbon. Its presence on a thiophene ring offers a gateway to a multitude of molecular architectures.
Nucleophilic Addition to the Carbonyl
The primary mode of reactivity for thiophenecarboxaldehydes is nucleophilic addition. The enhanced electrophilicity of the carbonyl carbon facilitates a wide range of C-C and C-heteroatom bond-forming reactions.
-
Reduction to Alcohols: The aldehyde is readily reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10] This transformation is fundamental for converting a planar carbonyl into a tetrahedral alcohol, often a key step in building three-dimensional molecular complexity.
-
Condensation Reactions: Thiophenecarboxaldehydes are excellent substrates for condensation reactions with various nucleophiles. They react with amines to form imines (Schiff bases), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.[8][10][11] These reactions are pivotal for extending conjugation and synthesizing complex heterocyclic systems.
-
Organometallic Additions: Grignard reagents and organolithium compounds add readily to the carbonyl carbon to form secondary alcohols, providing a robust method for carbon chain extension.
Oxidation to Carboxylic Acids
A synthetically crucial transformation is the oxidation of the formyl group to the corresponding carboxylic acid. This is often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[9][12][13] This reaction provides a direct synthetic link between the two functional groups discussed in this guide.
Palladium-Catalyzed Cross-Coupling Reactions
While the aldehyde itself is not a typical coupling partner, thiophenecarboxaldehydes are vital precursors for molecules that are. More advanced methods have emerged where aldehydes participate more directly. For instance, Suzuki-Miyaura cross-coupling reactions can be performed on halogenated thiophenecarboxaldehydes to introduce aryl or vinyl groups, creating complex biaryl structures.[2] Furthermore, modern C-H activation methodologies can utilize aldehydes as acylating agents under palladium catalysis.[14]
Section 2: The Chemistry of the Carboxylic Acid Group on Thiophene
The carboxylic acid group, while less electrophilic at its carboxyl carbon than an aldehyde, offers a unique and powerful set of transformations, particularly in its ability to be activated and to direct reactions on the thiophene ring itself.
Nucleophilic Acyl Substitution
Direct reaction of the carboxylic acid with nucleophiles is generally inefficient. The hydroxyl group must first be converted into a better leaving group.
-
Activation and Conversion: Thiophenecarboxylic acids are routinely converted to more reactive acyl derivatives. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields highly reactive acid chlorides. These intermediates readily react with alcohols to form esters and with amines to form amides. Alternatively, direct conversion to esters (esterification) or amides can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU.[13][15][16]
-
Relative Reactivity: The reactivity of carboxylic acid derivatives follows a well-established trend, with acid chlorides being the most reactive, followed by anhydrides, esters, and finally amides. Carboxylates are the least reactive toward nucleophilic acyl substitution.[17]
Reduction to Alcohols
Reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent such as LiAlH₄. Weaker reagents like NaBH₄ are typically ineffective. This difference in reactivity allows for the selective reduction of an aldehyde in the presence of a carboxylic acid.
Directed Ortho-Metalation: A Key Strategic Advantage
A significant feature of thiophene-2-carboxylic acid is its ability to undergo directed ortho-metalation.[12][13] Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the molecule is deprotonated at two positions: the acidic proton of the carboxyl group and the C5 proton of the thiophene ring. This forms a dianion, with the C5 position becoming a potent nucleophilic center.[13] This "lithiated species" can then be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a substituent specifically at the C5 position, a powerful tool for targeted functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Thiophenecarboxylic acids are extensively used in modern cross-coupling chemistry.
-
Suzuki-Miyaura Coupling: While the carboxylic acid itself is not a direct participant, halogenated thiophenecarboxylic acids (or their esters) are common substrates for palladium-catalyzed Suzuki-Miyaura reactions with boronic acids to form C-C bonds.[15][16][18] This is a premier method for constructing biaryl and vinyl-thiophene structures.
-
Decarboxylative Coupling: In some advanced protocols, the carboxylic acid group can be used as a traceless coupling handle. Under specific catalytic conditions, the carboxyl group can be extruded as CO₂, with the resulting thienyl-metal species participating in a cross-coupling reaction.[12][13]
Section 3: Comparative Analysis and Synthetic Strategy
The choice between a formyl and a carboxylic acid group as a synthetic handle depends entirely on the desired transformation.
| Feature / Reaction | Thiophene-carboxaldehyde | Thiophene-carboxylic Acid | Causality & Strategic Insight |
| Primary Reactivity | Nucleophilic Addition | Nucleophilic Acyl Substitution | Aldehyde is a direct electrophile; acid requires activation. |
| Reduction | Easily reduced (e.g., NaBH₄) | Requires strong reductant (LiAlH₄) | Allows for selective reduction of an aldehyde in the presence of an acid. |
| C-C Bond Formation | Direct addition of organometallics | Requires conversion to halide/triflate for standard cross-coupling. | Aldehyde is superior for direct addition at the functional group carbon. |
| Ring Functionalization | Deactivates ring; directs to C4 | Enables Directed Ortho-Metalation at C5 | The carboxylic acid offers a unique and highly regioselective method for C5 substitution. |
| Interconversion | Can be oxidized to the acid. | Can be reduced to the alcohol, then re-oxidized to the aldehyde. | Oxidation of the aldehyde is a direct, high-yielding one-step process. |
Section 4: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with justifications provided for key steps to ensure both reproducibility and a deeper understanding of the chemistry.
Protocol 1: Synthesis of Thiophene-2-carboxaldehyde via Vilsmeier-Haack Reaction[10]
This protocol describes the formylation of the electron-rich thiophene ring, a classic and reliable method for installing the aldehyde group.
-
Materials: Thiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of DMF (1.5 eq.) in DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (1.1 eq.) dropwise.
-
Causality: This reaction forms the electrophilic Vilsmeier reagent, a chloroiminium ion, in situ. The low temperature controls the exothermic reaction.
-
-
Stir the mixture at 0 °C for 30 minutes, then add thiophene (1.0 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours. Monitor by TLC.
-
Causality: Heating drives the electrophilic aromatic substitution of the thiophene with the Vilsmeier reagent.
-
-
Cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Causality: The quench hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts. This step is highly exothermic and must be done carefully.
-
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with water, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield thiophene-2-carboxaldehyde as a clear yellow liquid.
-
Protocol 2: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate[16]
This protocol demonstrates a typical palladium-catalyzed C-C bond formation, a cornerstone of modern drug discovery.
-
Materials: Pentyl 5-bromothiophene-2-carboxylate, Arylboronic acid (1.2 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), Potassium carbonate (2.0 eq.), Toluene, Water.
-
Procedure:
-
In a reaction vessel, combine pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Causality: Water is essential for the transmetalation step of the catalytic cycle, and degassing removes dissolved oxygen.
-
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiophene-2-carboxylate.
-
Protocol 3: Directed Lithiation and Quench of Thiophene-2-carboxylic Acid[13]
This protocol showcases the unique reactivity of the carboxylic acid group to direct functionalization at the C5 position.
-
Materials: Thiophene-2-carboxylic acid, Lithium diisopropylamide (LDA) (2.2 eq., solution in THF), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., Iodomethane, 1.5 eq.), 1M Hydrochloric acid.
-
Procedure:
-
Dissolve thiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (2.2 eq.) dropwise via syringe. A color change is typically observed. Stir at -78 °C for 1 hour.
-
Causality: The first equivalent of LDA deprotonates the carboxylic acid. The second equivalent deprotonates the C5 position, forming the dianion. The low temperature is essential to prevent side reactions and decomposition of the organolithium species.
-
-
Add the electrophile (e.g., iodomethane, 1.5 eq.) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding 1M HCl until the pH is acidic (~2).
-
Causality: This neutralizes any remaining base and protonates the carboxylate, regenerating the carboxylic acid.
-
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 5-methylthiophene-2-carboxylic acid.
-
Conclusion
The formyl and carboxylic acid groups are not merely static substituents on a thiophene ring; they are dynamic and powerful tools for synthetic innovation. The formyl group excels as a direct electrophilic partner for carbon-carbon bond formation at the carbonyl, while the carboxylic acid provides a gateway to diverse functional groups via acyl substitution and, most strategically, offers a unique handle for regioselective C5-functionalization through directed ortho-metalation. A thorough understanding of their comparative reactivities, grounded in the electronic principles of the thiophene core, is essential for the rational design of synthetic routes in pharmaceutical and materials science research. By mastering the transformations detailed in this guide, the modern chemist is well-equipped to leverage the full synthetic potential of these invaluable thiophene building blocks.
References
- Swanston, J. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.).
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Frontiers in Chemistry. [Link]
- Synthesis of Thiophene and Their Pharmacological Activity. (2023).
- Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]
- Synthesis method of 2-thiophenecarboxaldehyde. (2012).
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020).
- Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... (n.d.).
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013).
- Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen. (n.d.). ADDI. [Link]
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
- Synthesis of Thiophene and Their Pharmacological Activity. (2025).
- Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (2008).
- Synthesis and Pharmacological Study of Thiophene Deriv
- Electrophilic Substitution of Thiophene and its Derivatives. (n.d.).
- PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. (1950).
- THIOPHENE AND ITS DERIV
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
- Electrophilic substitution on thiophene. (n.d.). Química Organica.org. [Link]
- The Chemistry Behind Advanced Synthesis: Focus on Thiophene Carboxylic Acids. (n.d.).
- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (n.d.).
- Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes. (n.d.).
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2025).
- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. (2009). Kobe University. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. (n.d.). Policy Commons. [Link]
- The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]
- 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135. (n.d.). PubChem. [Link]
- 3-thiophene carboxaldehyde, 498-62-4. (n.d.). The Good Scents Company. [Link]
- Thiophene-2-carboxaldehyde, 98+%. (n.d.). Thermo Scientific Alfa Aesar. [Link]
- ketone thiophene-2-carboxylic acid: Topics by Science.gov. (n.d.). Science.gov. [Link]
- A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2025).
- Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. addi.ehu.es [addi.ehu.es]
- 15. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 16. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Terrain of 5-Formyl-2-thiophenecarboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth technical overview of the safety and handling protocols for 5-Formyl-2-thiophenecarboxylic acid, a key building block in the synthesis of various therapeutic agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring that this valuable compound is utilized both effectively and, most importantly, safely.
Understanding the Compound: Physicochemical & Hazard Profile
This compound (CAS No. 4565-31-5) is a disubstituted thiophene derivative, possessing both a carboxylic acid and an aldehyde functional group.[1][2][3][4] This unique structure underpins its utility in organic synthesis but also dictates its specific hazard profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄O₃S | [1] |
| Molecular Weight | 156.16 g/mol | [1] |
| Appearance | Light yellow to brown powder or crystals | [4] |
| pKa | 3.05 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Room temperature, sealed in a dry, dark place | [1] |
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are skin and eye irritation.[5][6] While not classified as a highly toxic substance, the acidic nature of the carboxylic acid and the reactive aldehyde group necessitate careful handling to avoid adverse effects.
Table 2: GHS Hazard Identification
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The dual functionality of this compound—a carboxylic acid and an aldehyde—informs the selection of appropriate PPE.
-
Eye and Face Protection : Given its classification as a serious eye irritant, chemical safety goggles are mandatory.[6][7] In situations where splashing is a significant risk, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin irritation.[6][7] Nitrile or butyl rubber gloves provide adequate protection against aldehydes and carboxylic acids.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removal.
-
Protective Clothing : A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of contamination, impervious protective clothing may be necessary.
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[9] However, if dust is generated and cannot be controlled at the source, a NIOSH-approved dust respirator should be used.[6][7]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at its source, providing a more reliable and effective means of exposure control than PPE alone.
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[6][10]
-
Eyewash Stations and Safety Showers : Immediate access to eyewash stations and safety showers is critical.[6][10] In the event of accidental eye or skin contact, these facilities are essential for rapid decontamination.
Step-by-Step Protocols for Safe Handling
Adherence to standardized protocols minimizes the risk of exposure and ensures the integrity of the experiment.
Weighing and Transferring the Solid
-
Preparation : Don all required PPE (safety goggles, lab coat, and nitrile gloves). Ensure the chemical fume hood is operational.
-
Staging : Place a clean weighing vessel on the analytical balance inside the fume hood.
-
Dispensing : Carefully open the container of this compound, avoiding the generation of dust. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel.
-
Closure : Securely close the main container immediately after dispensing.
-
Cleanup : Gently wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of the cloth in the appropriate chemical waste container.
Dissolving the Compound
-
Solvent Addition : In the fume hood, add the desired solvent to the reaction vessel.
-
Transfer of Solid : Carefully add the weighed this compound to the solvent.
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid splashing.
-
Observation : Monitor the dissolution process. If heating is required, use a controlled heating mantle and ensure the setup is secure.
Diagram 1: Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key stages of safely handling this compound.
Storage and Incompatibility: Maintaining Chemical Integrity
Proper storage is crucial for both safety and maintaining the quality of this compound.
-
Storage Conditions : The compound should be stored in a tightly closed container in a cool, dry, and dark place.[1][6]
-
Incompatible Materials : Avoid storing with strong oxidizing agents, as this can lead to potentially hazardous reactions.[6][11] Due to its acidic nature, it should also be segregated from strong bases.[11][12]
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6][13] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Get medical advice/attention if you feel unwell. |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent the dust from spreading. For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[6] Avoid generating dust.
-
Decontaminate : Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose : Dispose of the collected waste in accordance with local, state, and federal regulations.[14]
Firefighting Measures
While this compound is not classified as flammable, it is a combustible solid.[15]
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or foam.[15]
-
Hazardous Combustion Products : Thermal decomposition can produce carbon monoxide, carbon dioxide, and sulfur oxides.[11]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[13][15]
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is not merely about following a set of rules, but about fostering a culture of safety. This involves a thorough understanding of the compound's properties, a commitment to the consistent use of protective measures, and a readiness to respond effectively to unforeseen circumstances. By integrating the principles and protocols outlined in this guide, researchers can confidently and responsibly harness the synthetic potential of this valuable molecule.
References
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.).
- This compound (cas 4565-31-5) SDS/MSDS download. (n.d.).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.).
- acetaldehyde. (n.d.).
- MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 10).
- Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.).
- 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem. (n.d.).
- EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. (2015, July 30).
- Lab Safety Guideline: Formaldehyde 37% | Harvard Environmental Health and Safety. (n.d.).
- Formaldehyde Laboratory Research Safety. (2024, January 10).
- This compound, 5g, Each. (n.d.).
- Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99% - Cole-Parmer. (n.d.).
- Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. (2025, October 19).
- chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.).
Sources
- 1. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 2. This compound | 4565-31-5 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 4565-31-5 [chemicalbook.com]
- 4. This compound | 4565-31-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. homework.study.com [homework.study.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. chemcia.com [chemcia.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note & Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Synthesis of 5-Formyl-2-thiophenecarboxylic Acid Derivatives
Foreword: The Versatility of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of applications, from pharmaceuticals to advanced polymers. Among these, this compound stands out as a particularly valuable bifunctional building block. The presence of both a reactive aldehyde (formyl) group and a carboxylic acid on the thiophene core allows for orthogonal chemical modifications, making it a crucial intermediate for constructing complex molecular architectures.[1]
This guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols, mechanistic insights, and characterization data. The methodologies described are designed to be robust and reproducible, empowering researchers in their pursuit of novel therapeutics and materials. Applications for this key intermediate include its role as a building block for antiviral drugs, immunomodulating agents for treating autoimmune diseases, nonlinear optical materials, and functional monomers in conductive polymer research.[1][2][3]
Physicochemical & Spectroscopic Profile
Accurate identification of the target compound is paramount. The following tables summarize the key physical properties and NMR spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4565-31-5 | [1][2] |
| Molecular Formula | C₆H₄O₃S | [1][4] |
| Molecular Weight | 156.16 g/mol | [1][4] |
| Appearance | Off-white to pale yellow or brown crystalline powder | [1][4] |
| Melting Point | 180-182°C (decomposes) | [1] |
| Purity (Typical) | ≥98-99% | [1][4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [1] |
| Storage | 2-8°C, sealed in dry conditions, under an inert atmosphere, and protected from light |[1][5] |
Table 2: NMR Characterization Data (300 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Source(s) |
|---|---|---|---|---|
| ¹H NMR | 10.00 | s | Aldehyde (-CHO) | [2][3] |
| 7.93 - 7.92 | d, J = 3.92 Hz | Thiophene H-3 or H-4 | [2][3] | |
| 7.78 - 7.77 | d, J = 3.9 Hz | Thiophene H-4 or H-3 | [2][3] | |
| ¹³C NMR | 182.2 | - | Aldehyde Carbon (C HO) | [2][3] |
| 163.3 | - | Carboxylic Acid Carbon (C OOH) | [2][3] | |
| 141.6 | - | Thiophene C-2 or C-5 | [2][3] | |
| 139.7 | - | Thiophene C-5 or C-2 | [2][3] | |
| 133.8 | - | Thiophene C-3 or C-4 | [2][3] |
| | 132.0 | - | Thiophene C-4 or C-3 |[2][3] |
Synthetic Strategies & Detailed Protocols
The synthesis of this compound can be approached from several precursors. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Here, we detail two primary and reliable synthetic routes.
Strategy 1: Saponification of a Precursor Ester
This is the most direct and common final step, involving the hydrolysis of a corresponding ester, typically Methyl 5-formylthiophene-2-carboxylate.
Causality and Mechanistic Insight: This reaction is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion. A subsequent acid-base reaction between the carboxylic acid and methoxide is effectively irreversible. The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid, which, being insoluble in water, can be easily extracted.
Caption: Workflow for the Saponification Protocol.
Detailed Protocol 1: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate [2][3]
-
Reagents & Materials:
-
Methyl 5-formylthiophene-2-carboxylate (1.0 eq)
-
Potassium hydroxide (KOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 5-formylthiophene-2-carboxylate (e.g., 2.0 g, 11.75 mmol) in a 1:1 mixture of THF and H₂O (e.g., 200 mL).
-
Hydrolysis: Add KOH (e.g., 1.0 g, 17.6 mmol) to the solution. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Solvent Removal: Upon completion, remove the THF from the reaction mixture by distillation under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous layer in an ice bath. Carefully adjust the pH to 1-2 by the dropwise addition of 1N HCl solution while stirring. A precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization if necessary. The crude product is often of sufficient purity for many applications. A typical reported yield is around 59%.[2][3]
-
Strategy 2: Formylation via the Vilsmeier-Haack Reaction
This powerful reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring, such as thiophene.[6][7] While less common for this specific target as a final step (it's often used on a simpler thiophene precursor before other modifications), it is a cornerstone of heterocyclic chemistry.
Causality and Mechanistic Insight: The reaction proceeds in two main stages. First, N,N-dimethylformamide (DMF) reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the "Vilsmeier reagent".[6][8] In the second stage, the electron-rich thiophene ring attacks this reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[6][9] The Vilsmeier reagent is a relatively weak electrophile, making this reaction highly selective for activated aromatic systems.[8]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
General Protocol 2: Vilsmeier-Haack Formylation [9]
-
Reagents & Materials:
-
Electron-rich thiophene precursor (1.0 eq)
-
N,N-Dimethylformamide (DMF) (can be solvent and reagent)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (pre-formed Vilsmeier reagent) (1.5 eq)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O) for extraction
-
Deionized Water (H₂O)
-
-
Procedure:
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., Nitrogen), cool a solution of the thiophene substrate in DMF to 0°C.
-
Vilsmeier Reagent Addition: Slowly add POCl₃ or a pre-formed Vilsmeier salt to the cooled solution. Caution: The reaction can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (e.g., 6-8 hours). Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0°C. Carefully quench the reaction by adding a solution of sodium acetate in water. Stir for 10-15 minutes.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent like Et₂O or DCM.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography.
-
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and validated methods for producing this compound. The choice between saponification of a pre-existing ester and a de novo synthesis involving formylation will depend on factors such as starting material availability, cost, and scale. Mastery of these protocols enables researchers to access a versatile building block essential for the development of new chemical entities in drug discovery and materials science. The unique electronic properties and reactivity of the thiophene core ensure that its derivatives will continue to be a fertile ground for innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Pawar, S. S., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.
- Home Sunshine Pharma. (n.d.). This compound CAS 4565-31-5.
- 5-Methyl-2-thiophenecarboxylic acid. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4565-31-5 [chemicalbook.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Notes & Protocols: 5-Formyl-2-thiophenecarboxylic Acid as a Versatile Building Block for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Formyl-2-thiophenecarboxylic Acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and biomedicine.[1][2] The ability to rationally design MOFs with specific functionalities is a cornerstone of their appeal. The choice of the organic linker is paramount in this design process, as it dictates the topology, porosity, and chemical properties of the resulting framework.[3]
This compound (FTCA) is a heterocyclic compound that stands out as a particularly strategic building block for the synthesis of advanced MOFs.[4] Its bifunctional nature, featuring a carboxylic acid group for coordination with metal nodes and a chemically accessible aldehyde group, opens up a vast landscape for post-synthetic modification (PSM).[5][6][7] This allows for the precise installation of a wide array of chemical functionalities within the MOF's pores, a feature of immense interest for sophisticated applications such as targeted drug delivery and advanced catalysis.[8][9]
This guide provides an in-depth exploration of the use of FTCA in MOF synthesis, detailing its properties, a representative synthesis protocol, extensive post-synthetic modification strategies, and key characterization techniques. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to leverage FTCA as a powerful tool in the development of next-generation functional materials.
Physicochemical and Safety Profile of this compound
A thorough understanding of the building block is critical for successful MOF synthesis and safe laboratory practice.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₄O₃S | [4] |
| Molecular Weight | 156.16 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder | [4] |
| Melting Point | 180-182°C (decomposes) | [4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water. | [4] |
| Storage | 2-8°C under an inert atmosphere in sealed containers. | [4] |
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard | Precaution |
| Skin Irritation | Wear protective gloves and clothing. |
| Eye Irritation | Wear safety goggles. |
| Respiratory Irritation | Use in a well-ventilated area or with a fume hood. |
For comprehensive safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
De Novo Synthesis of an FTCA-Based MOF: A Representative Solvothermal Protocol
While the literature extensively covers the post-synthetic modification of aldehyde-tagged MOFs, detailed protocols for the de novo synthesis using FTCA as the primary linker are less common. The following is a representative solvothermal protocol, based on established methods for synthesizing carboxylate-based MOFs, which can serve as a starting point for optimization.[2][10][11][12]
Principle of the Method
Solvothermal synthesis involves heating a solution of the metal salt and the organic linker in a sealed vessel. The elevated temperature and pressure facilitate the coordination reaction and crystallization of the MOF. The choice of solvent is crucial as it influences the solubility of the precursors and can act as a template for the resulting framework.
Experimental Workflow
Caption: A generalized workflow for the solvothermal synthesis of an FTCA-based MOF.
Detailed Protocol
-
Precursor Solution A: In a 20 mL scintillation vial, dissolve one equivalent of a suitable metal salt (e.g., Zinc Nitrate Hexahydrate, ZrCl₄) in 5 mL of N,N-Dimethylformamide (DMF).
-
Precursor Solution B: In a separate 20 mL scintillation vial, dissolve one equivalent of this compound in 5 mL of DMF. Sonication may be required to achieve complete dissolution.
-
Reaction Mixture: Combine Precursor Solution A and Precursor Solution B in a Teflon-lined autoclave or a sealed thick-walled glass vessel.
-
Solvothermal Reaction: Place the sealed vessel in a programmable oven and heat to a temperature between 100-150°C for 24 to 72 hours. The optimal temperature and time will depend on the chosen metal and desired crystal size.
-
Isolation: After the reaction is complete, allow the vessel to cool slowly to room temperature. The crystalline product can be isolated by decanting the supernatant or by filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, wash with a more volatile solvent such as ethanol or acetone (3 x 10 mL) to facilitate the removal of DMF from the pores.
-
Activation: To activate the MOF and ensure permanent porosity, the solvent molecules within the pores must be removed. This is typically achieved by heating the washed crystals under a dynamic vacuum at a temperature that does not compromise the framework's integrity (e.g., 120-180°C) for several hours.[13]
Causality Behind Experimental Choices:
-
Metal Salt Selection: The choice of metal salt (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) will determine the geometry of the secondary building units (SBUs) and, consequently, the overall topology of the MOF.[3] Zirconium-based MOFs, for example, are known for their high thermal and chemical stability.
-
Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.[11]
-
Temperature and Time: These parameters influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster crystallization but may also result in less stable phases. Optimization is key to obtaining a pure, highly crystalline product.[10]
Post-Synthetic Modification (PSM) of FTCA-MOFs: A Gateway to Advanced Functionality
The true power of using FTCA as a linker lies in the reactivity of its pendant aldehyde group. PSM allows for the covalent modification of the MOF's internal surface, enabling the introduction of functionalities that would not be stable under the conditions of the initial MOF synthesis.[3][6][7]
Principle of PSM
PSM involves treating the pre-synthesized and activated FTCA-MOF with a reagent that selectively reacts with the aldehyde groups. The reaction is typically carried out under mild conditions to preserve the crystalline structure of the MOF.
Experimental Workflow for PSM
Caption: General workflow for the post-synthetic modification of an FTCA-based MOF.
Protocol for Imine Condensation: A Key PSM Reaction
Imine condensation is a robust and widely used reaction for modifying aldehyde-tagged MOFs.[7] It allows for the straightforward installation of a vast library of amine-containing molecules.
-
Preparation: In a dry flask, suspend a known amount of activated FTCA-MOF (e.g., 100 mg) in an anhydrous solvent (e.g., 10 mL of chloroform or dichloromethane).
-
Reagent Addition: Add an excess (e.g., 5-10 equivalents relative to the aldehyde groups) of the desired primary amine. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine) may be added to liberate the free amine.
-
Reaction: Stir the suspension at room temperature for 24-48 hours. The reaction progress can be monitored by taking small aliquots of the MOF and analyzing them by FT-IR spectroscopy, looking for the appearance of the C=N stretching vibration and the disappearance of the C=O stretch of the aldehyde.
-
Work-up: Collect the modified MOF by filtration or centrifugation.
-
Washing: Wash the product extensively with the reaction solvent followed by a more volatile solvent to remove any unreacted amine and byproducts.
-
Drying: Dry the functionalized MOF under vacuum.
Applications in Drug Development:
-
Covalent Drug Attachment: The aldehyde functionality can be used to covalently link drug molecules containing a primary amine group to the MOF framework. This can lead to higher drug loading capacities and more controlled release profiles compared to simple encapsulation. The release can be triggered by the hydrolysis of the imine bond in the acidic environment of tumor cells or specific cellular compartments.
-
Targeting Ligand Conjugation: Molecules that target specific cell surface receptors (e.g., folic acid, peptides) can be attached to the MOF surface via the aldehyde groups. This enables the development of targeted drug delivery systems that can selectively accumulate at the desired site of action, improving therapeutic efficacy and reducing side effects.
Characterization of FTCA-Based MOFs
A suite of analytical techniques is necessary to confirm the successful synthesis, modification, and to determine the properties of the FTCA-based MOFs.[1][13]
Key Characterization Techniques
| Technique | Purpose | Expected Observations for FTCA-MOFs |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern that matches a simulated pattern from single-crystal data or is consistent with a highly ordered material. The pattern should be retained after PSM, indicating the framework's integrity.[13] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the linker and to monitor the progress of PSM. | In the initial FTCA-MOF, characteristic peaks for the carboxylate and aldehyde C=O stretches will be present. After PSM (e.g., imine condensation), the aldehyde C=O peak should diminish or disappear, and a new peak corresponding to the C=N stretch should appear. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A TGA curve will show a plateau up to the decomposition temperature, indicating the thermal stability of the MOF. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm is typically observed for microporous MOFs, from which the surface area and pore volume can be calculated. A decrease in surface area after PSM is expected as the introduced functional groups occupy pore space.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the linker and the success of PSM after digesting the MOF in an acidic solution. | ¹H NMR of the digested FTCA-MOF will show the characteristic aldehyde proton signal. In the digested modified MOF, this signal will be absent, and new signals corresponding to the attached functional group will be present. |
Conclusion and Future Outlook
This compound is a highly promising building block for the construction of functional MOFs. Its inherent aldehyde group provides a versatile handle for post-synthetic modification, enabling the creation of tailor-made materials with precisely controlled chemical environments within their pores. The protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to explore the potential of FTCA-based MOFs. For professionals in drug development, the ability to covalently attach therapeutic agents and targeting moieties to a stable, porous carrier represents a significant step towards the design of more effective and targeted drug delivery systems. Future research will undoubtedly uncover new and exciting applications for these sophisticated materials, driven by the unique chemical opportunities presented by the 5-formyl-2-thiophenecarboxylate linker.
References
- Farha, O. K., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]
- Burrows, A. D. (2012). Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. [Link]
- Ma, L., et al. (2016). Aldehyde-Tagged Zirconium Metal-Organic Frameworks: a Versatile Platform for Postsynthetic Modification. Inorganic Chemistry, 55(10), 4701-3. [Link]
- Inamuddin, et al. (2023). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. SpringerLink. [Link]
- Farha, O. K., et al. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
- Burrows, A. D., et al. (2008). Post-synthetic modification of tagged metal-organic frameworks. Angewandte Chemie International Edition, 47(45), 8703-8706. [Link]
- Innoget. (n.d.).
- Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 39(11), 4005-17. [Link]
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
- McKinstry, C., et al. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. Chemical Engineering Journal, 285, 718-725. [Link]
- Deng, H., et al. (2012). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews, 41(14), 4932-4944. [Link]
- Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]
- Bennett, T. D., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass.
- K. S. Rajan, et al. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-82. [Link]
- Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. [Link]
- K. S. Rajan, et al. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]
- Kirillova, M. V., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions, 50(8), 2807-2814. [Link]
- Wezenberg, S. J., et al. (2020). Spectroscopy, microscopy, diffraction and scattering of archetypal MOFs: Formation, metal sites in catalysis and thin films. Chemical Society Reviews, 49(18), 6694-6732. [Link]
- Saßnick, P., et al. (2024). Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. The Journal of Chemical Physics, 160(18). [Link]
- Saßnick, P., et al. (2024). Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization. The Journal of Chemical Physics, 160(18). [Link]
- Paesani, F., et al. (2020). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
Sources
- 1. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 2. advanceseng.com [advanceseng.com]
- 3. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde-Tagged Zirconium Metal-Organic Frameworks: a Versatile Platform for Postsynthetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. one-step method for the postsynthetic modification of metal-organicframeworks [innoget.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jchemrev.com [jchemrev.com]
- 12. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 13. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Formyl-2-thiophenecarboxylic Acid in the Synthesis of Advanced Conductive Polymers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of 5-Formyl-2-thiophenecarboxylic acid in the field of conductive polymers. This unique bifunctional monomer offers a versatile platform for creating functionalized polythiophenes with tailored properties for applications in organic electronics, sensing, and biomedical devices. Due to the inherent reactivity of the aldehyde and carboxylic acid moieties, which can interfere with standard polymerization procedures, this guide details strategic synthetic approaches, including direct polymerization methodologies and a robust protecting group strategy. Detailed, field-proven protocols for synthesis, characterization, and post-polymerization modification are provided to enable researchers to harness the full potential of this valuable building block.
Introduction: The Strategic Advantage of Bifunctional Monomers
Conductive polymers, particularly those based on the polythiophene backbone, have garnered significant interest due to their unique electronic and optical properties.[1][2] The functionalization of the polymer backbone is a key strategy to modulate these properties and to introduce new functionalities. This compound is an exemplary monomer in this regard, possessing two distinct and highly useful functional groups:
-
The Carboxylic Acid Group (-COOH): This group can enhance the solubility of the resulting polymer in polar solvents, act as a self-doping agent, and provides a reactive handle for covalent immobilization of biomolecules or other chemical species.[3][4] The acidic proton, however, can be incompatible with certain polymerization catalysts.[5]
-
The Formyl (Aldehyde) Group (-CHO): The aldehyde group is a versatile chemical handle for post-polymerization modification.[6][7] It can undergo a variety of reactions, such as Schiff base formation, allowing for the attachment of fluorescent tags, cross-linking agents, or specific receptor molecules.[8] The electron-withdrawing nature of the aldehyde can also influence the electronic properties of the polymer backbone.
The simultaneous presence of these two groups presents both a synthetic challenge and a significant opportunity for creating multifunctional materials. This guide will navigate these aspects to provide a clear pathway for their successful application.
Synthetic Strategies for Polymerizing this compound
Direct polymerization of this compound is challenging due to the reactivity of the functional groups. The carboxylic acid can interfere with oxidative catalysts, and the aldehyde can undergo side reactions.[5][9] Therefore, two primary strategies are recommended: a direct electropolymerization approach under controlled conditions and a more versatile chemical synthesis route involving a protecting group strategy.
Strategy 1: Direct Electropolymerization
Electropolymerization is a powerful technique for forming thin, uniform polymer films directly onto an electrode surface.[10] It can be more tolerant of certain functional groups than chemical oxidative methods. For this compound, a potentiodynamic or galvanostatic method can be employed. It is often beneficial to perform a copolymerization with a less functionalized thiophene monomer to mitigate the inhibitory effects of the carboxylic acid group.[5]
Workflow for Electropolymerization
Caption: Workflow for the electropolymerization of this compound.
Protocol 2.1: Potentiodynamic Electropolymerization
This protocol describes the formation of a copolymer film of this compound and 2,2'-bithiophene on an indium tin oxide (ITO) electrode.
-
Electrolyte Preparation:
-
In a sealed electrochemical cell, prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in anhydrous acetonitrile.
-
Add the monomers: this compound to a final concentration of 20 mM and 2,2'-bithiophene to a final concentration of 80 mM.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Degas the solution by bubbling with argon or nitrogen for at least 20 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup:
-
Working Electrode: ITO-coated glass slide.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl (in 3 M KCl).
-
-
Ensure the electrodes are clean and properly immersed in the electrolyte solution.
-
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry by scanning the potential from 0 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.
-
An increase in the redox wave currents with each cycle indicates successful polymer deposition on the working electrode.
-
-
Post-Polymerization Processing:
-
After polymerization, remove the polymer-coated ITO electrode from the cell.
-
Rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
-
Validation:
-
The resulting polymer film should be electroactive. This can be confirmed by running cyclic voltammetry in a monomer-free electrolyte solution, where the characteristic redox peaks of the polymer should be observed.
-
Strategy 2: Chemical Synthesis via a Protecting Group Approach
This strategy offers greater control over the polymer's molecular weight and solubility, making it suitable for producing bulk quantities of the material. The carboxylic acid is protected as a methyl ester to prevent interference with the polymerization catalyst.
Workflow for Chemical Synthesis with Protecting Group
Caption: Chemical synthesis workflow using a methyl ester protecting group.
Protocol 2.2.1: Protection of this compound
-
Esterification:
-
Suspend this compound (1 equivalent) in methanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 5-formyl-2-thiophenecarboxylate.[10]
-
Protocol 2.2.2: Chemical Oxidative Polymerization
This protocol uses ferric chloride (FeCl₃) as the oxidant.[11]
-
Setup:
-
In a dry, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve anhydrous FeCl₃ (2.5 equivalents) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
-
Polymerization:
-
Dissolve the protected monomer, methyl 5-formyl-2-thiophenecarboxylate (1 equivalent), in anhydrous chloroform.
-
Add the monomer solution dropwise to the stirred FeCl₃ solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The mixture should become dark and viscous.
-
-
Work-up and Purification:
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
A dark precipitate (the protected polymer) will form.
-
Collect the precipitate by filtration and wash it extensively with methanol, then with a dilute HCl solution in methanol, and finally with methanol again until the filtrate is colorless.
-
Dry the polymer under vacuum.
-
Protocol 2.2.3: Deprotection of the Polymer
-
Hydrolysis:
-
Suspend the protected polymer in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).
-
Add an excess of potassium hydroxide (KOH) and stir the mixture at 50-60 °C for 12-24 hours.
-
Monitor the deprotection by FT-IR, looking for the disappearance of the ester carbonyl peak and the appearance of a broad carboxylic acid O-H stretch.
-
-
Purification:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 1-2 with 1N HCl.
-
The deprotected polymer will precipitate.
-
Collect the final polymer by filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Characterization of the Functionalized Polythiophene
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations for Poly(this compound) |
| FT-IR Spectroscopy | To identify functional groups. | Broad O-H stretch (approx. 2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹), C=O stretch of the aldehyde (approx. 1670 cm⁻¹), and characteristic C-S and C=C stretches of the polythiophene backbone.[12] |
| ¹H NMR Spectroscopy | To confirm the polymer structure. | Broadened signals corresponding to the aromatic protons of the thiophene ring and the aldehyde proton. The carboxylic acid proton may be visible as a very broad signal or may exchange with solvent. |
| UV-Vis Spectroscopy | To determine the electronic absorption properties and conjugation length. | A broad absorption band in the visible region (typically 400-600 nm) corresponding to the π-π* transition of the conjugated backbone.[13] |
| Cyclic Voltammetry (CV) | To assess the electrochemical properties (redox behavior). | Reversible or quasi-reversible oxidation and reduction peaks, indicating the p-doping and de-doping processes of the polymer film.[13] |
| Four-Point Probe | To measure the electrical conductivity. | Conductivity will vary depending on the doping level and polymer morphology. Values can range from semi-conducting to conducting. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer film. | Can reveal the texture, porosity, and uniformity of the polymer film, which influences its properties. |
Post-Polymerization Modification: Leveraging the Aldehyde Functionality
The aldehyde groups on the polymer backbone are prime sites for further functionalization, enabling the covalent attachment of various molecules. A common and efficient method is through Schiff base formation with primary amines.
Protocol 4.1: Immobilization of an Amine-Containing Molecule
This protocol provides a general method for attaching a molecule (e.g., an amino-functionalized fluorescent dye or a peptide) to the polymer film.
-
Preparation:
-
Immerse the polymer-coated substrate (from electropolymerization or a drop-casted film from the chemically synthesized polymer) in a solution of the amine-containing molecule (e.g., 1-10 mM in a suitable buffer, like phosphate-buffered saline, pH 7.4).
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be gently agitated.
-
-
Reduction (Optional but Recommended):
-
To form a stable secondary amine linkage, the intermediate imine can be reduced. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the solution and let it react for another 1-2 hours.
-
-
Washing:
-
Remove the substrate from the reaction solution and wash it thoroughly with the buffer and then with deionized water to remove any non-covalently bound molecules.
-
-
Validation:
-
Successful immobilization can be confirmed by techniques such as fluorescence microscopy (if a fluorescent dye was used), X-ray photoelectron spectroscopy (XPS) to detect new elemental signatures (e.g., nitrogen), or by observing a change in the electrochemical properties of the film.
-
Applications in Sensing and Bio-interfaces
The unique bifunctional nature of polymers derived from this compound makes them highly suitable for advanced applications:
-
Chemical and Biosensors: The carboxylic acid groups can be used to anchor enzymes or antibodies, while the aldehyde groups can be used to capture other specific analytes or to further tune the sensor's surface chemistry. The conductivity changes of the polymer upon analyte binding can be used as the sensing signal.[14]
-
Bioactive Scaffolds: The polymer surface can be modified with cell-adhesive peptides (e.g., RGD) via the aldehyde or carboxyl groups to create conductive scaffolds that promote cell adhesion and growth, with potential applications in tissue engineering and neural interfaces.
-
Drug Delivery: The carboxylic acid groups can be used to load cationic drugs via electrostatic interactions, and the polymer's conductive properties could potentially be used to trigger drug release through electrical stimulation.
Conclusion
This compound is a powerful monomer for the synthesis of advanced functional conductive polymers. While its direct polymerization presents challenges, strategic approaches such as controlled electropolymerization and chemical synthesis with a protecting group strategy provide reliable pathways to obtaining these materials. The resulting polymers, with their dual aldehyde and carboxylic acid functionalities, offer a rich platform for post-polymerization modification, opening up a wide range of applications in sensing, bioelectronics, and materials science. The protocols and data presented in this guide serve as a robust starting point for researchers to explore and innovate with this versatile building block.
References
- Welzel, H.P., Kossmehl, G., Stein, H.J., Schneider, J., & Plieth, W. (1995). Reactive groups on polymer covered electrodes—I. Electrochemical copolymerization of thiophene-3-acetic acid with 3-methylthiophene. Electrochimica Acta, 40(5), 577–584.
- McCullough, R. D., & Williams, S. P. (1999). The Chemistry of Conducting Polythiophenes. The Journal of Organic Chemistry, 64(1), 15-23.
- Li, G., Koßmehl, G., Welzel, H.P., Engelmann, G., Hunnius, W.D., Plieth, W., & Zhu, H. (1998). Reactive groups on polymer coated electrodes, 7. New electrogenerated electroactive polythiophenes with different protected carboxyl groups. Macromolecular Chemistry and Physics, 199(3), 525–533.
- Neugebauer, H., Kvarnström, C., & Ivaska, A. (1995). In situ FTIR-ATR spectroscopic study of the electropolymerization of 3-thiopheneacetic acid and 3-thiophenecarboxylic acid. Journal of Electroanalytical Chemistry, 388(1-2), 227-232.
- Zotti, G., Schiavon, G., Berlin, A., & Pagani, G. (1994). Electrochemical and in situ spectroelectrochemical investigation of a series of carboxylated polythiophenes.
- Gonçalves, V. C., Mescoloto, A. D. F., Pulcinelli, S. H., & Santilli, C. V. (2014). Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. Polímeros, 24(spe), 31-35.
- Niemi, V. M., Knuuttila, P., Österholm, J. E., & Korvola, J. (1992). Synthesis and characterization of poly(3-alkylthiophenes) with functionalized side chains. Polymer, 33(7), 1559-1562.
- Abdullah, J., et al. (2022). Research Progress on Polythiophene and Its Application as Chemical Sensor. ZULFAQAR Journal of Defence Science, Engineering & Technology, 5(1), 48-68.
- Istif, E., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(8), 9856-9866.
- Qiao, Z., et al. (2022). Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics, 224(1), 2200250.
- Jeffries-EL, M., et al. (2002). End Group Modification of Regioregular Polythiophene through Postpolymerization Functionalization. Macromolecules, 35(27), 10344-10349.
- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.
- Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers. CRC press.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Wudl, F., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polymerization.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
- LeFevre, J. W., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3589.
- Oberhaus, F. V., & Frense, D. (2022).
- Istif, E., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- ResearchGate. (2020, January 30). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers.
- AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).
- Wudl, F., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. PubMed.
- Bulut, U. (2003). Synthesis and Characterization of Conducting Copolymers of Carboxylic Acid Multithiophene Functionalized Monomers. Middle East Technical University.
- YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
- Van den Brande, N., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Wikipedia. (n.d.). Protecting group.
- Aron, A. T., et al. (2017). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells.
- ResearchGate. (n.d.). Sequential Post‐Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and thermal properties of carboxylic acid functionalized polythiophenes [revistapolimeros.org.br]
- 5. Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journalskuwait.org [journalskuwait.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 104.197.3.79 [104.197.3.79]
- 13. Carboxyl-Alkyl Functionalized Conjugated Polyelectrolytes for High Performance Organic Electrochemical Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: High-Yield Synthesis of 5-Formylthiophene-2-carboxylic Acid via Saponification
Introduction and Scope
5-Formylthiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel pharmaceuticals and functional polymers.[1] Its bifunctional nature, featuring both an aldehyde and a carboxylic acid on a thiophene scaffold, allows for diverse subsequent chemical modifications.
This document provides a comprehensive, field-proven protocol for the hydrolysis of methyl 5-formylthiophene-2-carboxylate to yield 5-formylthiophene-2-carboxylic acid. The chosen method is a base-catalyzed hydrolysis, commonly known as saponification, which offers the distinct advantage of being essentially irreversible, thus driving the reaction to completion and ensuring a high yield.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and offer insights into process control and troubleshooting.
Principle and Reaction Mechanism
The conversion of an ester to a carboxylic acid in the presence of a base is termed saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
A critical feature of this reaction is the final, irreversible acid-base step. The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a resonance-stabilized carboxylate salt.[5] This final step effectively removes the carboxylic acid from the equilibrium, preventing the reverse reaction and driving the process to completion.[3][6] The desired carboxylic acid is then obtained by a final acidification step during the workup.[4]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Methyl 5-formylthiophene-2-carboxylate (SM) | ≥97% | Sigma-Aldrich | CAS: 67808-64-4[7] |
| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | |
| Methanol (MeOH) | ACS Grade | VWR | Solvent |
| Deionized Water (DI H₂O) | Type II or higher | - | |
| Hydrochloric Acid (HCl), concentrated | ACS Grade (37%) | J.T. Baker | For acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics | Drying agent |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
| Round-bottom flask (100 mL) | - | - | |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle or oil bath | - | - | |
| Büchner funnel and filter flask | - | - | For product isolation |
| Separatory funnel (250 mL) | - | - | For extraction |
| Rotary evaporator | - | - | For solvent removal |
Experimental Protocol
This protocol is designed for a 5-gram scale of the starting material. Adjust reagent quantities proportionally for different scales.
Caption: Experimental Workflow for Saponification.
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.35 g, 58.8 mmol, 2.0 equiv.) in a mixture of deionized water (20 mL) and methanol (20 mL). Causality Note: Using a mixed solvent system ensures that both the polar inorganic base and the organic ester are soluble, creating a homogeneous reaction mixture for efficient hydrolysis.[6]
-
Reaction Initiation: To the stirring sodium hydroxide solution, add methyl 5-formylthiophene-2-carboxylate (5.0 g, 29.4 mmol, 1.0 equiv.).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80°C) using a heating mantle or oil bath. Maintain a gentle reflux for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Acidification: Place the flask in an ice-water bath to cool it to 0-5°C. Slowly and carefully add 2 M hydrochloric acid (HCl) dropwise while stirring vigorously. Causality Note: This crucial step protonates the sodium carboxylate salt, converting it into the free carboxylic acid, which is less soluble in water and will precipitate.[4][6] Continue adding acid until the pH of the solution is ~1-2 (check with pH paper). An off-white to pale yellow solid should precipitate.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Extraction (Optional Recovery): Transfer the filtrate from the previous step to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL) to recover any product that remained dissolved in the water.
-
Drying and Concentration: Combine the organic extracts from the previous step (if performed) and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Combine the solid collected from filtration (Step 7) with the residue from the rotary evaporator (Step 9). Dry the combined product under vacuum to a constant weight. The product, 5-formylthiophene-2-carboxylic acid, should be an off-white to pale yellow crystalline powder.[1]
Data Summary and Expected Results
| Parameter | Value |
| Starting Material (SM) Mass | 5.0 g |
| SM Molecular Weight | 170.19 g/mol [7] |
| SM Moles | 29.4 mmol |
| NaOH Mass (2.0 equiv.) | 2.35 g |
| Reaction Time | 2 - 3 hours |
| Reaction Temperature | Reflux (~70-80°C) |
| Product Molecular Weight | 156.16 g/mol [1] |
| Theoretical Yield | 4.59 g |
| Expected Yield | >90% (approx. 4.1 g) |
| Appearance | Off-white to pale yellow crystalline powder[1] |
| Melting Point | 180-182°C (decomposes)[1] |
Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, add an additional 0.5 equivalents of NaOH and continue refluxing for another 1-2 hours. In some cases, steric hindrance or poor solubility can slow the reaction.[8]
-
Product Does Not Precipitate: If the product remains dissolved after acidification, it may be due to a smaller scale or slight variations in solubility. Proceed directly to extraction with ethyl acetate (or another suitable solvent like dichloromethane) to isolate the product.
-
Product is Oily or Impure: The crude product can be purified by recrystallization. A suitable solvent system can be determined empirically, but a mixture like ethanol/water or toluene is a good starting point. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
References
- Master Organic Chemistry. (2022).
- University of Calgary. Ch20: Hydrolysis of Esters. [Link]
- Wikipedia. Ester hydrolysis. [Link]
- Chemistry Steps.
- Divakaran, R. Mechanisms of Ester hydrolysis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Formyl-2-thiophenecarboxylic Acid: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]
- OperaChem. (2024).
- PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid. [Link]
- Chemistry university. (2021).
- Quora. (2017).
- Wikipedia. Thiophene-2-carboxylic acid. [Link]
- ResearchGate. (2021). How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][4][5][6]thiadiazole?[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 5-Formyl-2-thiophenecarboxylic Acid as a Novel Immunomodulating Agent
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, with a diverse range of derivatives exhibiting significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Many of these effects are rooted in the ability of thiophene-based compounds to modulate the immune system.[3][5] 5-Formyl-2-thiophenecarboxylic acid, a disubstituted thiophene, presents a promising, yet underexplored, candidate for a novel immunomodulating agent. The presence of both a carboxylic acid and a formyl group suggests multiple potential points of interaction with biological targets.
These application notes provide a comprehensive guide for researchers to investigate the immunomodulatory potential of this compound. We will delve into its hypothesized mechanisms of action based on the broader class of thiophene derivatives and provide detailed protocols for in vitro and in vivo validation.
Hypothesized Mechanisms of Action
Based on the known activities of thiophene derivatives, we propose that this compound may exert its immunomodulatory effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of prostaglandins and leukotrienes, potent mediators of inflammation.[1][5]
-
Modulation of Pro-inflammatory Cytokine Production: The compound may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by immune cells like macrophages.[1]
-
Regulation of Immune Cell Proliferation and Function: this compound could potentially influence the proliferation and differentiation of key immune cells, such as T cells and B cells, thereby shaping the adaptive immune response.
-
Interference with Intracellular Signaling Pathways: The immunomodulatory effects are likely mediated by interference with key signaling pathways that regulate inflammation and immunity, such as the NF-κB and MAPK pathways.
Below is a proposed signaling pathway diagram illustrating these potential mechanisms.
Caption: Proposed mechanism of action for this compound.
In Vitro Experimental Protocols
The following protocols are designed to systematically evaluate the immunomodulatory properties of this compound in a controlled in vitro environment.
Protocol 1: Assessment of Cytotoxicity
Rationale: It is crucial to determine the non-toxic concentration range of the compound before evaluating its biological effects.
Methodology:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50). Subsequent experiments should use non-toxic concentrations.
Protocol 2: Quantification of Pro-inflammatory Cytokines
Rationale: To determine if the compound can suppress the production of key pro-inflammatory cytokines.
Methodology:
-
Cell Stimulation: Seed macrophages or PBMCs in a 24-well plate. Pre-treat with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Controls: Include vehicle-treated and unstimulated cells as controls.
Protocol 3: Evaluation of COX and LOX Inhibition
Rationale: To investigate the direct inhibitory effect of the compound on key inflammatory enzymes.
Methodology:
-
Enzyme Source: Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.
-
Inhibition Assay: Perform enzyme activity assays in the presence of varying concentrations of this compound.
-
Substrate Conversion: Measure the conversion of arachidonic acid to prostaglandins (for COX) or leukotrienes (for LOX) using appropriate detection methods (e.g., colorimetric or fluorometric assays).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each enzyme.
Protocol 4: Analysis of NF-κB and MAPK Signaling Pathways
Rationale: To elucidate the intracellular signaling pathways modulated by the compound.
Methodology:
-
Cell Treatment and Lysis: Treat macrophages with this compound followed by LPS stimulation for a short duration (e.g., 15-60 minutes). Lyse the cells to extract proteins.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane. Probe with antibodies against key signaling proteins, including phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK.
-
Densitometry: Quantify the band intensities to determine the effect of the compound on the phosphorylation and degradation of these signaling proteins.
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Construction of Metal-Organic Frameworks with Thiophene-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely owing to the modularity of their metal nodes and organic linkers.[1] The incorporation of thiophene-based linkers into MOF architectures introduces unique electronic, optical, and chemical properties, stemming from the electron-rich nature and the polarizable sulfur heteroatom of the thiophene ring.[2] This document provides a comprehensive guide to the design, synthesis, and characterization of thiophene-based MOFs. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and explore the burgeoning applications of these materials in catalysis, sensing, gas separation, and drug delivery.
Introduction: The Thiophene Advantage in MOF Chemistry
The judicious selection of organic linkers is a cornerstone of MOF design, enabling the fine-tuning of pore size, shape, and functionality.[3] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, offers several distinct advantages when incorporated into MOF linkers:
-
Enhanced Host-Guest Interactions: The polarizable sulfur atom in the thiophene ring can engage in specific dipole-dipole interactions with guest molecules, such as carbon dioxide, leading to enhanced gas uptake and selectivity.[2][4]
-
Luminescent Properties: The extended π-conjugated systems of many thiophene-based linkers make them effective "antennas" for sensitizing lanthanide emission or exhibiting intrinsic fluorescence, which is valuable for sensing applications.[2][5][6]
-
Catalytic Activity: The electron-rich nature of the thiophene ring can influence the electronic properties of the metal nodes, while the sulfur atom itself can act as a Lewis basic site, contributing to the catalytic activity of the MOF.[7]
-
Modulated Electronic Properties: The incorporation of thiophene moieties can be leveraged to create MOFs with tailored electronic properties, opening doors for applications in conductive materials and electronic devices.[8]
This guide will focus on the practical aspects of constructing and utilizing these promising materials, providing a robust framework for researchers entering this exciting field.
Design and Synthesis of Thiophene-Based Linkers
The versatility of thiophene-based MOFs begins with the design of the organic linker. The most common strategy involves functionalizing the thiophene core with coordinating groups, typically carboxylates, that can bind to metal ions.
2.1. Common Thiophene-Based Linker Scaffolds
A variety of thiophene-based dicarboxylic acids have been successfully employed in MOF synthesis. Some prominent examples include:
| Linker Name | Abbreviation | Structural Formula | Key Features |
| Thiophene-2,5-dicarboxylic acid | H₂tdc | HOOC-(C₄H₂S)-COOH | Linear, rigid linker, widely used.[4] |
| Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | H₂ttdc | HOOC-(C₆H₂S₂)-COOH | Extended conjugation, enhances luminescence.[2] |
| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | H₂L | Complex | Functionalized for specific sensing applications.[9] |
| 5,5'-(1H-thieno[3,4-d]imidazole-4,6-diyl)bis(thiophene-2-carboxylic acid) | TIBTCH₂ | Complex | Terthiophene-based imidazole luminophore.[5] |
The synthesis of these linkers often involves standard organic chemistry transformations, such as lithiation followed by carboxylation of the corresponding thiophene precursor. It is crucial to rigorously purify the linker before use in MOF synthesis to ensure high crystallinity and phase purity of the final product.
Solvothermal Synthesis of a Thiophene-Based MOF: A Step-by-Step Protocol
Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is the most common method for producing high-quality MOF crystals.[10][11] The following protocol provides a detailed procedure for the synthesis of a well-known thiophene-based MOF, [Zn₂(tdc)₂dabco], which has shown enhanced CO₂ uptake.[4]
3.1. Materials and Reagents
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Thiophene-2,5-dicarboxylic acid (H₂tdc)
-
1,4-Diazabicyclo[2.2.2]octane (dabco)
-
N,N-Dimethylformamide (DMF)
-
Methanol (anhydrous)
-
25 mL Scintillation vials or Teflon-lined autoclave
3.2. Experimental Workflow Diagram
Caption: A generalized workflow for the solvothermal synthesis of thiophene-based MOFs.
3.3. Detailed Protocol
-
Preparation of the Metal-Linker Solution: In a 20 mL scintillation vial, dissolve 120 mg (0.404 mmol) of Zn(NO₃)₂·6H₂O and 47 mg (0.273 mmol) of thiophene-2,5-dicarboxylic acid (H₂tdc) in 5.3 mL of DMF. Stir until a clear solution is obtained.[4]
-
Preparation of the Pillar Ligand Solution: In a separate vial, dissolve 23 mg (0.205 mmol) of dabco in 4.0 mL of DMF.
-
Combining the Reagents: Add the dabco solution dropwise to the metal-linker solution while stirring vigorously to prevent precipitation.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 20 hours.[4] For other systems, temperatures up to 140°C and reaction times of 72 hours may be necessary.[12]
-
Cooling and Crystal Collection: After the reaction is complete, allow the oven to cool down slowly to room temperature. Colorless, block-shaped crystals should be visible. Collect the crystals by filtration.
-
Washing and Solvent Exchange: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules occluded within the pores, the crystals must be "activated." This can be achieved by immersing the crystals in a volatile solvent like methanol for several days (solvent exchange), followed by heating under a dynamic vacuum. The specific activation conditions will depend on the stability of the MOF.
Causality Note: The choice of solvent (DMF) is critical as it solubilizes the precursors and can also act as a modulator during crystal growth. The temperature and reaction time are optimized to ensure the formation of a thermodynamically stable, crystalline product. The slow cooling process is essential for obtaining large, high-quality single crystals suitable for X-ray diffraction analysis.
Essential Characterization Techniques
Once synthesized, a series of characterization techniques are necessary to confirm the structure, purity, and properties of the thiophene-based MOF.
| Technique | Abbreviation | Information Obtained |
| Powder X-Ray Diffraction | PXRD | Confirms the crystallinity and phase purity of the bulk sample by comparing the experimental pattern to a simulated pattern from single-crystal data.[8] |
| Single-Crystal X-Ray Diffraction | SC-XRD | Provides the precise atomic arrangement, connectivity, and pore structure of the MOF.[5] |
| Thermogravimetric Analysis | TGA | Determines the thermal stability of the MOF and quantifies the amount of solvent molecules within the pores.[8] |
| Fourier-Transform Infrared Spectroscopy | FT-IR | Confirms the coordination of the carboxylate groups to the metal centers and the presence of the thiophene linker. |
| Gas Sorption Analysis | (e.g., N₂ at 77 K) | Measures the surface area (BET), pore volume, and pore size distribution of the activated MOF.[4][13] |
| Luminescence Spectroscopy | Investigates the photophysical properties, including excitation and emission spectra, quantum yields, and lifetimes, which are crucial for sensing applications.[5][9] |
Applications of Thiophene-Based MOFs
The unique properties imparted by thiophene-based linkers have led to their exploration in a wide range of applications.
5.1. Luminescent Sensing
Thiophene-based MOFs can exhibit strong luminescence that is sensitive to the presence of specific analytes.[9][14] The quenching or enhancement of this luminescence upon interaction with guest molecules forms the basis for highly selective and sensitive chemical sensors. For instance, certain Zn- and Cd-based MOFs with thiophene-functionalized linkers have been shown to be effective luminescent sensors for heavy metal ions like Hg(II) and Cu(II), as well as for organic pollutants.[9]
5.2. Gas Storage and Separation
The interaction between the polarizable sulfur atom of the thiophene linker and the quadrupole moment of CO₂ makes these MOFs promising candidates for carbon capture.[4] The MOF [Zn₂(tdc)₂dabco] shows a significant increase in CO₂ uptake compared to its non-thiophene-containing analogue.[4] This highlights a viable strategy for enhancing the performance of existing MOFs by incorporating sulfur-containing heterocycles.
5.3. Heterogeneous Catalysis
The combination of Lewis acidic metal sites and Lewis basic sulfur/oxygen sites within the MOF structure can create synergistic catalytic centers.[7] Thiophene-functionalized Zn-MOFs have demonstrated remarkable catalytic capabilities in the cycloaddition of CO₂ to epoxides, a crucial reaction for converting CO₂ into valuable chemicals.[7][15]
5.4. Drug Delivery
The high porosity and tunable functionality of MOFs make them attractive candidates for drug delivery systems.[16][17][18][19] While research in thiophene-based MOFs for drug delivery is still emerging, the principles of loading therapeutic agents into the pores for controlled release are applicable. The biocompatibility and stability of these MOFs in physiological conditions are key areas of ongoing investigation.
5.5. Structure-Application Relationship Diagram
Caption: Interplay between the core properties of thiophene-based MOFs and their primary applications.
Conclusion and Future Outlook
The construction of MOFs with thiophene-based linkers offers a powerful avenue for developing advanced functional materials. The inherent properties of the thiophene unit provide a rich chemical playground for tuning host-guest interactions, modulating photophysical characteristics, and designing novel catalytic sites. The protocols and insights provided herein serve as a foundational guide for researchers to explore this promising subclass of MOFs. Future research will likely focus on developing more complex, multifunctional thiophene-based linkers, exploring new metal-linker combinations for enhanced stability and performance, and translating the unique properties of these materials into practical solutions for environmental, energy, and biomedical challenges.
References
- Zhao, Y., Xu, X., Qiu, L., Kang, X., Wen, L., & Zhang, B. (2016). Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ACS Applied Materials & Interfaces, 8(46), 31893–31902. [Link]
- Krivorotova, O. S., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions, 50(34), 11843-11851. [Link]
- Yang, S., et al. (2012). Enhancement of CO2 Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality. Inorganic Chemistry, 51(9), 5017-5019. [Link]
- Ortiz, M., et al. (2015). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 112(16), 4942-4946. [Link]
- Krivorotov, D. S., et al. (2022).
- Zhang, Z., et al. (2021). Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker. Molecules, 26(14), 4286. [Link]
- Zheng, J., et al. (2024). Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO2 Conversion.
- CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
- García-Garrido, S. E., & Gila-Vilchez, C. (2023).
- Ion-Directed Synthesis of Indium-Derived 2,5-Thiophenedicarboxylate Metal–Organic Frameworks: Tuning Framework Dimensionality. (2016). Crystal Growth & Design, 16(2), 977-984. [Link]
- Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO 2 Conversion. (2025).
- Metal-Organic Frameworks with Two Different Metal Centers for Thiophene Adsorption: Synthesis, Characterization and Mechanism Analysis. (2023).
- Thiophene Functionalized Magnetic Covalent Organic Frameworks for Selective Extraction of Trace Heavy Metals Followed by ICP-MS. (n.d.). SciSpace. [Link]
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. [Link]
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024).
- Structure and Properties of Metal-Organic Frameworks and MOF-Derived M
- Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker. (2021).
- Adsorptive separation of thiophene derivatives via metal organic framework material MOF-5. (n.d.).
- Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.).
- Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. (2023). Dalton Transactions. [Link]
- Thiophene-based MOFs for Iodine Capture: Effect of Pore Structures and Interaction Mechanism. (2021).
- Thiophene Functionalized Cadmium(II) based Metal Organic Frameworks for CO2 Adsorption with Gate-opening Effect, Separation and Catalytic Conversion. (2022).
- Metal-Organic Framework (MOF)-Based Drug Delivery. (2020). PubMed. [Link]
- Luminescent Metal-Organic Frameworks. (2012). OSTI.GOV. [Link]
- Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. (2024).
- Catalytic Applications ofmetal-organic frameworks. (n.d.).
- Host–guest chemistry. (n.d.). Wikipedia. [Link]
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). Protocol Exchange. [Link]
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2024).
- Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. (n.d.). International Journal of Biology and Chemistry. [Link]
- Synthesis of Metal Organic Frameworks (MOFs)
- Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (2022). MDPI. [Link]
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 5-Formyl-2-thiophenecarboxylic Acid: Validated HPLC-UV and GC-MS Protocols
An Application Guide for Researchers
Abstract
This comprehensive guide provides detailed, validated analytical methods for the precise quantification of 5-Formyl-2-thiophenecarboxylic acid (FTCA), a critical intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. We present two robust orthogonal methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and enhanced specificity. Each protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and consistency.[3][4]
Introduction: The Analytical Imperative for FTCA
This compound (FTCA) is a heterocyclic compound featuring both a carboxylic acid and a formyl group on a thiophene backbone.[1]
-
Molecular Formula: C₆H₄O₃S
-
Molecular Weight: 156.16 g/mol [5]
-
Appearance: Off-white to pale yellow crystalline powder[1]
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in methanol; insoluble in water.[1]
Its bifunctional nature makes it a versatile building block in the synthesis of novel active pharmaceutical ingredients (APIs), particularly thiophene-based therapeutics.[1] The purity and concentration of FTCA directly impact the yield, purity, and safety profile of the final drug product. Therefore, robust and reliable analytical methods are paramount for its quantification in raw materials, in-process control, and final product release testing.
This guide details two validated methods, explaining the causality behind each experimental choice to empower researchers to not only execute the protocols but also adapt them to their specific needs.
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control, purity assessment, and quantification of FTCA, RP-HPLC-UV is the method of choice. It is robust, reliable, and well-suited for separating the polar carboxylic acid from potential non-polar impurities.[6] The inherent polarity of FTCA lends itself to excellent retention and separation on a non-polar stationary phase like C18.
Scientific Principle
This method employs a reverse-phase C18 column where the non-polar stationary phase retains the analyte. A polar mobile phase, consisting of an organic modifier (acetonitrile) and acidified water, is used to elute the compound. The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on FTCA, leading to a single, well-defined chromatographic peak with improved symmetry and reproducibility.[7] Formic acid is also volatile, making this method directly transferable to a mass spectrometry detector (HPLC-MS) if needed.[8] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, measured at a UV wavelength where FTCA exhibits strong absorbance.
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of FTCA using HPLC-UV.
Detailed HPLC-UV Protocol
2.3.1. Equipment and Reagents
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
FTCA Reference Standard (≥99.0% purity).[1]
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Methanol (HPLC grade, for sample dissolution if needed).
2.3.2. Solution Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of FTCA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Rationale: Preparing a concentrated stock solution minimizes weighing errors.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the Diluent.
2.3.3. Sample Preparation
-
Accurately weigh a known amount of the sample containing FTCA and dissolve it in a volumetric flask with Diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Sonicate for 10 minutes if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
2.3.4. Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-1 min: 95% A, 5% B |
| 1-10 min: Linear gradient to 5% A, 95% B | |
| 10-12 min: Hold at 5% A, 95% B | |
| 12.1-15 min: Return to 95% A, 5% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm and 310 nm (monitor both)[9] |
2.3.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the FTCA standard against its concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of FTCA in the sample by interpolating its peak area from the calibration curve.
Protocol for Method Validation
To ensure the method is trustworthy and suitable for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[4]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (matrix without FTCA), and a spiked sample. | No interfering peaks at the retention time of FTCA. Peak purity must pass DAD analysis. |
| Linearity & Range | Analyze 5-7 concentrations across 50-150% of the target concentration (e.g., 1-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with FTCA at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be 98.0% - 102.0%. |
| Precision | Repeatability: Six replicate injections of one sample. Intermediate: Repeat on a different day with a different analyst/instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[3] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. |
Confirmatory Method: GC-MS with Derivatization
While HPLC is ideal for routine analysis, GC-MS offers superior specificity for impurity identification and is an excellent orthogonal technique. However, FTCA is a polar carboxylic acid with low volatility, making it unsuitable for direct GC analysis. A derivatization step is mandatory to convert it into a more volatile and thermally stable analogue.[6]
Scientific Principle
The protocol involves a chemical derivatization step, specifically methylation, which converts the polar carboxylic acid group (-COOH) into a non-polar methyl ester (-COOCH₃).[10] This reaction increases the analyte's volatility, allowing it to be effectively vaporized in the GC inlet and travel through the column. The derivatized FTCA is then separated from other components based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer fragments the eluted compound into a unique pattern (mass spectrum), which serves as a chemical fingerprint for unambiguous identification and highly sensitive quantification.
GC-MS Experimental Workflow
Caption: Workflow for FTCA quantification using GC-MS, including the critical derivatization step.
Detailed GC-MS Protocol
3.3.1. Equipment and Reagents
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
FTCA Reference Standard (≥99.0% purity).
-
Derivatizing Agent: Methanolic HCl (3N) or Trimethylsilyldiazomethane (TMSD).
-
Solvents: Dichloromethane, Ethyl Acetate (GC grade).
-
Anhydrous Sodium Sulfate.
3.3.2. Derivatization and Sample Preparation
-
Prepare standard and sample solutions in a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. Rationale: The derivatization reaction must be anhydrous.
-
Add 200 µL of methanolic HCl to the dry residue.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Evaporate the reagent under nitrogen.
-
Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.
3.3.3. GC-MS Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1) |
| Oven Program | Initial 80 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold 5 min. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
3.3.4. Data Analysis
-
For quantification, use SIM mode, monitoring the molecular ion and key fragment ions of the derivatized FTCA (Methyl 5-formyl-2-thiophenecarboxylate, MW: 170.18)[11].
-
Create a calibration curve and quantify samples as described in the HPLC section.
Method Validation Summary
The validation protocol for GC-MS follows the same principles as HPLC (Specificity, Linearity, Accuracy, etc.). Special attention must be paid to the consistency and efficiency of the derivatization step during accuracy and precision studies.
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS depends on the specific analytical objective.
| Feature | HPLC-UV | GC-MS with Derivatization |
| Primary Use | Routine QC, Purity, Assay | Confirmatory analysis, Impurity ID |
| Sample Prep | Simple (dissolve and filter) | Complex (requires derivatization) |
| Specificity | Good (based on retention time & UV) | Excellent (based on retention time & mass spectrum) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost |
| Throughput | High | Lower due to sample prep |
Conclusion
This application note provides two robust, scientifically-grounded methods for the quantification of this compound. The RP-HPLC-UV method serves as a reliable workhorse for routine quality control due to its simplicity and efficiency. For applications requiring higher sensitivity and unambiguous confirmation, the GC-MS method, though more complex, offers unparalleled specificity. By following the detailed protocols and implementing the validation framework, researchers in pharmaceutical development can ensure the generation of high-quality, reliable, and consistent data, which is fundamental to any good analytical practice.[3]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- SpectraBase. (n.d.). Methyl 5-Formyl-2-thiophenecarboxylate.
- Yurovskaya, M. A., & Karchava, A. V. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60.
- PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid.
- Sharma, A., & Sharma, R. (2012). Analytical method validation: A brief review. Research Journal of Pharmacy and Technology, 5(9), 1223-1228.
- Brambilla, A., et al. (2013). Validation of analytical methods in compliance with good manufacturing practice. Journal of Translational Medicine, 11(197).
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
- SIELC Technologies. (2018). Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- Doltade, M., & Saudagar, R. (2019). The Analytical Method Development and Validation: A Review. International Journal of Engineering Research and Technology, 8(5).
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- Lo, Y. H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(3), 263-269.
- Tsednee, M., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 207-215.
- Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- Loscos, N., et al. (2015). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 20(7), 12280-12297.
- Lisec, J., et al. (2006). Application of GC-MS for the detection of lipophilic compounds in diverse plant tissues. BMC Biotechnology, 6(4).
- Lo, Y. H., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 384(1), 114-121.
- I.R.I.S. (n.d.). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
- Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- ResearchGate. (2025). Establishment of Detection Methods for Five Cannabinoids in Hemp Cosmetics Based on HPLC.
- Jatoi, A., et al. (2020). Methods for quantification of cannabinoids: a narrative review. Journal of Cannabis Research, 2(39).
- ResearchGate. (n.d.). Rapid and robust confirmation and quantification of 11-nor-Δ9- tetrahydrocannabinol-9-carboxylic acid (THC-COOH) in urine by column switching LC-MS-MS analysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4565-31-5 [chemicalbook.com]
- 3. wjarr.com [wjarr.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 8. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Introduction: The Versatile Thiophene Scaffold in Synthesis
An In-Depth Guide to the Reaction of 5-Formyl-2-thiophenecarboxylic Acid with Amines: Protocols and Applications
This compound is a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Its value stems from the presence of two distinct and reactive functional groups on the thiophene backbone: a formyl (aldehyde) group at the 5-position and a carboxylic acid group at the 2-position.[1] This bifunctionality allows for selective and diverse chemical transformations, making it a powerful building block for creating complex molecular architectures. Thiophene-containing molecules are recognized as privileged pharmacophores in drug discovery, with numerous FDA-approved drugs featuring this core structure.[2]
This guide provides a comprehensive overview of the primary reaction pathways of this compound with amines, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and discuss the applications of the resulting derivatives.
Core Reaction Pathways: A Dichotomy of Reactivity
The presence of both an aldehyde and a carboxylic acid allows for chemoselective reactions with amines, primarily targeting one group while leaving the other intact for subsequent modifications. The choice of reaction conditions dictates whether the amine reacts with the formyl group to form an imine (Schiff base) or with the carboxylic acid to form an amide.
Sources
Application Notes & Protocols for the Esterification of 5-Formyl-2-thiophenecarboxylic acid
Introduction: The Synthetic Value and Challenges of a Bifunctional Building Block
5-Formyl-2-thiophenecarboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a thiophene ring, a versatile scaffold found in many biologically active agents, functionalized with both a carboxylic acid and an aldehyde (formyl) group.[1][2] This bifunctional nature makes it a valuable precursor for a wide array of derivatives, including pharmaceutical intermediates for antiviral drugs, building blocks for nonlinear optical materials, and functional monomers for conductive polymers.[2][3]
The primary challenge in the chemical manipulation of this molecule lies in the selective reaction of one functional group while preserving the other. The esterification of the carboxylic acid is a fundamental transformation, yet the presence of the electron-withdrawing and potentially reactive aldehyde group necessitates a careful selection of methodology to avoid side reactions, such as acetal formation or degradation under harsh conditions. This guide provides an in-depth analysis of two primary, field-proven protocols for the esterification of this compound: the classic Fischer-Speier Esterification and the milder Steglich Esterification. We will explore the mechanistic rationale behind each method, provide detailed step-by-step protocols, and offer guidance for selecting the optimal procedure based on your specific synthetic goals.
Part 1: Mechanistic Considerations and Strategy Selection
The choice of an esterification protocol is dictated by the stability of the substrate and the nature of the alcohol. For this compound, the key is to activate the carboxylic acid for nucleophilic attack by the alcohol without adversely affecting the aldehyde.
Fischer-Speier Esterification: The Brute-Force Approach
This method involves heating the carboxylic acid with an excess of a simple alcohol (typically methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is used as the solvent, and/or the water byproduct is removed as it forms.[5][6]
Causality Behind the Method: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4][7] This "activation" allows the weakly nucleophilic alcohol to attack, initiating the esterification process. While cost-effective and simple for robust molecules, the high temperatures and strongly acidic conditions can be detrimental to sensitive substrates. For this compound, there is a risk of acid-catalyzed polymerization or formation of an acetal at the aldehyde position if diols are present or if water is not carefully controlled.
Caption: Workflow for the acid-catalyzed Fischer Esterification.
Steglich Esterification: The Mild and Controlled Approach
For substrates that are sensitive to acid or heat, the Steglich esterification is a superior alternative.[8][9] This reaction uses a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid at room temperature.[10][11] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction and suppressing side reactions.[9][12]
Causality Behind the Method: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is essentially a carboxylic acid anhydride in terms of reactivity. However, this intermediate can slowly rearrange into a stable N-acylurea, which is unreactive.[9] DMAP, being a more potent nucleophile than the alcohol, rapidly intercepts the O-acylisourea to form a DMAP-acylpyridinium salt. This new intermediate is highly reactive towards the alcohol and cannot undergo the unproductive rearrangement, ensuring a high yield of the desired ester. The main drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification, though its insolubility in many organic solvents often allows for simple filtration.[10]
Caption: Key steps in the DMAP-catalyzed Steglich Esterification.
Part 2: Detailed Experimental Protocols
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Fischer-Speier Synthesis of Methyl 5-Formyl-2-thiophenecarboxylate
This protocol is optimized for simple, unhindered alcohols like methanol and is the most cost-effective method on a large scale.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (serves as solvent, ~0.2 M concentration)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~3-5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Reagent Addition: Add anhydrous methanol to dissolve the starting material. While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, methyl 5-formyl-2-thiophenecarboxylate, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield an off-white to pale yellow crystalline solid.[2]
Protocol 2: Steglich Esterification with a Secondary Alcohol (e.g., Isopropanol)
This protocol is ideal for more complex, sterically hindered, or acid-sensitive alcohols where the Fischer method would be ineffective or destructive.[9]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Isopropanol) (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic, 5-10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the alcohol, and DMAP.
-
Dissolution: Add anhydrous dichloromethane and stir until all solids are dissolved.
-
DCC Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC in a small amount of anhydrous CH₂Cl₂ dropwise over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[12]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of cold CH₂Cl₂.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain some residual DCU. Purification is best achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Part 3: Method Comparison and Data Summary
The choice between these two primary methods involves a trade-off between reaction conditions, cost, and purification effort.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Reaction Conditions | Harsh (Reflux, strong acid) | Mild (0°C to Room Temp, neutral)[10][11] |
| Substrate Scope | Best for simple, robust primary/secondary alcohols.[8] | Excellent for complex, hindered, and acid-labile alcohols.[9] |
| Reagents/Cost | Inexpensive (Alcohol, H₂SO₄) | More expensive (DCC/EDC, DMAP, anhydrous solvents)[10] |
| Byproducts | Water | Dicyclohexylurea (DCU) or equivalent urea[10] |
| Work-up/Purification | Simple acid-base extraction, often purified by recrystallization or distillation. | Requires filtration of urea byproduct; often requires column chromatography. |
| Key Advantage | Scalability and low cost. | High functional group tolerance and mild conditions. |
| Key Disadvantage | Not suitable for sensitive substrates. | Stoichiometric waste (urea) and higher cost. |
Part 4: Workflow for Protocol Selection
To assist researchers in choosing the most appropriate method, the following decision-making workflow is provided.
Caption: Decision tree for selecting an esterification protocol.
Conclusion
The successful esterification of this compound is readily achievable with a rational choice of methodology. For large-scale synthesis of simple methyl or ethyl esters where cost is a primary driver, the Fischer-Speier method remains a viable option. However, for broader substrate scope, protection of the sensitive aldehyde functionality, and achieving high yields with complex or valuable alcohols, the mild and controlled conditions of the Steglich esterification are unequivocally superior. By understanding the mechanistic underpinnings of each protocol, researchers can confidently select and execute the optimal procedure for their specific synthetic needs in drug discovery and materials science.
References
- PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid.
- ChemBK. Methyl 5-formylthiophene-2-carboxylate. (2024-04-09).
- Organic Chemistry Portal. Ester synthesis by esterification.
- Chen, J., et al. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. (2018-07-13). RSC Advances.
- Wikipedia. Steglich esterification.
- Organic Letters. Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. (2018-04-04).
- Google Patents. US2522752A - Thiophene acylation with catalyst of sulfuric acid-carboxylic acid complex.
- ResearchGate. Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic....
- SynArchive. Steglich Esterification.
- ACS Publications. Visible-Light-Induced Esterification of Carboxylic Acids with Arylsulfonium Salts.
- ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2008-11-01).
- Organic Chemistry Data. Acid to Ester - Common Conditions.
- Organic Chemistry Portal. Steglich Esterification.
- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. (2022-03-17).
- International Journal of Advanced Research. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023-05-04).
- National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023-12-09).
- Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
- Finetech Industry Limited. METHYL 5-FORMYL-2-THIOPHENECARBOXYLATE | CAS: 67808-64-4.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- University Course Material. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05).
- Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Chemistry LibreTexts. Fischer Esterification. (2023-01-22).
- Google Patents. US2432991A - Acylation of thiophene.
- Organic Chemistry Portal. Fischer Esterification.
- Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.
- ResearchGate. Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5).
- Organic Syntheses Procedure. Esterification of Carboxylic Acids with.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- ChemSynthesis. 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. (2025-05-20).
- YouTube. 08.08 Esterification of Carboxylic Acids. (2019-07-29).
- YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016-12-27).
- ResearchGate. A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. (2008-08-01).
- VNU Journal of Science. A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol.
Sources
- 1. espublisher.com [espublisher.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes & Protocols: 5-Formyl-2-thiophenecarboxylic Acid in Nonlinear Optical Materials Research
Introduction: The Emergence of Thiophene Derivatives in Nonlinear Optics
The field of nonlinear optics (NLO) is foundational to the development of advanced photonic technologies, including optical switching, frequency conversion, and data storage.[1][2] Organic materials have garnered significant interest for NLO applications due to their potentially large nonlinear susceptibilities, often orders of magnitude higher than their inorganic counterparts like lithium niobate (LiNbO₃) and potassium dihydrogen phosphate (KDP).[3] This enhanced response originates from the molecular nature of their nonlinearity, which can be tailored through synthetic chemistry.[3][4]
Among the vast landscape of organic NLO materials, thiophene derivatives have emerged as a particularly promising class. The delocalized π-electron systems within the thiophene ring structure are conducive to the large charge transfer asymmetries that drive strong NLO responses.[5] 5-Formyl-2-thiophenecarboxylic acid, with its electron-withdrawing formyl and carboxylic acid groups, presents an intriguing scaffold for the design of novel NLO chromophores. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals exploring the potential of this compound in the synthesis and characterization of new nonlinear optical materials.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of the starting material is crucial for successful synthesis and crystal growth.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 4565-31-5 | [7] |
| Molecular Formula | C₆H₄O₃S | [6][7][8] |
| Molecular Weight | 156.16 g/mol | [6][7][8] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 180-182°C (decomposes) | [6] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [6] |
| Storage | Store in a dark, dry, and sealed container at room temperature. | [7] |
PART 1: Synthesis and Material Preparation
The synthesis of NLO materials based on this compound often involves modifying its structure to create "push-pull" systems, where electron-donating and electron-accepting groups are connected through a π-conjugated bridge to enhance the second-order NLO response.[9]
Protocol 1: Synthesis of a Donor-π-Acceptor (D-π-A) Chromophore
This protocol outlines a general synthetic route. Specific reaction conditions may need optimization.
Objective: To synthesize a D-π-A type NLO chromophore using this compound as a key building block.
Materials:
-
This compound
-
Aniline derivative (or other electron-donating group)
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Catalyst (e.g., piperidine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Donor Group: Add 1.1 equivalents of the chosen aniline derivative to the solution.
-
Catalysis: Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the crude product by filtration. Purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Causality: The Knoevenagel condensation reaction between the formyl group of the thiophene derivative and the active methylene group of a donor molecule is a common and effective method for creating the desired D-π-A structure. The catalyst facilitates the reaction by promoting the formation of the nucleophilic species.
PART 2: Single Crystal Growth
The NLO properties of molecular materials are highly dependent on their crystalline structure. For second-order NLO effects, a non-centrosymmetric crystal packing is essential.[4] Therefore, growing high-quality single crystals is a critical step.
Protocol 2: Slow Evaporation Solution Growth Technique
This is a widely used and effective method for growing organic single crystals.[3][10]
Objective: To grow single crystals of the synthesized NLO material suitable for X-ray diffraction and NLO characterization.
Materials:
-
Purified NLO material
-
High-purity solvent or solvent mixture in which the material has moderate solubility
-
Crystallization dishes or beakers
-
Parchment paper or filter paper with small perforations
Procedure:
-
Solvent Selection: Identify a solvent or a binary solvent system in which the synthesized compound has moderate solubility at room temperature. The solubility should increase with temperature.
-
Saturated Solution Preparation: Prepare a saturated or slightly supersaturated solution of the NLO material by dissolving it in the chosen solvent at a slightly elevated temperature. Gentle heating and stirring can aid dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization dish to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the crystallization dish with parchment paper or filter paper with a few small holes. This allows for slow and controlled evaporation of the solvent.
-
Incubation: Place the dish in a vibration-free and temperature-stable environment.
-
Crystal Harvesting: Monitor the dish over several days to weeks. Once well-formed single crystals of suitable size have grown, carefully harvest them from the solution.
-
Drying: Gently dry the harvested crystals with filter paper.
Causality: Slow evaporation allows the molecules to self-assemble into a thermodynamically stable and well-ordered crystal lattice. Rapid evaporation often leads to the formation of polycrystalline powder or amorphous solids. The choice of solvent is critical as it can influence the crystal habit and in some cases, the polymorphic form obtained.[11]
PART 3: Characterization of NLO Properties
Once high-quality single crystals are obtained, their linear and nonlinear optical properties must be characterized.
Linear Optical Characterization: UV-Vis-NIR Spectroscopy
Objective: To determine the optical transparency window of the material.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the NLO material in a suitable solvent or use a thin polished crystal.
-
Spectrometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wide wavelength range (e.g., 200-1700 nm).[12]
-
Analysis: The lower cut-off wavelength indicates the onset of electronic absorption. A wide transparency window in the visible and near-infrared regions is desirable for many NLO applications.[10]
Second-Order NLO Characterization: Kurtz-Perry Powder Technique
Objective: To qualitatively assess the second-harmonic generation (SHG) efficiency of the material.[3]
Protocol:
-
Sample Preparation: Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size.
-
Laser Source: Use a high-intensity pulsed Nd:YAG laser operating at its fundamental wavelength of 1064 nm.[10]
-
Measurement: Irradiate the powdered sample with the laser beam and detect the intensity of the frequency-doubled light at 532 nm using a photomultiplier tube.
-
Comparison: Compare the SHG signal intensity with that of a standard reference material, such as KDP, under identical experimental conditions.
Third-Order NLO Characterization: Z-Scan Technique
Objective: To determine the sign and magnitude of the third-order nonlinear susceptibility (χ⁽³⁾), including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[1][13][14]
Principle: The Z-scan technique is a single-beam method that measures the change in transmittance of a sample as it is translated along the propagation path (z-axis) of a focused Gaussian laser beam.[1][13][14][15]
Experimental Setup and Procedure:
-
Laser Source: A stable, high-power laser with a Gaussian beam profile is required.
-
Focusing: The laser beam is focused using a lens.
-
Sample Translation: The sample is mounted on a translation stage that moves it along the z-axis through the focal point.
-
Detection:
-
Closed-Aperture Z-scan (for n₂): An aperture is placed in the far-field to measure the on-axis transmittance. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) n₂, while a valley followed by a peak indicates a positive (self-focusing) n₂.
-
Open-Aperture Z-scan (for β): The aperture is removed to collect the total transmitted light. A decrease in transmittance near the focal point indicates nonlinear absorption (e.g., two-photon absorption).
-
-
Data Analysis: The normalized transmittance data is fitted to theoretical models to extract the values of n₂ and β.
Causality: The intensity-dependent refractive index and absorption coefficient of the NLO material cause wavefront distortions and changes in transmittance as the sample moves through the varying intensity of the focused laser beam.[1][13][14]
Computational Studies: A Predictive Approach
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for predicting the NLO properties of newly designed molecules.[5][9] These computational methods can provide insights into:
-
Molecular Geometry: Optimized molecular structures.
-
Electronic Properties: Frontier molecular orbital (FMO) energies (HOMO-LUMO gap), which are related to the molecule's reactivity and charge transfer characteristics.[5]
-
NLO Coefficients: Calculation of the first hyperpolarizability (β) and second hyperpolarizability (γ), which are molecular counterparts to the bulk susceptibilities χ⁽²⁾ and χ⁽³⁾.[5]
-
Electronic Absorption Spectra: Prediction of the maximum absorption wavelengths (λ_max).[5][9]
By performing these calculations prior to synthesis, researchers can screen candidate molecules and prioritize those with the most promising predicted NLO properties, thereby saving significant time and resources.
Visualization of Workflows
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis, crystal growth, and characterization of NLO materials.
Z-Scan Experimental Logic
Caption: Logical flow of the Z-scan experimental technique.
Conclusion and Future Outlook
This compound serves as a versatile and valuable building block in the rational design of novel organic nonlinear optical materials. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, crystallize, and characterize new thiophene-based chromophores. The interplay between synthetic chemistry, crystal engineering, and detailed optical characterization, augmented by predictive computational studies, will continue to drive innovation in this exciting field. Future research may focus on the development of more complex oligomeric and polymeric structures derived from this thiophene core to further enhance NLO properties and improve material processability for device fabrication.
References
- Singh, V., et al. (2019). Measurements of third-order optical nonlinearity using Z-scan technique: A review.
- Smith, J., et al. (n.d.). Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. Source not available.
- Z-scan technique for nonlinear materials characterization: a review.
- Nonlinear Optical Characterization of 2D M
- Singh, V., et al. (2025). Measurements of third-order optical nonlinearity using Z-scan technique: A review. Source not available.
- Nonlinear Optical Characterization of 2D M
- Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Optica Publishing Group.
- Growth and Characterization of Non-Linear Optical M
- Nonlinear optical characterization of organic m
- Growth and Characterization of Organic NLO Material.
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound CAS#: 4565-31-5. ChemicalBook.
- Synthesis of 5-aryl-5´-formyl-2,2´-bithiophenes as new precursors for nonlinear optical (NLO)
- Synthesis of 5-aryl-50-formyl-2,20-bithiophenes as new precursors for nonlinear optical (NLO) materials | Request PDF.
- Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
- This compound. CymitQuimica.
- Computational Studies on the NLO Properties of Molecules and Clusters. Taylor & Francis eBooks.
- 5-Formyl-2-thiopheneboronic acid. PubChem.
- This compound | 4565-31-5. ChemicalBook.
- 5-Formylthiophene-2-carboxylic acid | 4565-31-5. Sigma-Aldrich.
- Structures of thienyl compounds with nonlinear optical properties [44-51].
- Investigation of the Nonlinear Optical Properties of Silk Fibroin (SF) Using the Z-Scan Method. MDPI.
- CRYSTAL GROWTH & DESIGN. Triclinic Labs.
- Theoretical investigation on switchable second-order nonlinear optical (NLO) properties of novel cyclopentadienylcobalt linear[17]phenylene complexes. NIH.
- Investigation of the linear and nonlinear optical properties of La2−xSrxCoO4 (x = 0.5, 0.7, 0.9, 1.1, 1.3 and 1.5) nanoparticles.
- Investigation of optical properties in La2−xSrxCoO4 (x = 0.5, 0.7, 0.9, 1.1, 1.3, and 1.5) thin films: a focus on the linear and nonlinear responses. PMC - NIH.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. ijcaonline.org [ijcaonline.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Theoretical investigation on switchable second-order nonlinear optical (NLO) properties of novel cyclopentadienylcobalt linear [4]phenylene complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth and Characterization of Non-Linear Optical Material [scirp.org]
- 11. tricliniclabs.com [tricliniclabs.com]
- 12. OPG [opg.optica.org]
- 13. researchplateau.com [researchplateau.com]
- 14. researchgate.net [researchgate.net]
- 15. OPG [opg.optica.org]
Application Notes and Protocols for Biological Activity Screening of Thiophene Carboxylic Acids
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Thiophene Carboxylic Acids
Thiophene carboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4] The inherent physicochemical properties of the thiophene ring, including its electronic characteristics and ability to form hydrogen bonds, contribute to its versatile pharmacophoric nature.[5] These compounds have been extensively investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting agents.[1][4][5][6] This guide provides a comprehensive overview of the screening protocols and application notes essential for identifying and characterizing the biological activities of novel thiophene carboxylic acid derivatives. The methodologies detailed herein are designed to be robust and adaptable for high-throughput screening (HTS), a cornerstone of modern drug discovery that accelerates the identification of promising lead compounds.[7][8][9][10][11]
I. High-Throughput Screening (HTS) Workflow for Thiophene Carboxylic Acids
The initial phase of screening a library of thiophene carboxylic acid derivatives typically involves HTS to rapidly assess their activity against a specific biological target.[7][8][9][10][11] This automated process allows for the efficient evaluation of thousands of compounds, streamlining the identification of "hits."[7][8][9]
Caption: High-Throughput Screening (HTS) workflow for identifying bioactive compounds.
II. Antimicrobial Activity Screening
Thiophene derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[1][2][3][4][12][13][14] The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[15][16][17]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for quantitative antimicrobial susceptibility testing.[15][16][17][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19]
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[19]
-
Thiophene carboxylic acid derivatives (stock solutions in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)[3]
-
Negative control (broth and solvent)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a working solution of each thiophene derivative at twice the highest desired final concentration in MHB.[19]
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.[19]
-
Add 200 µL of the working compound solution to well 1.[19]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 100 µL from well 10.[19]
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[19]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
MIC Determination:
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) | Interpretation |
| Thio-COOH-1 | E. coli ATCC 25922 | 16 | Susceptible |
| Thio-COOH-2 | S. aureus ATCC 29213 | 8 | Susceptible |
| Thio-COOH-3 | P. aeruginosa ATCC 27853 | >128 | Resistant |
| Gentamicin | E. coli ATCC 25922 | 2 | Susceptible |
III. Anticancer Activity Screening
The antiproliferative properties of thiophene carboxylic acids against various cancer cell lines are well-documented.[5][6][20][21][22][23][24] A primary in vitro method to assess cytotoxicity is the MTT assay.[25][26][27][28][29]
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27][28][29]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., A-549, HCT-116, HepG-2)[4][21]
-
Complete cell culture medium
-
Thiophene carboxylic acid derivatives (stock solutions in DMSO)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[26][28]
-
Positive control (e.g., Doxorubicin, Vinblastine)[21]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells for vehicle control (DMSO) and untreated cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: The principle of the MTT assay for cell viability.
IV. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) is a major therapeutic strategy.[30][31][32][33]
Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[34][35][36][37]
Materials:
-
96-well white opaque plates
-
Human recombinant COX-2 enzyme[34]
-
COX Assay Buffer[34]
-
COX Probe (in DMSO)[34]
-
COX Cofactor (in DMSO)[34]
-
Arachidonic Acid (substrate)[34]
-
Thiophene carboxylic acid derivatives (stock solutions in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)[34]
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.[34]
-
Prepare dilutions of the test compounds and the positive control.
-
-
Assay Plate Setup:
-
Reaction Initiation and Measurement:
Data Analysis:
-
Calculate the rate of reaction (ΔFluorescence/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100
The IC50 value can be determined from a dose-response curve.
Quantitative Data Summary:
| Compound ID | COX-2 Inhibition IC50 (µM) |
| Thio-COOH-4 | 0.5 |
| Thio-COOH-5 | 2.1 |
| Thio-COOH-6 | 15.8 |
| Celecoxib | 0.04 |
V. Enzyme Inhibition Assays
Enzyme inhibition is a fundamental mechanism of action for many drugs.[38][39][40][41][42] Screening thiophene carboxylic acids for their ability to inhibit specific enzymes can reveal novel therapeutic targets.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[43] This colorimetric assay is based on the Ellman method.[43][44][45][46]
Materials:
-
96-well microtiter plates
-
Phosphate buffer
-
Acetylcholinesterase (AChE) enzyme solution[43]
-
Acetylthiocholine iodide (ATCI) substrate solution[43]
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[43]
-
Thiophene carboxylic acid derivatives (stock solutions in DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
Microplate reader
Procedure:
-
Assay Plate Setup:
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well.[43]
-
Calculate the percentage of inhibition:[43] % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[43]
The IC50 value can be determined from a dose-response curve.
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
VI. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial biological activity screening of thiophene carboxylic acid derivatives. Positive "hits" identified through these primary assays should be subjected to further investigation, including secondary screening, mechanism of action studies, and in vivo efficacy and toxicity assessments. The versatility of the thiophene scaffold continues to make it a highly attractive starting point for the development of new therapeutic agents.
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
- What is an Inhibition Assay?. Biobide. [Link]
- Cell Viability Assays. NCBI Bookshelf. [Link]
- High-Throughput Screening (HTS)
- High throughput screening in modern drug discovery. Drug Discovery News. [Link]
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Minimum Inhibitory Concentration (MIC) Test.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]
- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed. [Link]
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
- Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Enzyme Inhibition Studies. BioIVT. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
- Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. [Link]
- Research into New Molecules with Anti-Inflamm
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- AISMPred: A Machine Learning Approach for Predicting Anti-Inflamm
- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. PMC - NIH. [Link]
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
- Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar. [Link]
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI. [Link]
- A review of small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021. PubMed Central. [Link]
- A Zebrafish In Vivo Phenotypic Assay to Identify 3-Aminothiophene-2-Carboxylic Acid-Based Angiogenesis Inhibitors. PubMed Central. [Link]
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH. [Link]
Sources
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. clyte.tech [clyte.tech]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. mdpi.com [mdpi.com]
- 31. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. assaygenie.com [assaygenie.com]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
- 36. bpsbioscience.com [bpsbioscience.com]
- 37. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 38. blog.biobide.com [blog.biobide.com]
- 39. bellbrooklabs.com [bellbrooklabs.com]
- 40. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. bioivt.com [bioivt.com]
- 42. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 43. pdf.benchchem.com [pdf.benchchem.com]
- 44. bio-protocol.org [bio-protocol.org]
- 45. sigmaaldrich.com [sigmaaldrich.com]
- 46. attogene.com [attogene.com]
Application Notes and Protocols for Thiophene-Based Compounds in Agrochemical Development
Introduction: The Thiophene Scaffold - A Privileged Structure in Modern Agrochemicals
The five-membered sulfur heterocycle, thiophene, represents a cornerstone in the edifice of modern agrochemical research and development.[1][2][3] Its unique electronic properties, metabolic stability, and structural resemblance to benzene allow it to serve as a versatile pharmacophore, often enhancing the biological activity of molecules compared to their benzenoid counterparts.[4][5] Thiophene and its derivatives are integral components in a wide array of commercially successful fungicides, insecticides, and herbicides, demonstrating their broad utility in protecting crops from various biotic threats.[4][5][6]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of thiophene-based compounds in agrochemical applications. Moving beyond a simple recitation of facts, this document elucidates the causality behind synthetic strategies and experimental protocols, grounding every recommendation in established scientific principles. We will delve into the synthesis of key thiophene intermediates, explore their incorporation into major classes of agrochemicals, and provide detailed, field-proven protocols for their biological evaluation.
Part 1: Synthesis of Thiophene Core Structures
The foundation of any thiophene-based agrochemical discovery program lies in the efficient and versatile synthesis of the core heterocyclic ring. Several classical methods have been refined for this purpose, each offering distinct advantages depending on the desired substitution pattern.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for creating substituted thiophenes from 1,4-dicarbonyl compounds.[4][7] The reaction's driving force is the cyclization and dehydration facilitated by a sulfurizing agent.
Causality of Reagent Choice:
-
Sulfurizing Agent: Phosphorus pentasulfide (P₄S₁₀) or Lawesson's Reagent are commonly used.[4][8] These reagents are effective because they not only introduce the sulfur atom but also act as powerful dehydrating agents, driving the final aromatization step.[4][7] Lawesson's reagent is often preferred for its milder nature and better solubility in organic solvents.
-
Solvent: High-boiling, non-polar solvents like toluene or xylene are typically chosen to ensure the reaction reaches the necessary temperature for efficient cyclization and to manage the solubility of the reagents and intermediates.[9]
Protocol 1: Conventional Heating Paal-Knorr Synthesis [9]
Objective: To synthesize a 2,5-disubstituted thiophene from a 1,4-diketone.
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine the 1,4-diketone (1.0 eq) and Lawesson's Reagent (0.5 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the diketone.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diketone.
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture over ice water to quench any remaining reagent. c. Extract the aqueous mixture with ethyl acetate (3x volumes). d. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure substituted thiophene.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that provides direct access to highly functionalized 2-aminothiophenes, which are crucial building blocks for many agrochemicals.[10][11][12]
Causality of Component Roles:
-
Carbonyl Compound & α-Cyanoester: These components undergo a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate.[11] The presence of the electron-withdrawing cyano group is critical for activating the adjacent methylene group for the initial condensation.
-
Elemental Sulfur: Acts as the sulfur source for the thiophene ring formation.
-
Base: A base, such as morpholine or triethylamine, is essential to catalyze both the initial Knoevenagel condensation and the subsequent cyclization with sulfur.[13]
Protocol 2: One-Pot Gewald Synthesis of a 2-Aminothiophene [11][13]
Objective: To synthesize a polysubstituted 2-aminothiophene from a ketone, an activated nitrile, and elemental sulfur.
Materials:
-
Ketone (e.g., cyclohexanone) (1.0 eq)
-
Activated Nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ketone (1.0 eq), activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Catalyst Addition: Add morpholine (0.2 eq) to the mixture.
-
Reaction: Stir the mixture at 50°C for 1-2 hours. The product often precipitates from the reaction mixture upon cooling.
-
Self-Validation: The formation of a solid precipitate is a strong indicator of product formation. Reaction progress can also be monitored by TLC.
-
-
Isolation: a. Cool the reaction mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The product is often pure enough after filtration and washing. If necessary, it can be recrystallized from ethanol or another suitable solvent.
Part 2: Thiophene-Based Fungicides - Targeting Fungal Respiration
A significant class of thiophene-containing fungicides are the succinate dehydrogenase inhibitors (SDHIs).[14] These compounds disrupt the fungal respiratory chain, leading to a rapid depletion of cellular energy. Commercial examples include penthiopyrad and isofetamid.[5]
Mechanism of Action: SDH Inhibition
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking electron transport and halting ATP production.
Protocol 3: In Vitro Assay for SDH Inhibition[3][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thiophene-based compound against fungal SDH.
Causality of Assay Design:
-
Enzyme Source: Mitochondria are isolated from the target fungus as they contain the SDH enzyme complex.
-
Substrate & Probes: Sodium succinate is provided as the substrate. The reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt, is measured spectrophotometrically. The rate of color change is proportional to SDH activity.
-
Controls: A positive control (a known SDHI like penthiopyrad) validates the assay's sensitivity. A negative control (solvent, e.g., DMSO) establishes the baseline enzyme activity.
Materials:
-
Fungal culture (e.g., Sclerotinia sclerotiorum)
-
Mitochondria isolation buffer
-
SDH Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Sodium succinate solution
-
DCIP solution
-
Test compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Isolate mitochondria from the target fungal mycelia using standard cell fractionation techniques (e.g., differential centrifugation). Resuspend the mitochondrial pellet in ice-cold SDH Assay Buffer.
-
Plate Setup: a. Add SDH Assay Buffer to all wells. b. Add serial dilutions of the test compound (in DMSO) to the sample wells. c. Add serial dilutions of a reference SDHI (e.g., penthiopyrad) to positive control wells. d. Add only DMSO to negative control wells. e. Add the mitochondrial suspension to all wells except the blank.
-
Reaction Initiation: Add sodium succinate solution to all wells to start the reaction.
-
Measurement: Immediately add DCIP solution and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration. b. Normalize the rates relative to the negative control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Part 3: Thiophene-Based Insecticides - Neurotransmission Disruptors
The neonicotinoids are a major class of insecticides that act on the insect central nervous system. Thiamethoxam, a second-generation neonicotinoid, features a thiazole ring (a close relative of thiophene) and exhibits broad-spectrum activity against sucking and chewing insects.[15][16]
Mechanism of Action: nAChR Agonism
Thiamethoxam acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in insects.[16] It mimics the action of the neurotransmitter acetylcholine (ACh) but is not easily broken down by acetylcholinesterase. This leads to persistent stimulation of the nAChRs, causing hyperexcitation of the nervous system, followed by paralysis and death of the insect. The selectivity for insects over mammals is due to the higher affinity of neonicotinoids for insect nAChRs.[17]
Protocol 4: Radioligand Binding Assay for nAChR[18]
Objective: To determine the binding affinity (Kᵢ) of a thiophene-based compound to insect nAChRs.
Causality of Assay Design:
-
Receptor Source: Membranes are prepared from insect heads (e.g., house flies, aphids) as they are rich in nAChRs.
-
Radioligand: A radiolabeled ligand with high affinity for the nAChR (e.g., [³H]-imidacloprid or a similar compound) is used.
-
Competition: The assay measures the ability of the non-radiolabeled test compound to compete with and displace the radioligand from the receptor. The amount of bound radioactivity is inversely proportional to the test compound's binding affinity.
Materials:
-
Insect heads (e.g., Musca domestica)
-
Homogenization buffer
-
Radiolabeled nAChR ligand (e.g., [³H]-imidacloprid)
-
Test compound stock solution
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize insect heads in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet.
-
Binding Reaction: a. In microcentrifuge tubes, combine the membrane preparation, the radiolabeled ligand (at a concentration near its Kₑ), and varying concentrations of the test compound. b. For non-specific binding determination, include tubes with a high concentration of a known non-radiolabeled ligand (e.g., unlabeled imidacloprid). c. For total binding, include tubes with only the radioligand and membranes.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value from the competition curve and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Part 4: Thiophene-Based Herbicides - Diverse Modes of Action
Thiophene derivatives have also been developed as herbicides, acting on various plant-specific targets.[9][18] Examples include thiophene-derived aminophosphonates and sulfonylureas.[8][9][18]
Mechanism of Action: e.g., ALS Inhibition
One key target for herbicides is acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[19][20] Inhibition of ALS leads to a deficiency in these vital amino acids, halting protein synthesis and cell division, ultimately causing plant death.[19] This target is absent in animals, providing a basis for selective toxicity.[19]
Protocol 5: Whole Plant Growth Inhibition Assay[9][13]
Objective: To determine the concentration of a thiophene-based herbicide required to cause 50% growth reduction (GR₅₀) in target weed species.
Causality of Assay Design:
-
Standardized Conditions: The assay is conducted under controlled greenhouse conditions (light, temperature, humidity) to ensure reproducibility.
-
Dose-Response: Plants are treated with a range of herbicide concentrations to establish a clear dose-response relationship.
-
Assessment: Growth inhibition is typically assessed by measuring the fresh or dry weight of the shoots several days or weeks after treatment, providing a quantitative measure of phytotoxicity.
Materials:
-
Seeds of a target weed (e.g., Chenopodium album) and a crop species (e.g., oat, for selectivity testing).[9]
-
Potting soil
-
Pots or trays
-
Greenhouse or growth chamber with controlled environment
-
Test compound and formulation blanks
-
Spray chamber or pipette for application
Procedure:
-
Plant Growth: Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).
-
Herbicide Application: a. Prepare a series of dilutions of the test compound in a suitable solvent/surfactant system. b. Apply the solutions to the plants. This can be a pre-emergence application to the soil or a post-emergence foliar spray. c. Treat a set of plants with the solvent/surfactant system alone to serve as an untreated control.
-
Incubation: Return the treated plants to the greenhouse or growth chamber for 14-21 days.
-
Assessment: a. Visually rate the plants for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete death). b. Harvest the above-ground plant material (shoots). c. Determine the fresh weight of the shoots. Optionally, dry the shoots in an oven to determine the dry weight.
-
Data Analysis: a. Calculate the percent growth reduction for each herbicide concentration compared to the untreated control. b. Plot the percent growth reduction against the logarithm of the herbicide dose. c. Determine the GR₅₀ value from the dose-response curve.
Part 5: Data Presentation and Summary
Quantitative data from the described assays are crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.
Table 1: Comparative Efficacy of Thiophene-Based Agrochemicals
| Compound Class | Example Compound | Target Organism | Assay Type | Efficacy Metric (Value) | Reference |
| Fungicide (SDHI) | Penthiopyrad | Sclerotinia sclerotiorum | Mycelial Growth | EC₅₀ ≈ 0.05 - 0.5 mg/L | [14] |
| Fungicide (SDHI) | Compound 4i (Thiophene-oxadiazole) | Sclerotinia sclerotiorum | Mycelial Growth | EC₅₀ = 0.14 mg/L | [14] |
| Insecticide (Neonicotinoid) | Thiamethoxam | Aphids, Whiteflies | Systemic Uptake | - | [16] |
| Herbicide (Aminophosphonate) | Compound 2a (N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate) | Chenopodium album | Growth Inhibition | Total inhibition at 1000 mg/kg soil | [9] |
| Herbicide (Aminophosphonate) | Compound 2a | Galinsoga parviflora | Growth Inhibition | Total inhibition at 1000 mg/kg soil | [9] |
Part 6: Concluding Remarks and Future Outlook
The thiophene scaffold continues to be a highly valuable platform for the discovery of novel agrochemicals. Its favorable physicochemical properties and synthetic tractability ensure its place in the pipeline of future crop protection solutions. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of new thiophene-based candidates. By adhering to these self-validating systems and understanding the causality behind each experimental step, researchers can accelerate the development of the next generation of effective and sustainable agrochemicals.
References
- Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. (2018). Molecules. [Link]
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). PubMed. [Link]
- Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Thiophene - Wikipedia. (n.d.). Wikipedia. [Link]
- Thiophene or furan herbicides. (1987).
- Biological Diversity of Thiophene: A Review. (2017). Journal of Advanced Scientific Research. [Link]
- The Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants: A Seedling Emergence and Growth Test. (2018). MDPI. [Link]
- Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (2024).
- Gewald reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
- Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. (2018). PubMed. [Link]
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Thiophene herbicides. (1982).
- Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]
- The structures of thiophene-containing agricultural fungicides. (2022).
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews. [Link]
- Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (2022). PubMed Central. [Link]
- The discovery of thiamethoxam: a second-generation neonicotinoid. (2000). PubMed. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
- Thiamethoxam - Wikipedia. (n.d.). Wikipedia. [Link]
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2014).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Thiophene/Carboxamide Inhibitors from MyriaScreen Library MIC (µg/mL). (2009).
- Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2008).
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska-Lincoln. [Link]
- Chemistry and biology of thiamethoxam: a second generation neonicotinoid. (2000). PubMed. [Link]
- Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. (2010). PubMed. [Link]
- A common neonicotinoid pesticide, thiamethoxam, impairs honey bee flight ability. (2017). Scientific Reports. [Link]
- HERBICIDE MODE OF ACTION TABLE. (n.d.). Weed Science Society of America. [Link]
- (PDF) Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. (2011).
- How to choose the right lab reagents and equipment to ensure accur
- Navigating the Reagent Landscape: A Guide to Choosing the Right Tools. (2024). LinkedIn. [Link]
- Estimation of succinate dehydrogenase activity. (n.d.). Dr. H.B. MAHESHA. [Link]
- Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. (2016).
- CRITICAL REAGENTS IN BIOASSAY. (2020). CASSS. [Link]
- Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins. (2022). eLife. [Link]
- Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins. (2022).
- Drosophila nicotinic acetylcholine receptor subunits and their native interactions with insecticidal peptide toxins. (2022).
- Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. (2023). Horizon e-Publishing Group. [Link]
- Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. (2017). Cambridge University Press & Assessment. [Link]
- Action mechanisms of acetolactate synthase-inhibiting herbicides. (2010).
Sources
- 1. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 2. globethesis.com [globethesis.com]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 15. CN103880832A - Preparation method of thiamethoxam - Google Patents [patents.google.com]
- 16. pnas.org [pnas.org]
- 17. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Penthiopyrad (Ref: MTF 753) [sitem.herts.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Formyl-2-thiophenecarboxylic acid Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: January 9, 2026
Welcome to the technical support center for the synthesis of 5-Formyl-2-thiophenecarboxylic acid (CAS 4565-31-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yields and product purity. As a key intermediate in the development of novel pharmaceuticals and materials, mastering its synthesis is crucial.[1] This document provides field-proven insights and detailed protocols in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are three main strategies, each with distinct advantages and challenges. The choice depends on the available starting materials, scale, and desired purity.
-
Hydrolysis of an Ester Precursor: This is often the most reliable and high-yielding route. The synthesis starts with the formylation of a 2-thiophenecarboxylic acid ester, followed by hydrolysis to yield the final product. This approach circumvents the difficulties of directly formylating the deactivated thiophene ring of 2-thiophenecarboxylic acid. A common precursor is methyl 5-formylthiophene-2-carboxylate.[2][3]
-
Oxidation of a Methyl Precursor: This strategy involves the oxidation of 5-methyl-2-thiophenecarboxylic acid. The challenge lies in achieving selective oxidation of the methyl group without affecting the aldehyde or the thiophene ring, which can be sensitive to harsh oxidizing agents.
-
Direct Formylation of 2-Thiophenecarboxylic Acid: While seemingly the most direct route, this is often the most challenging. The carboxylic acid group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution, the mechanism by which most formylation reactions proceed.[4] This typically results in low yields and requires harsh reaction conditions.
Caption: Decision workflow for selecting a synthetic route.
Q2: Why is the Vilsmeier-Haack reaction often preferred for formylating thiophene derivatives?
A2: The Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic and heteroaromatic compounds like thiophene.[5][6] The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is relatively mild compared to the acylium ions generated in Friedel-Crafts acylations.[7] This mildness is advantageous for sensitive substrates like thiophenes. The reaction generally proceeds under manageable temperature conditions and offers good regioselectivity, typically favoring substitution at the C5 position of a 2-substituted thiophene.[8]
Q3: What are the main differences between the Vilsmeier-Haack and Rieche formylation methods?
A3: Both are methods for electrophilic formylation but use different reagents and catalysts, which impacts their scope and reaction conditions.
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation |
| Formylating Agent | Vilsmeier Reagent (from DMF + POCl₃)[5] | Dichloromethyl methyl ether[9][10] |
| Catalyst | None required (POCl₃ is a reagent) | Strong Lewis Acid (e.g., TiCl₄, SnCl₄)[10][11] |
| Substrate Scope | Excellent for electron-rich heterocycles (pyrrole > furan > thiophene)[5] | Effective for electron-rich aromatics, including phenols[10] |
| Conditions | Generally mild (0°C to room temp) | Requires strictly anhydrous conditions; can be harsh due to the strong Lewis acid[9] |
| Work-up | Aqueous work-up to hydrolyze iminium intermediate[8] | Aqueous quench to decompose the catalyst complex[12] |
Q4: What are the most common impurities encountered during this synthesis and purification?
A4: The primary impurities depend on the synthetic route chosen.
-
Unreacted Starting Material: Incomplete conversion is a common source of impurities.
-
Isomeric Byproducts: If formylating a substituted thiophene, substitution at other positions on the ring can occur, although the 5-position is strongly favored.
-
Over-oxidation Products: When using an oxidation route, the aldehyde can be further oxidized to a carboxylic acid, resulting in 2,5-thiophenedicarboxylic acid.
-
Degradation Products: Thiophene rings can be unstable under very harsh acidic or oxidative conditions, leading to colored polymeric byproducts.[13]
Effective purification typically involves acid-base extraction to separate the acidic product from neutral impurities, followed by recrystallization to remove structurally similar compounds.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My Vilsmeier-Haack formylation of a 2-thiophenecarboxylate ester has a very low yield.
Q: I am attempting to formylate methyl 2-thiophenecarboxylate, but my yield of the desired methyl 5-formylthiophene-2-carboxylate is less than 20%. What is going wrong?
A: This is a common issue stemming from several critical factors. Let's break down the potential causes and solutions.
-
Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive. Any water present in the N,N-dimethylformamide (DMF) or the reaction flask will consume the phosphorus oxychloride (POCl₃) and prevent the formation of the active electrophile.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. Add POCl₃ dropwise to the DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon) to allow for proper formation of the reagent before adding your substrate.[9]
-
-
Cause B: Insufficient Reaction Time or Temperature. While thiophene is electron-rich, the carboxylate group is moderately deactivating. The reaction may be sluggish at low temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). After adding the thiophene substrate at 0°C, allow the reaction to warm to room temperature and stir for several hours.[9] If the reaction is still incomplete, gentle heating (e.g., to 40-50°C) can increase the rate, but should be done cautiously to avoid side reactions.
-
-
Cause C: Improper Work-up Procedure. The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate, which must be hydrolyzed to the aldehyde. An improper quench can lead to low yields.
-
Solution: The reaction should be quenched by carefully pouring it onto crushed ice with vigorous stirring.[9] After the ice has melted, the solution is often made basic (e.g., with NaOH or NaOAc solution) to ensure complete hydrolysis of the iminium salt and to neutralize the acidic byproducts.[8] This is followed by extraction with a suitable organic solvent.
-
Problem 2: The final product after hydrolysis is a brown, impure solid that is difficult to purify.
Q: I obtained a decent yield on the formylation step, but after hydrolyzing the ester to the carboxylic acid, my product is an off-white to brown powder. Standard recrystallization isn't working well. How can I purify it?
A: The discoloration suggests the presence of polymeric or degradation byproducts. A multi-step purification protocol is often necessary.
-
Step 1: Acid-Base Extraction. This is the most effective way to separate your acidic product from neutral or basic impurities.
-
Dissolve the crude product in a dilute aqueous base solution (e.g., 1M sodium bicarbonate or sodium hydroxide) to form the soluble sodium 5-formyl-2-thiophenecarboxylate salt.
-
Filter the solution to remove any insoluble, non-acidic gunk.
-
Wash the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to extract any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with a strong acid (e.g., 1N HCl) to a pH of 1-2.[2][3] The desired this compound, which is poorly soluble in water, will precipitate out.[1]
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
-
Step 2: Recrystallization. If the product is still discolored after acid-base extraction, recrystallization may be more effective now that many impurities have been removed.
-
Solvent Selection: Due to the compound's polarity, solvent systems involving polar solvents are often required. Mixtures of ethanol/water or acetic acid/water can be effective. The product is soluble in DMSO and DMF but these are difficult to remove.[1]
-
Problem 3: My oxidation of 5-methyl-2-thiophenecarboxylic acid is producing multiple products.
Q: I am trying to oxidize 5-methyl-2-thiophenecarboxylic acid to the aldehyde, but I am getting a mixture of unreacted starting material, the desired aldehyde, and what I believe is the dicarboxylic acid. How can I improve selectivity?
A: This is a classic selectivity challenge. The aldehyde product is often more susceptible to oxidation than the starting methyl group, leading to over-oxidation. Milder, more controlled oxidation methods are required.
-
Avoid Harsh Oxidants: Strong oxidants like potassium permanganate or chromic acid will likely over-oxidize the product to the dicarboxylic acid and potentially degrade the thiophene ring.
-
Consider a Two-Step Bromination-Hydrolysis Sequence: A more controllable, albeit longer, route is often employed for this transformation.
-
Benzylic Bromination: React the 5-methyl-2-thiophenecarboxylic acid with a radical initiator (like AIBN or benzoyl peroxide) and a brominating agent like N-bromosuccinimide (NBS) to form the 5-(bromomethyl)-2-thiophenecarboxylic acid.
-
Hydrolysis: The resulting benzylic bromide can then be hydrolyzed to the aldehyde under controlled conditions, for example, using the Sommelet reaction or by treatment with sodium carbonate solution.[14] This method prevents over-oxidation by avoiding strong oxidizing agents in the final step.
-
Part 3: Recommended Experimental Protocols
Protocol 1: High-Yield Synthesis via Hydrolysis of Methyl 5-formylthiophene-2-carboxylate
This two-step protocol is based on a reliable and reported procedure, prioritizing yield and purity.[2][3]
Step A: Vilsmeier-Haack Formylation of Methyl 2-thiophenecarboxylate
-
Under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF, 3 eq.) in a flask cooled to 0°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve methyl 2-thiophenecarboxylate (1 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Once the ice has melted, add a saturated solution of sodium acetate until the pH is ~6-7.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude methyl 5-formylthiophene-2-carboxylate.
Step B: Saponification to this compound
-
Dissolve the crude methyl 5-formylthiophene-2-carboxylate (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.[2]
-
Add potassium hydroxide (KOH, 1.5 eq.) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting ester.
-
Remove the THF by distillation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 1N HCl.[2][3]
-
A precipitate of this compound will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. A yield of ~59% for this step has been reported.[2][3]
Caption: Experimental workflow for the two-step synthesis protocol.
References
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Synthesis of 2-formyl thiophen-5-carboxylic acid.PrepChem.com.[Link]
- Vilsmeier-Haack Reaction.J&K Scientific LLC.[Link]
- Vilsmeier-Haack Reaction.NROChemistry.[Link]
- Rieche formyl
- Vilsmeier-Haack Reaction.Chemistry Steps.[Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Rieche Formyl
- Rieche Formyl
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4565-31-5 [chemicalbook.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 5-Formyl-2-thiophenecarboxylic Acid
Welcome to the technical support center for the purification of crude 5-Formyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.[1][2] This document will provide a practical framework for achieving high purity of this compound, a crucial step for its successful application in pharmaceutical synthesis and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common method for its preparation is the hydrolysis of methyl 5-formyl-2-thiophenecarboxylate.[1] Therefore, the most probable impurities include:
-
Unreacted Starting Material: Residual methyl 5-formyl-2-thiophenecarboxylate.
-
Byproducts of Hydrolysis: Methanol.
-
Side-Reaction Products: Depending on the formylation method used to prepare the starting ester, impurities from this step could carry over. For instance, if a Vilsmeier-Haack reaction is employed, residual formylating agents or their decomposition products might be present.
-
Solvent Residues: Solvents used in the synthesis and workup, such as tetrahydrofuran (THF), water, or ethyl acetate.[1]
-
Inorganic Salts: Salts formed during pH adjustment, for example, potassium chloride if potassium hydroxide and hydrochloric acid are used.[1]
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding the properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Appearance | Off-white to pale yellow or bright red solid.[1] | Color can be an indicator of purity. Darker colors may suggest the presence of polymeric or degradation byproducts. |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); slightly soluble in methanol; insoluble in water.[3] | This solubility profile is critical for selecting appropriate solvents for recrystallization and chromatography. |
| pKa | Approximately 3.05 (Predicted). | The acidic nature of the carboxylic acid group allows for purification via acid-base extraction. |
| Stability | Should be stored in a sealed container under an inert atmosphere at 2-8°C.[3] | The aldehyde group can be susceptible to oxidation, so prolonged exposure to air should be minimized during purification. |
Q3: Which purification technique is most suitable for crude this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.
-
Acid-Base Extraction: This is an excellent first step to separate the acidic product from neutral and basic impurities.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating compounds with similar polarities, especially when recrystallization is ineffective.
The following workflow provides a general decision-making process for purification.
Caption: Purification decision workflow.
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities based on the differential solubility of the acid and its corresponding salt.[4][5][6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (pH 1-2, check with litmus paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts and then dry thoroughly.
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. |
| Product Does Not Precipitate Upon Acidification | The product may be more soluble in the acidic aqueous solution than expected. | Extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. |
| Low Recovery | Incomplete extraction into the aqueous base or incomplete precipitation upon acidification. | Perform multiple extractions with the basic solution. Ensure the aqueous solution is sufficiently acidified to a pH well below the pKa of the carboxylic acid. |
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling, leaving impurities behind in the solvent.[5]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on its known solubilities, suitable solvent systems could include ethanol/water or toluene/heptane mixtures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, preferably under vacuum.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. |
| No Crystals Form | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. If that fails, evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent is likely unsuitable. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[7]
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. For carboxylic acids, which can streak on silica gel, it is often beneficial to add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[4] A suitable eluent system can be determined by thin-layer chromatography (TLC) and is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Column chromatography workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking on TLC and Poor Separation on Column | The acidic proton of the carboxylic acid is interacting strongly with the slightly acidic silica gel. | Add a small amount (0.5-1%) of acetic or formic acid to the eluent to keep the carboxylic acid protonated and minimize streaking. |
| Co-elution of Impurities | The chosen eluent system does not provide adequate separation. | Optimize the eluent system using TLC. Try different solvent combinations or a shallower gradient during elution. |
| Cracking of the Silica Gel Bed | The column has run dry or was not packed properly. | Ensure the solvent level never drops below the top of the silica gel. Pack the column carefully to avoid air bubbles. |
References
- BenchChem. (2025).
- LookChem. (n.d.).
- Silver, J. (2013). How can I purify carboxylic acid?.
- Various Authors. (2022).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ChemicalBook. (2023). This compound CAS#: 4565-31-5.
- CymitQuimica. (n.d.). CAS 4565-31-5: this compound.
- Google Patents. (2019).
- CymitQuimica. (n.d.). CAS 4565-31-5: this compound.
- Semantic Scholar. (n.d.).
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ResearchGate. (2008).
- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.
- ResearchGate. (2008).
- Benchchem. (2025). Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde.
- Organic Syntheses. (2019).
- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- ACS Publications. (2021).
- ResearchGate. (2015). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- PubMed Central. (2018). Thin-Layer Chromatography (TLC)
- PubMed Central. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine.
- SEM V (H)
- PubMed Central. (2022).
- Beilstein Journals. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubMed. (2015).
- ResearchGate. (2015).
- CD BioSciences. (2024). DNA 5-Formylcytosine (5fC) Analysis, By Modification Types | CD BioSciences - Epigenetics.
Sources
- 1. This compound | 4565-31-5 [chemicalbook.com]
- 2. CAS 4565-31-5: this compound [cymitquimica.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Formyl-2-thiophenecarboxylic acid
Welcome to the technical support center for the synthesis of 5-Formyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. We will move beyond simple protocols to explain the causality behind experimental observations, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two predominant pathways to this molecule. The choice often depends on the availability of starting materials and scalability requirements.
-
Route A: Formylation of a 2-substituted Thiophene Precursor: This involves an electrophilic aromatic substitution, typically a Vilsmeier-Haack or Rieche formylation, on a thiophene ring already bearing a carboxylate or a group that can be converted to it.[1][2] A common industrial approach is the formylation of methyl 2-thiophenecarboxylate, followed by hydrolysis of the ester.
-
Route B: Oxidation of a 5-Methyl Group: This strategy starts with 5-methyl-2-thiophenecarboxylic acid and involves the selective oxidation of the methyl group to an aldehyde.[3] This can be achieved using various methods, including radical bromination followed by hydrolysis.
Q2: My formylation reaction is producing a significant amount of a dark, tarry substance. What is causing this?
A2: Tarry materials and polymerization are common issues in formylation reactions, especially the Vilsmeier-Haack reaction.[4] This is typically caused by:
-
Excessive Reaction Temperature: The Vilsmeier reagent is highly reactive. Allowing the reaction to proceed at temperatures that are too high can lead to uncontrolled side reactions and decomposition of the electron-rich thiophene ring.[4]
-
Impurities in Starting Materials: The presence of water or other nucleophilic impurities in the solvent (like DMF) or starting thiophene can lead to side reactions and degradation.[4]
-
Incorrect Stoichiometry: A large excess of the Vilsmeier reagent can promote unwanted follow-on reactions.
Q3: I'm observing an impurity with a mass corresponding to a di-formylated product. How can this be avoided?
A3: The formation of di-formylated side products occurs when the mono-formylated product, which is still electron-rich enough, undergoes a second formylation.[2] This is more likely under "forcing conditions." To mitigate this, you should carefully control the stoichiometry of your formylating agent (e.g., the Vilsmeier reagent) and maintain a lower reaction temperature to favor the mono-substitution product.
Q4: Why is purification of the final product so challenging? I'm seeing multiple spots on my TLC plate.
A4: Purification difficulties often stem from a combination of unreacted starting material, the desired product, and various side products with similar polarities. Common culprits include regioisomers (e.g., 4-formyl-2-thiophenecarboxylic acid), over-oxidized products (thiophene-2,5-dicarboxylic acid), or incompletely hydrolyzed precursors (methyl 5-formyl-2-thiophenecarboxylate).[5][6] A careful optimization of the reaction conditions is the best strategy to simplify the final purification step.
Troubleshooting Guide: Side Products & Optimization
This section addresses specific problems you may encounter during your synthesis, providing insights into their chemical origins and offering validated solutions.
Problem 1: Presence of a Regioisomeric Impurity (e.g., 4-Formyl-2-thiophenecarboxylic acid)
-
Causality: While the C5 position of a 2-substituted thiophene is the most electronically activated site for electrophilic substitution, formylation can sometimes occur at the C4 position. This is influenced by the reaction conditions. Higher temperatures can provide the necessary activation energy to overcome the kinetic barrier for substitution at the less-favored position.
-
Solutions & Protocol Adjustments:
-
Temperature Control: Maintain a low temperature (typically 0 to 10 °C) during the addition of the formylating agent.[4] This enhances the kinetic preference for the C5 position.
-
Solvent Choice: The choice of solvent can influence regioselectivity. Dichloromethane (DCM) is a common and effective choice for Vilsmeier-Haack reactions.[1]
-
Rate of Addition: Add the thiophene substrate slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the substrate and minimizes localized temperature increases.
-
Problem 2: Contamination with Thiophene-2,5-dicarboxylic acid
-
Causality: This side product arises from the over-oxidation of the target aldehyde. This is a primary concern when using the oxidation route (Route B) but can also occur if the aldehyde product is unstable under the workup conditions and exposed to air for extended periods, especially at non-neutral pH.
-
Solutions & Protocol Adjustments:
-
Stoichiometry of Oxidant: When performing an oxidation of 5-methyl-2-thiophenecarboxylic acid, use a controlled amount of the oxidizing agent. Titrate the oxidant carefully and monitor the reaction progress by TLC or GC to stop the reaction upon consumption of the starting material.
-
Inert Atmosphere Workup: During workup, especially after acidification, consider blanketing the solution with an inert gas like nitrogen or argon to minimize air oxidation before extraction.
-
Prompt Extraction: Do not let the acidified aqueous solution sit for extended periods. Proceed with the extraction into an organic solvent immediately after quenching and acidification.
-
Problem 3: Incomplete Hydrolysis of Methyl 5-formyl-2-thiophenecarboxylate
-
Causality: The hydrolysis of the methyl ester to the final carboxylic acid is an equilibrium-driven process. Insufficient base, inadequate reaction time, or low temperature can result in incomplete conversion, leaving the ester as a major impurity.[5][6]
-
Solutions & Protocol Adjustments:
-
Sufficient Base: Use a molar excess of the base (e.g., 1.5 to 2.0 equivalents of KOH or NaOH) to drive the saponification to completion.
-
Co-solvent: The starting ester has poor solubility in water. Using a co-solvent like tetrahydrofuran (THF) or methanol creates a homogeneous solution, dramatically increasing the reaction rate.[5][6]
-
Reaction Time and Temperature: Allow the reaction to stir for an adequate amount of time (monitor by TLC). Gentle heating (e.g., to 40-50 °C) can also accelerate the hydrolysis.
-
Problem 4: Formation of Halogenated Side Products
-
Causality: This issue is specific to certain synthetic routes. For example, in the oxidation of 5-methyl-2-thiophenecarboxylic acid via a radical bromination pathway (e.g., using N-bromosuccinimide), impurities such as 5-(bromomethyl)- or 5-(dibromomethyl)-2-thiophenecarboxylic acid can arise from incomplete reaction or non-selective bromination. Similarly, some oxidation catalysts can promote ring bromination if bromide salts are present.[7]
-
Solutions & Protocol Adjustments:
-
Control of Halogenating Agent: Use the correct stoichiometry of the halogenating agent and ensure proper initiation (e.g., with AIBN or light).
-
Catalyst Purity: When using catalytic oxidation methods, ensure the catalyst system is free from halide contaminants that could lead to unwanted ring halogenation.[7]
-
Hydrolysis Conditions: Ensure the subsequent hydrolysis step to convert the brominated intermediate to the aldehyde is driven to completion.
-
| Problem Summary Table | ||
| Observed Side Product | Likely Synthetic Route | Primary Cause |
| 4-Formyl Isomer | Formylation (Route A) | High Reaction Temperature |
| Thiophene-2,5-dicarboxylic acid | Oxidation (Route B) | Over-oxidation |
| Methyl 5-formyl-2-thiophenecarboxylate | Formylation/Hydrolysis (Route A) | Incomplete Hydrolysis |
| Halogenated Species | Oxidation (Route B) | Incomplete Halogenation/Hydrolysis |
| Tarry Polymers | Formylation (Route A) | High Temperature / Impurities |
Visualizing Reaction & Side-Reaction Pathways
The following diagrams illustrate the desired synthetic transformation and a common side reaction pathway.
Caption: Desired synthesis via Vilsmeier-Haack formylation and hydrolysis.
Caption: Formation of a di-formylated side product from excess reagent.
Validated Experimental Protocol: Vilsmeier-Haack Formylation & Saponification
This two-step protocol details the formylation of methyl 2-thiophenecarboxylate followed by hydrolysis. It is designed to minimize common side products.
Part 1: Synthesis of Methyl 5-formyl-2-thiophenecarboxylate
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (Nitrogen or Argon). Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Preparation:
-
In the reaction flask, place anhydrous N,N-Dimethylformamide (DMF, 3.0 equivalents) dissolved in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Vilsmeier Reagent Formation:
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.[1][4]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-45 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve methyl 2-thiophenecarboxylate (1.0 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).
-
-
Workup and Quenching:
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-formyl-2-thiophenecarboxylate.
-
Part 2: Hydrolysis to this compound
-
Saponification:
-
Purification:
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1N HCl.[5][6] A precipitate of the product should form.
-
Collect the solid product by vacuum filtration.
-
If no solid precipitates, extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. Recrystallization from a suitable solvent may be necessary for higher purity.
-
References
- Synthesis of 2-formyl thiophen-5-carboxylic acid - PrepChem.com.[Link]
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Public
Sources
Technical Support Center: Recrystallization of 5-Formyl-2-thiophenecarboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Formyl-2-thiophenecarboxylic acid via recrystallization. Here, we move beyond simple instructions to explain the underlying principles, empowering you to troubleshoot and optimize the process for the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal recrystallization solvent for this compound?
A1: Based on the physicochemical properties of this compound, a mixed solvent system of ethanol and water is highly recommended. This compound exhibits moderate polarity due to the presence of both a carboxylic acid and a formyl group on the thiophene ring.[1] Ethanol is a good solvent for many polar organic compounds, while water acts as an anti-solvent.[2] This combination allows for high solubility at elevated temperatures and significantly lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent system.[3][4]
Q2: What are the key physical properties of this compound to consider during recrystallization?
A2: Understanding the physical properties is crucial for a successful recrystallization. Key parameters are summarized in the table below.
| Property | Value | Significance for Recrystallization |
| Appearance | Bright red, off-white to pale yellow, or light yellow to brown crystalline powder.[1][3][4] | The color of the crude material can indicate the presence of impurities. A successful recrystallization should yield a product with a more consistent and lighter color. |
| Melting Point | 169-182 °C[1][3][5] | A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities. |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water.[1] | This solubility profile strongly supports the use of a polar organic solvent like ethanol in combination with water as an anti-solvent. |
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially with compounds that have relatively low melting points or when the solution is cooled too rapidly. To resolve this, you can try the following:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of the better solvent (in this case, ethanol) to increase the solubility slightly.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[6]
Q4: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?
A4: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Add a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool the solution in an ice bath. Lowering the temperature will further decrease the solubility of your compound.
Experimental Protocol: Recrystallization of this compound
This protocol details the recommended procedure for purifying crude this compound using an ethanol-water mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of hot ethanol and bring the solution to a gentle boil on a hot plate with stirring. Continue adding hot ethanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[8]
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (this is the cloud point). The cloudiness indicates that the solution is saturated.[2][9]
-
Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any residual soluble impurities.[2]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air dry.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.
-
Troubleshooting Guide
This flowchart provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Recrystallization Principles
The success of recrystallization hinges on the principle that the solubility of a solid in a liquid solvent generally increases with temperature.[4][10] An ideal recrystallization solvent will dissolve the target compound well at its boiling point but poorly at low temperatures.[3] This differential solubility allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent system at all temperatures.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. athabascau.ca [athabascau.ca]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Recrystallization [wiredchemist.com]
Navigating the Formylation of 2-Thiophenecarboxylic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the formylation of 2-thiophenecarboxylic acid. This guide is designed to provide in-depth troubleshooting and practical advice for this challenging yet crucial transformation in organic synthesis. As a key building block in pharmaceuticals and materials science, mastering the formylation of this substrate is of significant interest.[1] This resource addresses common issues, from regioselectivity to potential decarboxylation, providing detailed protocols and mechanistic insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when formylating 2-thiophenecarboxylic acid?
The primary challenges in the formylation of 2-thiophenecarboxylic acid revolve around three key aspects:
-
Regioselectivity: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution at multiple positions.[2] The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles. The primary challenge is to control the position of formylation, typically favoring the C5 position, while avoiding substitution at the C4 position.
-
Reaction Conditions: The carboxylic acid group can be sensitive to the harsh conditions sometimes employed in classical formylation reactions. This can lead to side reactions, including decarboxylation, particularly at elevated temperatures.
-
Vilsmeier-Haack Reagent Reactivity: The Vilsmeier-Haack reagent, a common formylating agent, is a relatively weak electrophile.[3] The deactivated nature of the 2-thiophenecarboxylic acid ring can lead to sluggish or incomplete reactions, requiring careful optimization of reaction parameters.
Q2: Which position on the 2-thiophenecarboxylic acid ring is most favorable for formylation?
For electrophilic aromatic substitution on a thiophene ring, the C2 and C5 positions are generally the most reactive due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.[4] When a deactivating, meta-directing group like a carboxylic acid is present at the C2 position, the electrophilic attack is directed to the C5 position. This is because the C5 position is electronically favored and less sterically hindered compared to the C4 position.
Q3: Can the carboxylic acid group be used as a directing group?
Yes, the carboxylic acid group at the 2-position acts as a deactivating and primarily meta-directing group in the context of the thiophene ring. This directs the incoming formyl group to the C5 position. However, its deactivating nature necessitates carefully chosen reaction conditions to achieve efficient conversion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the formylation of 2-thiophenecarboxylic acid and provides actionable solutions.
Issue 1: Low Yield of the Desired 5-Formyl-2-thiophenecarboxylic Acid
Possible Causes:
-
Incomplete Reaction: The deactivating effect of the carboxylic acid group can lead to a slow reaction rate.
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.
-
Poor Quality Reagents: Moisture in the solvent or reagents can quench the Vilsmeier reagent.
-
Side Reactions: Decarboxylation or polymerization of the starting material or product can occur under harsh conditions.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction temperature in small increments (e.g., 10 °C) and extend the reaction time to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like DMF and DCM).[5] Ensure all glassware is thoroughly dried.
-
Verify Reagent Quality: Use high-purity phosphorus oxychloride (POCl₃) or other activating agents.
-
Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives low yields, explore other methods as detailed in the protocols section.
Issue 2: Formation of Isomeric Byproducts (e.g., 4-formyl-2-thiophenecarboxylic acid)
Possible Cause:
-
Loss of Regioselectivity: While the C5 position is electronically favored, some substitution at the C4 position can occur, especially under forcing conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Running the reaction at a lower temperature can enhance regioselectivity.
-
Modify the Vilsmeier Reagent: The steric bulk of the Vilsmeier reagent can influence regioselectivity. Using a bulkier formamide derivative might favor substitution at the less hindered C5 position.[6]
-
Purification: If a mixture of isomers is unavoidable, utilize column chromatography or recrystallization to isolate the desired 5-formyl isomer.
Issue 3: Decarboxylation of the Starting Material or Product
Possible Cause:
-
High Reaction Temperatures: The thiophenecarboxylic acid moiety can be susceptible to decarboxylation at elevated temperatures, particularly in the presence of acids.
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Careful Work-up: Neutralize the reaction mixture promptly and carefully during work-up to avoid prolonged exposure to acidic conditions at elevated temperatures.
-
Alternative Synthetic Strategy: Consider protecting the carboxylic acid as an ester before formylation, followed by hydrolysis.[7]
Experimental Protocols & Methodologies
Protocol 1: Vilsmeier-Haack Formylation
This is the most common method for the formylation of electron-rich aromatic compounds.[2][8][9]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[5][10]
-
Addition of Substrate: Dissolve 2-thiophenecarboxylic acid (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Troubleshooting the Vilsmeier-Haack Protocol:
| Problem | Potential Cause | Solution |
| Low Conversion | Deactivated substrate | Increase reaction temperature to 70-80°C and prolong reaction time.[2] |
| Dark, Tarry Mixture | Polymerization/Degradation | Reduce reaction temperature. Ensure slow, controlled addition of reagents. |
| Product is an Ester | Use of an alcohol in work-up | Use aqueous work-up without alcohol. If esterification is desired, it can be a subsequent step. |
Protocol 2: Rieche Formylation
The Rieche formylation is an alternative method that uses dichloromethyl methyl ether as the formylating agent and a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄).[11][12][13] This method can be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.[5]
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-thiophenecarboxylic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄) (1.1-1.5 equivalents) dropwise to the cooled solution.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction by pouring it into a mixture of ice and water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.[12]
Comparative Overview of Formylation Methods:
| Method | Reagents | Typical Conditions | Pros | Cons |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 80 °C | Mild, common reagents | Can be sluggish for deactivated rings |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | 0 °C to room temperature | Effective for electron-rich aromatics | Lewis acid can be harsh, requires strictly anhydrous conditions[5] |
| Lithiation-Formylation | n-BuLi, DMF | -78 °C to room temperature | High regioselectivity[14] | Requires cryogenic temperatures, sensitive to moisture and air |
Visualizing the Mechanisms and Workflows
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 2-thiophenecarboxylic acid.
Caption: Vilsmeier-Haack reaction workflow.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues during the formylation process.
Caption: Troubleshooting decision-making flow.
References
- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchGate.
- ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchGate.
- Synthesis of 2-formyl thiophen-5-carboxylic acid - PrepChem.com.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vilsmeier-Haack Reaction - NROChemistry.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Regio- And Chemoselective Synthesis of Fully Substituted Thiophenes - PubMed.
- Rieche formylation - Wikipedia.
- Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507 - YouTube.
- Rieche Formylation - Common Organic Chemistry.
- Rieche Formylation - SynArchive.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar.
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications.
- Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate.
- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate.
- (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - ResearchGate.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene - YouTube.
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 4565-31-5 [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 13. synarchive.com [synarchive.com]
- 14. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Thiophene Carboxylation
Welcome to the Technical Support Center for Thiophene Carboxylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of thiophene carboxylic acids. These compounds are vital building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis can present numerous challenges, from achieving high yields to controlling regioselectivity.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for thiophene carboxylation, and how do I choose the best one for my substrate?
A1: The choice of method is critical and depends on your specific thiophene substrate, desired regioselectivity, and available laboratory equipment. The most common methods are:
-
Organolithium-mediated Carboxylation: This is the most widely used method, typically employing n-butyllithium (n-BuLi) to deprotonate the thiophene, followed by quenching with carbon dioxide (CO2).[1][2][3] It is highly effective for producing thiophene-2-carboxylic acids due to the high kinetic acidity of the C2 proton.[4] This method is ideal for simple, unsubstituted, or 3-substituted thiophenes where C2 functionalization is desired.
-
Grignard Reagent Carboxylation: This method involves the formation of a thienyl Grignard reagent, which is then reacted with CO2.[5][6] It is a good alternative to the organolithium method, especially when dealing with substrates that are sensitive to the high basicity of n-BuLi.
-
Transition Metal-Catalyzed Carboxylation: Palladium, silver, and other transition metals can catalyze the direct carboxylation of thiophene C-H bonds with CO2.[7][8] These methods are particularly useful for achieving carboxylation at less acidic positions (e.g., C3 or C4) by employing specific ligands and directing groups.[9][10][11]
-
Base-Mediated Carboxylation: Strong bases, such as cesium carbonate in combination with a carboxylate salt, can facilitate the direct carboxylation of thiophene with CO2 at high temperatures and pressures.[12][13] This method avoids the use of highly reactive organometallic reagents.
The following table provides a comparative overview to aid in your decision-making:
| Method | Key Reagents | Typical Position of Carboxylation | Pros | Cons |
| Organolithium-mediated | n-BuLi, CO2 | C2 (Kinetic control) | High yields for simple thiophenes, well-established protocols. | Requires stringent anhydrous and anaerobic conditions, pyrophoric reagents, poor regioselectivity for some substituted thiophenes. |
| Grignard Reagent | Mg, Alkyl Halide, CO2 | C2 or C3 (depending on starting halothiophene) | Milder than organolithium method, good for specific isomers. | Requires preparation of the Grignard reagent, can have solubility issues. |
| Transition Metal-Catalyzed | Pd, Ag, or other metal catalysts, ligands, CO2 | C2, C3, C4, or C5 (Ligand/directing group dependent) | High regioselectivity control, functional group tolerance.[9][10][11][14][15] | Catalyst and ligand cost, may require higher temperatures and pressures, optimization can be complex. |
| Base-Mediated | Cs2CO3, Carboxylate salt, CO2 | C2 and C2,5 | Solvent-free, avoids pyrophoric reagents.[12] | Requires high temperatures (200-300 °C) and pressures, yields can be moderate.[12][13] |
Q2: I'm using n-BuLi for the first time. What are the most critical safety precautions?
A2: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[16][17] Strict adherence to safety protocols is non-negotiable.
-
Work under an Inert Atmosphere: Always handle n-BuLi in a well-maintained glovebox or under a positive pressure of an inert gas (Argon or Nitrogen) in a fume hood.[16][18]
-
Proper Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[17][19]
-
Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents are anhydrous.[18] n-BuLi reacts violently with water.[16][19]
-
Safe Quenching: Have a proper quenching station ready. Small amounts of residual n-BuLi can be quenched by slow addition to a cooled, non-polar solvent like heptane, followed by the slow addition of isopropanol.[16][18] For emergencies, a container of dry sand or a Class D fire extinguisher should be immediately accessible.[16] Never use a carbon dioxide or water-based fire extinguisher on an organolithium fire.[20]
-
Syringe and Cannula Techniques: Use proper techniques for transferring the reagent to avoid exposure to air.[18][21]
Q3: How will a substituent on my thiophene ring affect the regioselectivity of carboxylation?
A3: Substituents have a profound directing effect on the carboxylation of thiophene, primarily by influencing the acidity of the ring protons.[22]
-
Electron-Donating Groups (EDGs) (e.g., -CH3, -OCH3) at the C3 position will generally direct lithiation and subsequent carboxylation to the C2 position.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Br, -Cl, -CN) can act as directing groups. For instance, a halogen at C2 can direct a second lithiation to C3 or C5 depending on the reaction conditions.
-
Directing Groups: Some functional groups can chelate the lithium cation, directing deprotonation to an adjacent position. For example, an amide or sulfoxide group at C2 can direct lithiation to the C3 position.
Troubleshooting Guide
Scenario 1: Low or No Yield of Thiophene Carboxylic Acid
Question: "I performed a lithiation-carboxylation of 2-bromothiophene, but after workup, I have a very low yield of the desired 2-bromothiophene-5-carboxylic acid. What are the likely causes and how can I fix it?"
Answer: Low yields in carboxylation reactions are a common issue and can often be traced back to a few key areas.[23] Let's break down the potential problems and solutions.
Possible Causes & Solutions:
-
Inactive n-Butyllithium:
-
Cause: n-BuLi degrades over time, especially if not stored properly. Exposure to air or moisture during storage or transfer will decrease its activity.
-
Solution: Before use, titrate your n-BuLi solution to determine its exact molarity. A common method is the titration with diphenylacetic acid. Use freshly purchased, high-quality n-BuLi and store it under an inert atmosphere, preferably in a refrigerator or freezer.[21]
-
-
Insufficiently Anhydrous Conditions:
-
Cause: Any moisture in your solvent, on your glassware, or in the thiophene starting material will quench the organolithium intermediate before it can react with CO2.[18]
-
Solution: Rigorously dry all glassware in an oven at >120 °C for several hours and assemble it hot under a stream of inert gas.[18] Use freshly distilled or commercially available anhydrous solvents. If your thiophene derivative is a solid, dry it in a vacuum oven.
-
-
Inefficient CO2 Quench:
-
Cause: The way you introduce CO2 is critical. Bubbling gaseous CO2 through the solution can be inefficient and may introduce moisture if not properly dried. Adding the organolithium solution to crushed dry ice is a common and effective method.[6][24]
-
Solution: A highly effective method is to prepare a slurry of freshly crushed dry ice in anhydrous THF or ether in a separate flask. Then, transfer your cold organolithium solution into this slurry via a cannula. This ensures a large excess of CO2 is present to react with the anion as it is introduced.
-
-
Incorrect Reaction Temperature:
-
Cause: The formation of the thienyllithium species is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[25] However, if the temperature is too low during the CO2 quench, the reaction may be slow.
-
Solution: Maintain the temperature at -78 °C during the lithiation step. For the carboxylation, you can allow the reaction to slowly warm to room temperature after the addition to the CO2 slurry to ensure the reaction goes to completion.
-
-
Side Reactions:
-
Cause: The product, thiophene carboxylic acid, has an acidic proton on the carboxyl group. This can be deprotonated by any unreacted thienyllithium, leading to a lower yield of the desired product after acidic workup.[26]
-
Solution: Use a slight excess (1.1-1.2 equivalents) of n-BuLi to ensure full conversion of the starting material. However, avoid a large excess, which can lead to other side reactions. The aforementioned method of adding the organolithium to a CO2 slurry helps to mitigate this issue by keeping the concentration of the organolithium low in the presence of the carboxylating agent.
-
Scenario 2: Poor Regioselectivity (Mixture of Isomers)
Question: "I am trying to carboxylate 3-methylthiophene and I'm getting a mixture of 3-methylthiophene-2-carboxylic acid and 3-methylthiophene-5-carboxylic acid. How can I improve the selectivity for the 2-position?"
Answer: Controlling regioselectivity in substituted thiophenes is a classic challenge. The formation of a mixture of isomers is often due to a competition between kinetically and thermodynamically favored deprotonation sites.
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Cause: For 3-substituted thiophenes, the C2 proton is generally the most kinetically acidic due to the inductive effect of the sulfur atom. However, the C5 position can also be deprotonated, and under certain conditions, the 5-lithio species may be more thermodynamically stable.
-
Solution: To favor the kinetic product (2-carboxylation), ensure the lithiation is performed at a very low temperature (-78 °C) and for a short period before quenching with CO2. Higher temperatures or longer reaction times can allow for equilibration to the more thermodynamically stable 5-lithio isomer.
-
-
Effect of Solvent and Additives:
-
Cause: The solvent system can influence the aggregation state of the organolithium reagent, which in turn can affect regioselectivity.[25]
-
Solution: The use of a coordinating solvent like tetrahydrofuran (THF) is common. Adding a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and increase the basicity, often leading to improved regioselectivity for the most acidic proton.
-
-
Steric Hindrance:
-
Cause: If the substituent at the 3-position is very bulky, it may sterically hinder the approach of the n-BuLi to the C2 position, leading to increased deprotonation at the less hindered C5 position.
-
Solution: In such cases, you may need to consider an alternative strategy. For example, starting with 3-substituted-2-bromothiophene and performing a lithium-halogen exchange would definitively place the anion at the 2-position for subsequent carboxylation.
-
Visualizing the Process
General Workflow for Thiophene Carboxylation via Lithiation
Caption: Experimental workflow for thiophene carboxylation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low carboxylation yield.
Detailed Experimental Protocol: Synthesis of Thiophene-2-carboxylic acid
This protocol details the synthesis of thiophene-2-carboxylic acid from thiophene using n-butyllithium and carbon dioxide.
Materials:
-
Thiophene (freshly distilled)
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware.
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with an inert gas inlet, and a rubber septum. Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve thiophene (1.0 eq) in anhydrous THF under the inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled thiophene solution via the dropping funnel over 30 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, create a slurry of freshly crushed dry ice in a small amount of anhydrous THF. While vigorously stirring the CO2 slurry, transfer the cold thienyllithium solution into it via a cannula.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (check with pH paper). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na2SO4.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude thiophene-2-carboxylic acid by recrystallization from a suitable solvent (e.g., water or hexanes/ethyl acetate).
References
- nbutyl lithium safety - YouTube. (2024).
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
- n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. (n.d.).
- n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025).
- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.).
- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. (2022).
- Safe handling of organolithium compounds in the laboratory - Princeton EHS. (n.d.).
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. (n.d.).
- Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.).
- Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study - UPSpace. (n.d.).
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis | Journal of the American Chemical Society - ACS Publications. (2019).
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (n.d.).
- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC - NIH. (n.d.).
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. (n.d.).
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016).
- Trouble shooting carboxylation reaction : r/Chempros - Reddit. (2025).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024).
- Regioselectivity in Friedel–Crafts acylation of thiophene - ECHEMI. (n.d.).
- Summary reaction results for thiophene carboxylation as the function of... - ResearchGate. (n.d.).
- Thiophene - Wikipedia. (n.d.).
- Hetero cyclic compound-Thiophene - YouTube. (2020).
- Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar. (n.d.).
- Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation - ACS Publications. (n.d.).
- Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (2014).
- Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - MDPI. (2022).
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.).
- Grignard & Organolithium Reagents | CO₂ Reactions & Retrosynthesis Strategies. (2021).
Sources
- 1. rroij.com [rroij.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 6. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. reddit.com [reddit.com]
- 24. m.youtube.com [m.youtube.com]
- 25. repository.up.ac.za [repository.up.ac.za]
- 26. reddit.com [reddit.com]
Technical Support Center: Degradation of 5-Formyl-2-thiophenecarboxylic acid
Introduction
5-Formyl-2-thiophenecarboxylic acid (CAS 4565-31-5) is a pivotal bifunctional heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its structure, featuring both an aldehyde (formyl) and a carboxylic acid group on a thiophene ring, provides versatile reactivity. However, this reactivity also makes it susceptible to degradation during storage, leading to decreased purity, discoloration, and potentially impacting experimental outcomes. This guide provides in-depth technical advice to help researchers identify, prevent, and troubleshoot issues related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on manufacturer safety data sheets (SDS) and chemical properties, the compound should be stored in a tightly sealed container in a dry, dark place at room temperature or refrigerated (2-8°C).[1][2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8°C) | Slows down potential degradation reactions. Refrigeration is preferred for long-term storage.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | The aldehyde group is susceptible to air oxidation. An inert atmosphere minimizes this risk.[3] |
| Light | Protect from Light (Amber Vial) | Prevents potential light-induced degradation or polymerization.[1][2] |
| Moisture | Sealed in Dry Conditions | Prevents hydrolysis and potential moisture-mediated side reactions.[1][2] |
| Container | Tightly Sealed, Non-reactive Material | Prevents contamination and exposure to air/moisture. |
Q2: My solid this compound has changed color from off-white/pale yellow to brown. What does this mean?
A2: A color change from its typical off-white or pale yellow to a darker yellow or brown is a common visual indicator of degradation.[1][4] This is often due to the formation of polymeric impurities or products from oxidation and other side reactions. While a slight color change may not significantly impact purity, a pronounced darkening suggests considerable degradation, and the material's purity should be verified before use.
Q3: What are the most likely degradation pathways for this compound?
A3: The primary degradation pathways involve the aldehyde functional group, which is the most reactive site for degradation under common storage conditions.
-
Oxidation: The formyl group can be easily oxidized by atmospheric oxygen to a second carboxylic acid group, forming Thiophene-2,5-dicarboxylic acid . This is one of the most common degradation routes.
-
Disproportionation (Cannizzaro-type reaction): Under certain conditions, especially in the presence of trace base or moisture, two aldehyde molecules can react. One is oxidized to a carboxylic acid, and the other is reduced to an alcohol, though this is less common for aromatic aldehydes in solid-state storage.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, leading to the formation of colored, higher molecular weight oligomers or polymers. This is a likely cause of the observed discoloration.
dot graph DegradationPathways { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidized [label="Thiophene-2,5-dicarboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymer [label="Colored Polymeric Impurities", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges main -> oxidized [label=" Oxidation (O2, Air) ", color="#4285F4"]; main -> polymer [label=" Self-Condensation ", color="#4285F4"]; } dot Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Problem: My reaction yield is unexpectedly low, and I suspect the starting material is degraded.
Answer & Troubleshooting Steps:
Low yields are a classic symptom of using a starting material of insufficient purity. The actual concentration of the active compound is lower than weighed, and impurities may interfere with the reaction.
-
Visual Inspection: Check the compound's color. Has it darkened significantly compared to a new bottle or its original appearance?[1] If so, degradation is highly probable.
-
Purity Assessment: Do not rely on visual inspection alone. The most reliable method is to determine the purity analytically. A simple Thin Layer Chromatography (TLC) can be indicative, but a quantitative technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.
-
TLC: Dissolve a small amount in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate alongside a new or trusted sample if available. The presence of multiple spots, especially near the baseline (polymeric material) or at different Rf values, indicates impurities.
-
HPLC: This is the gold standard for purity assessment. A degraded sample will show a reduced peak area for the main compound and the appearance of new peaks corresponding to impurities. (See Protocol 1).
-
¹H NMR: In a ¹H NMR spectrum (typically in DMSO-d₆ or CDCl₃), the aldehyde proton signal is a sharp singlet around 9.8-10.0 ppm.[1] A decrease in the integration of this peak relative to the thiophene ring protons suggests degradation. The appearance of new, broad signals can indicate polymeric impurities.
-
-
Consider Re-purification: If degradation is confirmed and a new batch is unavailable, re-purification via recrystallization may be an option to salvage the material. (See Protocol 2).
Problem: I see an unexpected peak in my HPLC/LC-MS analysis of a reaction mixture where this compound was a reactant.
Answer & Troubleshooting Steps:
An unexpected peak could be a reaction byproduct or an impurity carried over from the starting material.
-
Analyze the Starting Material: First, run an HPLC/LC-MS analysis of your this compound starting material dissolved in the mobile phase. This will confirm if the unexpected peak originates from the stock bottle.
-
Identify the Impurity: If the peak is from the starting material, consider its likely identity. The most common impurity from degradation is Thiophene-2,5-dicarboxylic acid (MW: 172.18 g/mol ). This compound is more polar than the parent molecule (MW: 156.16 g/mol ) and will likely have a shorter retention time in reverse-phase HPLC. Check your LC-MS data for a mass corresponding to this or other potential degradation products.
-
Mitigation: If the impurity is confirmed, you must either use a new, high-purity batch of the starting material or purify the existing stock before proceeding.
Technical Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
Objective: To quantify the purity and detect degradation products.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock to a working concentration of ~0.1 mg/mL with the same solvent mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Expected Result: A pure sample (>97%) will show a single major peak. Degraded samples will show additional peaks, often eluting earlier (more polar), such as Thiophene-2,5-dicarboxylic acid.
-
dot graph HPLC_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes prep [label="Sample Prep\n(0.1 mg/mL, filtered)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject into HPLC", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="RP-C18 Separation\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="UV Detection\n(280 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Chromatogram\n(Calculate % Purity)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> inject [color="#5F6368"]; inject -> separate [color="#5F6368"]; separate -> detect [color="#5F6368"]; detect -> analyze [color="#5F6368"]; } dot Caption: Workflow for HPLC purity analysis.
Protocol 2: Re-purification by Recrystallization
Objective: To purify partially degraded this compound.
Causality: This technique works on the principle that the solubility of the compound and its impurities differ in a given solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound should crystallize out in a purer form, leaving impurities behind in the mother liquor. Aromatic carboxylic acids are often good candidates for recrystallization.[5]
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Water or aqueous ethanol mixtures are good starting points for this polar molecule.[6][7] Perform small-scale solubility tests to find the best solvent.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step; using too much solvent will significantly reduce the recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.
-
Purity Verification: Assess the purity of the recrystallized material using the HPLC method in Protocol 1 to confirm the success of the purification.
References
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound CAS 4565-31-5. (n.d.). Home Sunshine Pharma.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar.
- Thiophene-2-Carboxylate (an/aerobic) Pathway Map. (n.d.). Eawag-BBD.
- Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. (2022, March 7). ScienceDirect.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 5-Formyl-2-thiopheneboronic acid. (n.d.). PubChem.
- Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023, July 27). MDPI.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). ResearchGate.
- Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990, March). PubMed.
- The degradation of 2-thiophenecarboxylic acid by a Flavobacterium species. (n.d.). PMC - NIH.
- Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents.
- Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst. (n.d.). ResearchGate.
- Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
- Synthesis of 2-formyl thiophen-5-carboxylic acid. (n.d.). PrepChem.com.
Sources
- 1. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 2. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 4565-31-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 5-Formyl-2-thiophenecarboxylic Acid
Welcome to the technical support center for the synthesis of 5-Formyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and successful scale-up process.
Part 1: Overview of the Synthesis
The synthesis of this compound often involves the formylation of a suitable thiophene precursor, followed by subsequent functional group transformations. The most common and industrially relevant method for introducing the formyl group onto the thiophene ring is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to electrophilically attack the electron-rich thiophene ring.[1][4][5]
The general workflow for the synthesis, starting from a 2-substituted thiophene, can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
While the Vilsmeier-Haack reaction is robust, its scale-up presents significant challenges, primarily related to thermal management and control of side reactions.[6][7][8]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.
Q1: My reaction is sluggish or shows no product formation. What are the likely causes and how can I resolve this?
A1: Low or no product formation is a common issue that can often be traced back to the integrity of the Vilsmeier reagent.
-
Cause 1: Moisture Contamination. The Vilsmeier reagent is highly sensitive to moisture.[2] Any water present in the DMF, POCl₃, or the reaction vessel will rapidly decompose the reagent, rendering it inactive.
-
Solution:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous DMF. If the DMF has been opened previously, it may have absorbed atmospheric moisture. Consider using a freshly opened bottle or drying the DMF over molecular sieves.
-
Use freshly opened or distilled POCl₃.[2]
-
-
-
Cause 2: Insufficient Reaction Temperature. While the formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to control the exotherm, the subsequent formylation step may require heating to proceed at a reasonable rate.[2][9]
-
Solution:
-
After the addition of the thiophene substrate, slowly and carefully warm the reaction mixture to room temperature, and then if necessary, heat to 40-50 °C.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.
-
-
-
Cause 3: Impure Starting Material. Impurities in the 2-thiophenecarboxylic acid derivative can interfere with the reaction.
-
Solution: Ensure the purity of your starting material through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary before proceeding with the formylation.
-
Q2: The reaction mixture has turned into a dark, tarry mess. What went wrong and can it be salvaged?
A2: The formation of a dark, tarry mixture is indicative of decomposition or polymerization, which is often a result of poor temperature control.
-
Cause 1: Excessive Reaction Temperature. The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent.[6][9] If the temperature is not adequately controlled, it can lead to a runaway reaction, causing decomposition of the starting materials, reagents, and product.[7][8]
-
Solution:
-
Maintain the recommended temperature range during the addition of POCl₃ to DMF (typically 0-5 °C) using an efficient cooling bath (e.g., ice-salt or a cryocooler for larger scales).
-
Add the POCl₃ dropwise to ensure the heat generated can be effectively dissipated.
-
For larger scale reactions, consider a "reverse addition" protocol where the DMF is added to the POCl₃, or explore continuous flow reactors which offer superior heat transfer and temperature control.[8]
-
-
-
Cause 2: Impurities in Reagents. Acidic impurities can catalyze polymerization of the thiophene ring.
-
Solution: Use high-purity, anhydrous reagents and solvents.
-
Salvaging a tarry reaction mixture is often difficult. It is generally more efficient to discard the mixture and restart the reaction with stricter temperature control.
Q3: I am observing a significant amount of a regioisomeric impurity. How can I improve the regioselectivity?
A3: The formylation of 2-substituted thiophenes predominantly occurs at the 5-position due to electronic and steric effects.[2] However, the formation of other regioisomers (e.g., formylation at the 3- or 4-position) can occur.
-
Cause: Reaction Conditions Favoring Less Stable Intermediates. Higher reaction temperatures can sometimes lead to the formation of the thermodynamically less favored regioisomers.
-
Solution:
-
Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity.[2]
-
The choice of solvent can also influence regioselectivity. While DMF is the reagent, an additional co-solvent could potentially modulate the reactivity.
-
-
Q4: The work-up procedure is very exothermic and difficult to control. Are there safer alternatives?
A4: The quenching of the reaction mixture onto ice is indeed highly exothermic and can be hazardous on a large scale.[9]
-
Solution:
-
Slow and Controlled Addition: Instead of pouring the reaction mixture onto ice, consider slowly adding the ice to the reaction mixture with vigorous stirring and external cooling. This allows for better control of the temperature.
-
Use of a Quenching Vessel: For larger scales, use a dedicated quenching vessel with a powerful overhead stirrer and a cooling jacket.
-
Alternative Quenching Solution: A cold, aqueous solution of a mild base like sodium bicarbonate can be used for quenching. This will neutralize the acidic components and may be less vigorous than quenching with pure water/ice. Always perform a small-scale trial to assess the vigor of the quench with any new procedure.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis of this compound.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the typical yield for this synthesis?
-
Q2: What are the common side products to look out for?
-
A2: Besides regioisomers, potential side products include di-formylated thiophenes if an excess of the Vilsmeier reagent is used or if the reaction conditions are too harsh.[10] Incomplete hydrolysis of the ester precursor will also result in impurities.
-
-
Q3: What are the key safety precautions when scaling up the Vilsmeier-Haack reaction?
-
A3: The primary safety concern is the potential for a thermal runaway.[6][7][8] The Vilsmeier intermediate is thermally unstable.[8][11] It is crucial to have a thorough understanding of the reaction's thermal profile, which can be obtained through reaction calorimetry.[6][11] Always ensure adequate cooling capacity for the scale of the reaction. POCl₃ is also highly corrosive and reacts violently with water, so appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood.[9]
-
-
Q4: Are there alternative, potentially safer, formylation methods?
-
A4: Yes, other formylation methods exist, such as the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid.[1][10] Another alternative involves the use of phosgene or its safer solid equivalent, triphosgene, in combination with DMF.[1] For large-scale industrial production, transitioning to a continuous flow process can significantly enhance safety by minimizing the volume of reactive intermediates at any given time and providing superior heat and mass transfer.[8]
-
Part 4: Experimental Protocol (Illustrative Example)
This protocol describes the synthesis of this compound from a methyl 2-thiophenecarboxylate precursor. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety measures in place.
Step 1: Vilsmeier-Haack Formylation of Methyl 2-thiophenecarboxylate
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen). Ensure all glassware is oven-dried.
-
Reagent Preparation: In the flask, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) and cool the flask to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2]
-
Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[9]
-
Substrate Addition: Dissolve methyl 2-thiophenecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, again maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).[2]
Step 2: Work-up and Hydrolysis
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic.[9]
-
Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Hydrolysis: Combine the organic layers and add a solution of potassium hydroxide (1.5 equivalents) in a mixture of THF and water (1:1).[12] Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitor by TLC/HPLC).
-
Isolation: Remove the THF under reduced pressure. Wash the aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with 1N HCl.[12]
-
Product Collection: The product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part 5: Data Summary Table
The following table provides a hypothetical comparison of reaction parameters at different scales to illustrate key considerations for scale-up.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactor Type | Round-bottom flask | Jacketed glass reactor |
| Cooling | Ice bath | Circulating chiller |
| POCl₃ Addition Time | 15-20 minutes | 1-2 hours |
| Max. Internal Temp. | < 10 °C | < 10 °C |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer |
| Quenching Method | Pour onto ice | Slow addition of ice/water |
| Typical Yield | 75-85% | 70-80% |
| Key Challenge | Maintaining anhydrous conditions | Heat dissipation and safe quenching |
References
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.
- Van Den Broek, B., Leliveld, J. R., Becker, R., & Rutjes, F. P. J. T. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 835-843.
- Miyake, A., et al. (Date not available). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate.
- Miyake, A., et al. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ACS Publications.
- Various Authors. (Date not available). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate.
- PrepChem.com. (Date not available). Synthesis of 2-formyl thiophen-5-carboxylic acid.
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.
- Organic Chemistry Portal. (Date not available). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (Date not available). Thiophene synthesis.
- Wikipedia. (Date not available). Vilsmeier–Haack reaction.
- Patil, P. G., et al. (Date not available). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mt.com [mt.com]
- 7. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
Technical Support Center: 5-Formyl-2-thiophenecarboxylic Acid
Welcome to the technical support hub for handling 5-Formyl-2-thiophenecarboxylic acid. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the critical drying phase of this versatile intermediate. Our goal is to equip you with the knowledge to ensure the stability, purity, and success of your downstream applications.
Section 1: Understanding Your Crystal—Key Properties & Stability
Before addressing drying protocols, it's crucial to understand the physicochemical nature of this compound. Its unique bifunctional structure—possessing both an aldehyde (formyl) and a carboxylic acid group on a thiophene ring—dictates its handling requirements.[1]
FAQ 1.1: What are the critical physical properties of this compound?
Understanding these properties is the first step in designing a successful drying strategy.
| Property | Value | Significance for Drying Strategy |
| Appearance | Off-white to pale yellow or bright red crystalline powder/solid.[1][2][3][4] | Color changes during drying may indicate degradation. |
| Melting Point | ~169°C; may decompose around 180-182°C.[1][2][3][4][5] | Crucial: Drying temperature must be kept well below this to avoid decomposition. |
| Boiling Point | 371.4°C at 760 mmHg (Predicted).[3][5] | Not relevant for drying as decomposition will occur first. |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water.[1][6] | Residual solvents from crystallization (e.g., ethyl acetate, THF/water) will be the primary substances to remove.[3] |
| pKa | 3.05 ± 0.10 (Predicted).[3] | Indicates a moderately acidic nature. Avoid basic drying agents. |
| Storage | Recommended at 2-8°C or -20°C, sealed, away from moisture, under an inert atmosphere.[1][5] | Highlights its sensitivity to moisture and air. |
FAQ 1.2: How stable is this compound? What are the primary degradation risks during drying?
This compound is sensitive to several factors:
-
Thermal Stress: The compound can decompose near its melting point.[1] The aldehyde group is susceptible to decarbonylation or oxidation at elevated temperatures.
-
Oxidation: The formyl group is easily oxidized to a carboxylic acid, especially in the presence of air and heat. This would result in the formation of thiophene-2,5-dicarboxylic acid as an impurity.
-
Moisture: As a hygroscopic solid, it can absorb atmospheric moisture.[7] This can lead to clumping and inaccurate weighing for subsequent reactions. Prolonged exposure to moisture, especially with heat, can facilitate degradation pathways.
Section 2: Choosing Your Drying Method—A Decision Guide
The optimal drying method depends on the scale of your experiment, the required level of dryness, and the available equipment. The primary goal is to remove residual solvents and water gently, without inducing thermal or oxidative degradation.[8][9]
FAQ 2.1: Can I just leave the crystals to air dry in a fume hood?
Answer: This is strongly discouraged. Air drying exposes the compound to atmospheric oxygen and moisture for an extended period. The aldehyde group is particularly vulnerable to oxidation, which can lower the purity of your final product. This method offers minimal control and is not suitable for a sensitive compound like this.
FAQ 2.2: What about a standard laboratory oven?
Answer: This is also a high-risk method. Even at temperatures well below the melting point, localized overheating can occur, leading to decomposition. Furthermore, heating in the presence of air significantly increases the risk of oxidation.[10] A standard oven should be avoided.
FAQ 2.3: Is a vacuum desiccator a good option?
Answer: A vacuum desiccator is a viable and common method for routine drying, especially for small to medium quantities.[11][12]
-
Mechanism: It provides a moisture-free atmosphere and the vacuum helps to gently remove residual solvents and water without heat.
-
Best Practices:
-
Desiccant Choice: Use a high-capacity desiccant like Phosphorus pentoxide (P₂O₅) or fresh, activated molecular sieves (3Å or 4Å).[12] Avoid desiccants like anhydrous calcium chloride, which can be less efficient.[13]
-
Procedure: Place the crystals in a watch glass or petri dish to maximize surface area. Apply vacuum slowly to prevent the fine powder from being drawn into the vacuum line.
-
Duration: Drying can take several hours to overnight, depending on the solvent residue and crystal size.[14]
-
FAQ 2.4: When should I use a vacuum oven?
Answer: A vacuum oven is the gold standard for drying this compound, especially when preparing material for moisture-sensitive reactions or for final product isolation in drug development where precise dryness is critical.[8][15]
-
Mechanism: It combines the benefits of a vacuum with gentle, precisely controlled heat. Lowering the pressure reduces the boiling point of residual solvents, allowing for their efficient removal at a much lower temperature, minimizing thermal stress on the compound.[8][9][16]
-
Key Advantage: It offers the fastest and most complete drying while protecting the compound from oxidation.[15] Introducing a slow bleed of an inert gas like nitrogen (N₂) can further enhance drying efficiency and protection.
Section 3: Step-by-Step Protocols & Troubleshooting
Here we provide detailed workflows for the two recommended drying methods.
Protocol 3.1: High-Purity Drying via Vacuum Oven
This protocol is designed to achieve the highest level of dryness while ensuring compound integrity.
-
Preparation:
-
Pre-heat the vacuum oven to 40-50°C . Rationale: This temperature is safely below the decomposition point but sufficient to accelerate solvent removal under vacuum.
-
Spread the crystals thinly on a clean, dry glass tray or watch glass.
-
-
Loading and Evacuation:
-
Place the tray in the oven and close the door securely.
-
Begin to apply the vacuum slowly and gradually . Critical Step: Applying vacuum too quickly can cause fine crystals to splatter or be pulled into the vacuum pump.
-
Once a stable vacuum is achieved (e.g., <10 mbar), allow the system to run for 30 minutes to remove the bulk of volatile solvents.
-
-
Inert Gas Bleed (Optional but Recommended):
-
Introduce a slow, steady bleed of dry nitrogen gas into the oven while maintaining the vacuum. Rationale: The inert gas flow creates a dynamic environment, helping to sweep solvent vapors out of the oven more efficiently.
-
-
Drying and Completion:
-
Maintain the temperature and vacuum for 4-12 hours . The exact time will depend on the initial solvent content and the batch size.
-
To confirm dryness, the weight of the sample should remain constant between two weighings taken at least one hour apart.
-
To stop, turn off the heat first and allow the oven to cool slightly. Then, gently break the vacuum with nitrogen gas , not air. Rationale: Introducing ambient air to a warm, reactive compound can cause rapid oxidation.
-
-
Storage:
-
Immediately transfer the dry crystals to a tightly sealed container, preferably under an inert atmosphere, and store at the recommended temperature (2-8°C or -20°C).[1]
-
Troubleshooting the Vacuum Oven
| Issue | Possible Cause | Solution |
| Crystals turn dark/brown | Temperature is too high; Oxidation. | Reduce oven temperature immediately. Ensure vacuum is stable. Use a nitrogen bleed to displace oxygen. |
| Drying is very slow | Poor vacuum; Saturated desiccant trap; Crystals are too thick. | Check vacuum pump and connections for leaks. Regenerate or replace the in-line desiccant trap. Spread the sample more thinly. |
| Product "bumps" or splatters | Vacuum was applied too quickly. | Always apply vacuum gradually. If bumping occurs, briefly and carefully break the vacuum before re-applying slowly. |
Protocol 3.2: Routine Drying in a Vacuum Desiccator
-
Preparation:
-
Ensure the desiccator contains fresh, active desiccant (e.g., P₂O₅ or molecular sieves).[12]
-
Spread the crystals on a watch glass.
-
-
Evacuation:
-
Place the sample in the desiccator.
-
Seal the lid properly with grease.
-
Slowly evacuate the desiccator using a vacuum pump. Listen for the cessation of bubbling from residual solvents.
-
-
Drying:
-
Close the stopcock and turn off the pump.
-
Allow the crystals to dry under static vacuum at room temperature for at least 12-24 hours.[11]
-
-
Completion:
-
Slowly vent the desiccator to atmospheric pressure. If possible, use an inert gas.
-
Immediately transfer the dried crystals to an appropriate storage container.
-
Section 4: Advanced Topics & Final Checks
FAQ 4.1: How do I know if my compound is truly dry?
-
Gravimetric Analysis: The most straightforward method is drying to a constant weight, as described in the vacuum oven protocol.
-
Karl Fischer Titration: For pharmaceutical applications requiring quantitative data, Karl Fischer titration is the definitive method to determine water content, which should ideally be ≤0.2%.[1]
-
Spectroscopic Analysis (¹H NMR): Dissolve a small sample in a dry NMR solvent (e.g., DMSO-d₆). The absence of characteristic broad peaks for water and signals from crystallization solvents (e.g., ethyl acetate, THF) indicates dryness.
FAQ 4.2: My synthesis uses a THF/Water mixture. Are there special considerations?
Yes. After crystallization from a mixed aqueous solvent system, a significant amount of water may be trapped in the crystal lattice.[3]
-
Initial Step: Ensure the bulk of the solvent is removed mechanically (e.g., thorough filtration on a Büchner funnel) before thermal drying.
-
Azeotroping (Advanced): For particularly stubborn water removal, the wet solid can be slurried in toluene and then concentrated on a rotary evaporator. This process can be repeated 2-3 times to azeotropically remove water before final drying in a vacuum oven.[14]
References
- This compound CAS 4565-31-5 - Home Sunshine Pharma.[Link]
- Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester.[Link]
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Ácido 5-Formil-2-tiofenocarboxílico CAS 4565-31-5 - Inicio sol farmacéutica.[Link]
- Drying Organic Solutions - Organic Chemistry
- Drying chemicals in a desiccator prior to moisture-sensitive reactions : r/Chempros - Reddit.[Link]
- Video: Preparing Anhydrous Reagents and Equipment - JoVE.[Link]
- How to make a Desiccator Bag for Drying Chemicals - YouTube.[Link]
- METHOD OF DRYING SENSITIVE ORGANIC SUBSTANCES.' - Zenodo.[Link]
- What's a vacuum oven for? | Differences of drying methods in labs.[Link]
- Basic Statement of Vacuum Drying Oven – Learn Now - Drawell.[Link]
- Vacuum drying | Busch Global.[Link]
- Vacuum Drying Temperature-Sensitive M
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. hspchem.com [hspchem.com]
- 5. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]
- 6. CAS 4565-31-5: this compound [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. rocker.com.tw [rocker.com.tw]
- 9. digivac.com [digivac.com]
- 10. zenodo.org [zenodo.org]
- 11. reddit.com [reddit.com]
- 12. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. buschvacuum.com [buschvacuum.com]
Navigating the Labyrinth of Thiophene Synthesis: A Technical Support Center for Researchers
From the desk of a Senior Application Scientist, this guide is designed to be your trusted companion in the synthesis of functionalized thiophenes. Whether you are a seasoned researcher in medicinal chemistry or a process scientist in drug development, you are likely aware that while thiophene is a cornerstone heterocycle, its journey from starting materials to a final, functionalized product can be fraught with unexpected challenges. This technical support center moves beyond standard protocols to address the common, and often frustrating, pitfalls encountered in the lab. Here, we will dissect the "why" behind failed reactions, offering not just solutions, but a deeper understanding of the underlying chemical principles.
Section 1: Troubleshooting Common Cross-Coupling Reactions
Cross-coupling reactions are indispensable for forging carbon-carbon bonds to the thiophene ring. However, the unique electronic nature of thiophene can lead to a host of side reactions and catalyst-related issues.
Suzuki-Miyaura Coupling: The Challenge of Protodeboronation
The Suzuki-Miyaura coupling is a workhorse reaction, but with thiophene boronic acids, it's not always straightforward. A frequent and frustrating side reaction is protodeboronation, where the boronic acid group is cleaved and replaced by a proton from the reaction medium, leading to the formation of the parent thiophene and a significant drop in the yield of your desired product.[1]
Question: My Suzuki reaction is giving low yields of the coupled product, and I'm isolating a significant amount of the unfunctionalized thiophene. What's going wrong?
Answer: This is a classic sign of protodeboronation. The key is to make the desired cross-coupling reaction kinetically more favorable than the undesired protodeboronation. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and strong bases (e.g., NaOH, KOH) accelerate the rate of protodeboronation.[1] | Switch to milder bases like K₃PO₄ or Cs₂CO₃.[2] Lower the reaction temperature to the minimum required for the coupling to proceed. |
| Unstable Boronic Acid | Thiophene boronic acids, especially 2-thienylboronic acid, are inherently unstable. They can degrade on the benchtop and in solution.[1] | Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters). Store boronic acids in a desiccator at low temperatures. |
| Inefficient Catalyst System | A slow or inefficient catalyst gives the boronic acid more time to decompose. | Employ a highly active catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the cross-coupling.[3] |
| Presence of Water | While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. | Use a carefully controlled amount of water in your solvent system. For sensitive substrates, consider anhydrous conditions, though this may require further optimization. |
Experimental Protocol: A Robust Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Materials: 2-Bromothiophene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: Troubleshooting a Failed Suzuki Coupling
Caption: A decision-tree for troubleshooting common Suzuki coupling issues.
Stille Coupling: Taming the Tin
The Stille coupling offers the advantage of using air- and moisture-stable organostannanes. However, challenges can arise from the toxicity of tin byproducts and potential side reactions.
Question: My Stille reaction is sluggish, and purification is complicated by tin residues. What can I do?
Answer: Sluggish reactions and purification difficulties are common hurdles in Stille couplings. Here’s how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Slow Transmetalation | The transfer of the organic group from tin to palladium can be the rate-limiting step. | The addition of a stoichiometric amount of Cu(I) salts (e.g., CuI) can accelerate transmetalation. The choice of ligand on palladium is also crucial; electron-rich, bulky phosphine ligands are often beneficial.[4] |
| Homocoupling of Organostannane | The organostannane can couple with itself, especially in the presence of oxygen or at high temperatures. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Running the reaction at the lowest effective temperature can also minimize this side reaction.[5] |
| Removal of Tin Byproducts | Tin-containing byproducts can be difficult to remove by standard chromatography. | A common workup procedure involves stirring the crude reaction mixture with a saturated aqueous solution of KF. This leads to the formation of insoluble fluorostannanes that can be removed by filtration.[6] |
| Direct C-H Stannylation | An unusual side reaction in some cases is the direct stannylation of the thiophene ring, leading to unexpected products. | This is a less common issue but can be influenced by the specific substrates and reaction conditions. Careful analysis of byproducts is necessary to identify this pathway. |
Experimental Protocol: Stille Coupling of 2-Bromothiophene with Tributyl(phenyl)stannane
-
Materials: 2-Bromothiophene (1.0 mmol), Tributyl(phenyl)stannane (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), Anhydrous Toluene (5 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, tributyl(phenyl)stannane, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous toluene.
-
Heat the reaction to 110 °C and stir for 12-16 hours.
-
Cool to room temperature, dilute with diethyl ether, and stir with a saturated aqueous solution of KF for 1 hour.
-
Filter the mixture through a pad of Celite®, wash the filtrate with water and brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify by column chromatography.
-
Section 2: C-H Activation: The "Greener" Route and Its Quirks
Direct C-H activation is an attractive, atom-economical approach to functionalizing thiophenes, avoiding the need for pre-functionalization with halides or organometallics. However, controlling regioselectivity and preventing catalyst deactivation are key challenges.
Question: I'm attempting a direct C-H arylation of a 3-substituted thiophene, but I'm getting a mixture of C2 and C5 isomers. How can I improve the regioselectivity?
Answer: Regiocontrol in C-H activation of 3-substituted thiophenes is a significant challenge. The electronic and steric nature of the substituent at the 3-position, as well as the reaction conditions, play a crucial role.
| Factor | Influence on Regioselectivity | Strategies for Control |
| Directing Groups | The use of a directing group can precisely guide the C-H activation to a specific position, often overriding the inherent reactivity of the thiophene ring.[7] | Install a removable directing group at a specific position to achieve the desired regioselectivity. |
| Catalyst and Ligand | The choice of palladium catalyst and ligand can significantly influence the regioselectivity. Bulky ligands can favor activation at the less sterically hindered position. | Screen a variety of palladium catalysts and ligands. For example, in some systems, a switch in catalyst can lead to a complete reversal of regioselectivity.[8] |
| Reaction Additives | Additives such as silver salts can alter the reaction mechanism and, in turn, the regioselectivity of the C-H activation.[9] | Experiment with different additives to modulate the catalytic cycle. |
Diagram: Regiocontrol in C-H Activation of 3-Substituted Thiophene
Caption: Key factors influencing regioselectivity in C-H activation.
Section 3: Classic Thiophene Syntheses and Their Common Pitfalls
While cross-coupling and C-H activation are used to functionalize existing thiophene rings, several classic methods are employed to construct the ring itself.
Paal-Knorr Thiophene Synthesis
This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.
Question: My Paal-Knorr synthesis is giving me a furan byproduct. How can I favor the formation of the thiophene?
Answer: Furan formation is a common side reaction in the Paal-Knorr synthesis, as many sulfurizing agents also act as dehydrating agents.[8]
-
Choice of Sulfurizing Agent: Lawesson's reagent is often a better choice than phosphorus pentasulfide (P₄S₁₀) as it is a milder and more efficient thionating agent, which can lead to higher selectivity for the thiophene product.[10]
-
Reaction Temperature: Higher temperatures can favor the dehydration pathway leading to the furan. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8]
Gewald Aminothiophene Synthesis
The Gewald synthesis is a versatile method for preparing 2-aminothiophenes.
Question: My Gewald reaction is not proceeding to completion, and I have a complex mixture of products.
Answer: The Gewald reaction is a multi-component reaction, and its success depends on the careful control of reaction conditions.
-
Base Selection: The choice of base is critical. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not be effective in promoting the initial Knoevenagel condensation. Morpholine or triethylamine are commonly used.
-
Sulfur Quality: Ensure that the elemental sulfur used is of high purity. Impurities can interfere with the reaction.
-
Reaction Solvent: The choice of solvent can influence the solubility of the intermediates and the overall reaction rate. Ethanol or DMF are common solvents.
Section 4: Purification Challenges
The purification of functionalized thiophenes can be as challenging as their synthesis.
Question: I'm having difficulty removing the palladium catalyst from my product after a cross-coupling reaction.
Answer: Residual palladium can be problematic, especially for applications in materials science and medicinal chemistry.
-
Aqueous Washes: Washing the organic extract with an aqueous solution of thiourea or sodium sulfide can help to scavenge residual palladium.
-
Specialized Silica Gel: Silica gel functionalized with thiol groups can be very effective in adsorbing palladium and other heavy metals.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can also help to remove residual palladium.
Question: My functionalized thiophene seems to be polymerizing during column chromatography.
Answer: Electron-rich thiophenes can be prone to oxidative polymerization, especially on silica gel.
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.
-
Inert Atmosphere: Run the column under an inert atmosphere to minimize contact with oxygen.
-
Rapid Purification: Minimize the time the compound spends on the column.
Section 5: Frequently Asked Questions (FAQs)
Q1: How should I handle and store organolithium reagents like n-butyllithium safely? A1: Organolithium reagents are pyrophoric and react violently with water.[9] They must be handled under an inert atmosphere (argon or nitrogen) using air-free techniques such as syringes and cannulas.[11] Store them in a cool, dry place, away from sources of ignition. Always wear appropriate personal protective equipment, including a flame-retardant lab coat, safety glasses, and gloves.[12]
Q2: What is the best way to introduce a nitro group onto a thiophene ring? A2: Direct nitration of thiophene can be aggressive and lead to side reactions. A common method is to use a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride).[13] The reaction should be carried out at low temperatures to control the exotherm and improve selectivity. For sensitive substrates, alternative methods, such as the synthesis of a nitrothiophene derivative from a suitable precursor, may be necessary.[14][15]
Q3: Can the sulfur atom in the thiophene ring poison my palladium catalyst? A3: Yes, the sulfur atom in thiophene can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[16][17] This is a significant issue in reactions that require high catalyst loadings or long reaction times. The use of more robust catalyst systems with bulky, electron-rich ligands can help to mitigate this problem by sterically shielding the metal center and promoting the desired catalytic cycle over deactivation pathways.[18][19]
Q4: I need to perform a reaction on a substituent of my thiophene without affecting the ring itself. What should I consider? A4: The thiophene ring is generally stable to many reaction conditions. However, it is susceptible to strong oxidizing agents and certain electrophiles.[20] If you are performing a reaction that involves harsh conditions, it may be necessary to use a protecting group strategy for the thiophene ring, although this is less common than for more reactive heterocycles. More often, careful selection of reaction conditions that are compatible with the thiophene ring is the preferred approach.
References
- Brainly.in. (2023, December 27). Explain electrophilic substitution reaction in thiophene.
- ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [https://www.slideshare.net/P VENKATESH/heterocyclic-compounds-thiophene-synthesis-of-thiophene-characteristic-reactions-of-thiophene-medicinal-uses-of-thiophene]([Link] VENKATESH/heterocyclic-compounds-thiophene-synthesis-of-thiophene-characteristic-reactions-of-thiophene-medicinal-uses-of-thiophene)
- Wikipedia. (n.d.). Catalyst poisoning.
- Wikipedia. (n.d.). Organolithium reagent.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
- Preparation and Properties of Thiophene. (n.d.). Retrieved from [https://www.slideshare.
- Semantic Scholar. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Journal of the American Chemical Society. (2016, January 20). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.
- D-Scholarship@Pitt. (2017, August 1). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS.
- PubMed. (n.d.). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins.
- Organic Syntheses. (n.d.). 2-nitrothiophene.
- Organic Syntheses. (n.d.). 2-thiophenethiol.
- ResearchGate. (2025). Facile Synthesis of 3-Nitro-2-substituted Thiophenes.
- University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Princeton University. (n.d.). Safe handling of organolithium compounds in the laboratory.
- Organolithium reagents. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives.
- Wikipedia. (n.d.). Thiophene.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4).
- ResearchGate. (2025). Safe handling of organolithium compounds in the laboratory.
- Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
- Google Patents. (n.d.). Acylation of thiophene.
- Reaction mechanisms for the hydrogenation of thiophene on Ni2P (001) surface. (n.d.).
- RSC Publishing. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- RSC Publishing. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
- Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.
- Reddit. (2021, August 17). Ortho-metalation vs. Li-X exhange?.
- Journal of the American Chemical Society. (n.d.). Metalation of Thiophene by n-Butyllithium.
- YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer.
- Taylor & Francis Online. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- PMC. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 17. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. [PDF] Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts | Semantic Scholar [semanticscholar.org]
- 20. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 5-Formyl-2-thiophenecarboxylic Acid Stability in Solution
Welcome to the technical support center for 5-Formyl-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.
Section 1: Understanding the Stability Profile of this compound
This compound is a versatile heterocyclic compound featuring both a carboxylic acid and a formyl (aldehyde) group on a thiophene ring.[1] This unique structure, while enabling diverse reactivity, also presents specific stability challenges, particularly in solution. The presence of the aldehyde group makes the molecule susceptible to oxidation, while the overall structure's reactivity can be influenced by factors such as pH, solvent, light, and temperature.[2][3]
Core Structural Features and Reactivity
The thiophene ring is an aromatic heterocycle that, while generally stable, can undergo electrophilic substitution reactions.[4][5] The electron-withdrawing nature of both the formyl and carboxylic acid groups can influence the ring's reactivity.[4] The aldehyde group is prone to oxidation to a carboxylic acid, and can also participate in other reactions like condensation or nucleophilic addition.[3][6][7]
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered during the handling and use of this compound in solution.
FAQ 1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this and is my compound degrading?
Answer: A color change, typically to a yellow or brown hue, is a common indicator of degradation.[8] Several factors can contribute to this:
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of 2,5-thiophenedicarboxylic acid or other colored degradation products.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially under certain pH conditions or in the presence of catalysts, leading to colored oligomers or polymers.
-
Solvent Effects: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities can react with the aldehyde or facilitate degradation pathways.
Troubleshooting Steps:
-
Work under an inert atmosphere: When preparing and handling solutions, use an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Use high-purity solvents: Ensure your solvents are of high purity and free from peroxides or other reactive impurities. Degassing solvents prior to use is recommended.
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-degradation.[2]
-
Control the temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C) to slow down degradation kinetics.[1] For long-term storage, consider freezing the solution.
FAQ 2: I'm observing poor solubility of this compound in my desired solvent. How can I improve this without compromising stability?
Answer: this compound is reported to be soluble in DMSO and DMF, slightly soluble in methanol, and insoluble in water.[1] Poor solubility can be a frustrating issue. Here’s how to address it:
-
Solvent Selection:
-
For organic reactions, aprotic polar solvents like DMF or DMSO are good starting points.
-
For aqueous buffers, the pH will be critical. Deprotonation of the carboxylic acid at higher pH will increase aqueous solubility.
-
-
pH Adjustment: The carboxylic acid group has a predicted pKa of around 3.05.[8] Adjusting the pH of your aqueous solution to be above the pKa (e.g., pH 7) will convert the carboxylic acid to its more soluble carboxylate salt form. Use a suitable buffer to maintain the pH.
Troubleshooting Protocol: Preparing an Aqueous Stock Solution
-
Weigh the desired amount of this compound.
-
Add a small amount of a suitable base (e.g., 1N NaOH) dropwise while stirring to dissolve the compound by forming the sodium salt.
-
Once dissolved, add your desired buffer (e.g., PBS) to reach the final volume and concentration.
-
Verify the final pH of the solution.
Caution: While increasing pH improves solubility, highly basic conditions (e.g., pH > 10) can promote aldehyde-related side reactions like the Cannizzaro reaction or condensation. It is crucial to find a balance between solubility and stability.
FAQ 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify if these are degradation products?
Answer: The appearance of new peaks is a strong indication of degradation. Identifying these impurities is crucial for understanding the stability of your compound.
Workflow for Degradation Product Identification:
Caption: Workflow for identifying degradation products.
Common Degradation Products to Look For:
| Putative Degradation Product | Expected Mass Change | Potential Cause |
| 2,5-Thiophenedicarboxylic acid | +16 Da | Oxidation of the aldehyde |
| Decarboxylation product | -44 Da | Thermal or acid-catalyzed degradation |
| Aldol condensation product | Dimerization | Basic conditions |
Forced Degradation Studies: To proactively understand potential degradation pathways, it is advisable to perform forced degradation studies.[9] This involves intentionally exposing the compound to harsh conditions.[10]
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.[10]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature.[10]
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[10]
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
Analysis: Analyze all stressed samples by HPLC or LC-MS and compare them to a control sample.
Section 3: Recommended Storage and Handling
To ensure the long-term stability of this compound, adhere to the following guidelines:
Solid Compound
-
Storage Temperature: Keep in a tightly sealed container in a dark place at room temperature or refrigerated (2-8°C).[1][8] Some suppliers recommend -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) if possible, especially after the container has been opened.
-
Handling: Minimize exposure to atmospheric moisture and oxygen.[11] Wash hands thoroughly after handling.
Solutions
-
Preparation: Prepare solutions fresh whenever possible.
-
Storage: If storage is necessary, store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Purge the headspace of the storage vial with an inert gas before sealing.
-
Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use buffers to maintain a stable pH.
Visual Representation of Stability Factors:
Caption: Factors promoting the degradation of this compound in solution.
By understanding the inherent reactivity of this compound and implementing these best practices for handling and storage, you can significantly improve the reliability and reproducibility of your experimental results.
References
- Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Quora. (2015, September 3).
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Impactfactor.
- SciSpace. Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). [Link]
- Cole-Parmer. Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99%. [Link]
- Eawag-BBD. Thiophene-2-Carboxylate (an/aerobic)
- Pharmatutor.
- PubMed. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. [Link]
- Home Sunshine Pharma. This compound CAS 4565-31-5. [Link]
- PubChem. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430. [Link]
- PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
- MDPI.
- YouTube. (2022, August 8). Aromatic Aldehydes and Ketones - Properties ( Part 3). [Link]
- PMC. The degradation of 2-thiophenecarboxylic acid by a Flavobacterium species. [Link]
- Frontiers. (2021, November 14). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. [Link]
- MDPI. (2023, July 27). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. [Link]
- ResearchGate. (2025, August 9). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehydes: What We Should Know About Them | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 9. longdom.org [longdom.org]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 5-Formyl-2-thiophenecarboxylic Acid vs. 2-Thiophenecarboxylic Acid
In the landscape of medicinal chemistry and materials science, thiophene derivatives serve as indispensable scaffolds. Their unique electronic properties and versatile reactivity make them privileged structures in the design of novel molecules. Among the most fundamental building blocks are 2-thiophenecarboxylic acid and its 5-formyl derivative. While structurally similar, the addition of a single formyl group at the C5 position dramatically alters the synthetic potential and application scope of the parent molecule. This guide provides an in-depth comparison of these two critical reagents, supported by experimental data and protocols, to inform strategic decisions in research and development.
At a Glance: Structural and Physicochemical Distinction
The foundational difference lies in the presence of an aldehyde (formyl) group on 5-formyl-2-thiophenecarboxylic acid. This introduces a second, highly reactive functional group, transforming the molecule from a simple aromatic carboxylic acid into a bifunctional linker and a versatile platform for diversification.

A summary of their core physicochemical properties reveals the impact of this additional functional group on the molecule's physical characteristics.
| Property | 2-Thiophenecarboxylic Acid | This compound |
| CAS Number | 527-72-0[1][2] | 4565-31-5[3][4] |
| Molecular Formula | C₅H₄O₂S[1][5] | C₆H₄O₃S[3][4] |
| Molecular Weight | 128.15 g/mol [1][6] | 156.16 g/mol [3][7] |
| Appearance | White to light yellow solid[1][8] | Off-white to pale yellow crystalline powder[3] |
| Melting Point | 125-127 °C[1][9] | 169 °C[4][10] (decomposes[3]) |
| Boiling Point | 260 °C[1][2] | 371.4 °C (Predicted)[4] |
| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in chloroform.[8] | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water.[3] |
| pKa | 3.49 at 25°C[1][8] | Not readily available |
The higher melting point and altered solubility profile of the 5-formyl derivative are direct consequences of increased polarity and intermolecular hydrogen bonding potential conferred by the aldehyde group.
Comparative Spectroscopic Fingerprints
The presence of the formyl group provides distinct and easily identifiable signals in standard spectroscopic analyses, allowing for unambiguous characterization.
-
¹H NMR Spectroscopy : this compound exhibits a characteristic singlet for the aldehyde proton (CHO) typically observed far downfield around δ 10.00 ppm.[4][11] The two aromatic protons on the thiophene ring appear as doublets. In contrast, 2-thiophenecarboxylic acid shows three distinct aromatic proton signals.
-
¹³C NMR Spectroscopy : A prominent downfield signal corresponding to the aldehyde carbon (C=O) is present in the spectrum of the 5-formyl derivative, typically around δ 182.2 ppm.[4][11] This signal is absent in the spectrum of 2-thiophenecarboxylic acid.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid (around 1680-1710 cm⁻¹) and another for the aldehyde (around 1700-1720 cm⁻¹), which may overlap. 2-Thiophenecarboxylic acid shows only the carboxylic acid carbonyl stretch.
Synthesis and Reactivity: A Tale of Two Scaffolds
The synthetic routes to these compounds and their subsequent chemical behavior underscore their distinct roles in organic synthesis.
Synthetic Pathways
2-Thiophenecarboxylic acid is commonly prepared through the oxidation of a precursor like 2-acetylthiophene.[1][9] The synthesis of this compound often involves the hydrolysis of its corresponding methyl ester, which itself is a versatile intermediate.[4][11]
Caption: Common synthetic routes for the two thiophene derivatives.
Reactivity and Synthetic Potential
The divergent reactivity of these two molecules is the cornerstone of their strategic selection in a synthesis campaign.
-
2-Thiophenecarboxylic Acid: Its reactivity is centered on the carboxylic acid group (e.g., formation of esters, amides, acid chlorides) and the thiophene ring itself. The ring can undergo lithiation at the 5-position, enabling subsequent functionalization, or participate in various coupling reactions.[9] It is a classic monofunctional building block.
-
This compound: This compound is a bifunctional powerhouse. It retains all the reactivity of the carboxylic acid group while adding the rich chemistry of the aldehyde. The formyl group can be readily transformed via:
-
Reductive amination to install amine side chains.
-
Wittig reactions to form alkenes.
-
Oxidation to a second carboxylic acid (creating 2,5-thiophenedicarboxylic acid).
-
Reduction to a hydroxymethyl group.
-
Formation of imines, oximes, and hydrazones.
-
This dual reactivity allows for orthogonal chemical strategies, where one group can be reacted selectively while the other is preserved for a later step, making it an ideal scaffold for building complex molecular libraries.
Caption: Comparative reactivity of the two thiophene carboxylic acids.
Applications in Drug Discovery and Materials Science
The choice between these two reagents is often dictated by the final application.
2-Thiophenecarboxylic acid is a workhorse intermediate found in a wide array of approved drugs and advanced materials.[12][13] It serves as a key starting material for:
-
Pharmaceuticals: Anti-inflammatory drugs (e.g., Suprofen, Tenidap), analgesics, and the cancer therapy drug Raltitrexed.[8][9][14]
-
Agrochemicals: Used in the formulation of herbicides and fungicides.[12]
-
Materials Science: A precursor for conductive polymers and organic semiconductors.[12][15]
This compound is more commonly employed in discovery-phase research where its bifunctionality is a distinct advantage for creating novel structures. Its applications include:
-
Pharmaceutical Intermediates: A key building block for antiviral drugs and immunomodulating agents for treating autoimmune diseases.[3][4][11]
-
Advanced Materials: Used as a precursor for nonlinear optical materials and functional monomers in polymer research.[3]
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling and reactivity, the following are representative experimental protocols.
Protocol 1: Synthesis of N-benzyl-2-thiophenecarboxamide from 2-Thiophenecarboxylic Acid
This protocol demonstrates a standard amidation, leveraging the sole reactive handle of the molecule.
Caption: Workflow for the synthesis of an amide from 2-thiophenecarboxylic acid.
Methodology:
-
Reagent Preparation: To a solution of 2-thiophenecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0°C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Activation: Stir the mixture at 0°C for 20 minutes to activate the carboxylic acid. Causality: HATU is a highly efficient coupling reagent that forms an activated ester in situ, which is highly susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed.
-
Nucleophilic Attack: Add benzylamine (1.05 eq) dropwise to the solution. Remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Monitor reaction progress by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting material and uronium salt byproducts. The brine wash removes residual water.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-thiophenecarboxamide.
Protocol 2: Synthesis of 5-((benzylamino)methyl)-2-thiophenecarboxylic acid via Reductive Amination
This protocol specifically targets the aldehyde, showcasing the unique synthetic utility of the 5-formyl derivative.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in methanol (0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reducing agent capable of selectively reducing the imine in the presence of the carboxylic acid. Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Quenching and Work-up: After stirring for an additional 2 hours at room temperature, carefully quench the reaction by the slow addition of 1N HCl until the pH is ~2. This will protonate the product and neutralize excess reducing agent.
-
Isolation: Extract the aqueous solution with ethyl acetate (3x). The product may have limited organic solubility; adjusting pH or using a different solvent system may be necessary. Often, the product can be precipitated by adjusting the pH and collected by filtration.
-
Purification: The crude product can be purified by recrystallization or reverse-phase chromatography, depending on its physical properties.
Conclusion
While both 2-thiophenecarboxylic acid and this compound are foundational thiophene-based reagents, their utility is distinct.
-
2-Thiophenecarboxylic Acid is an essential, monofunctional building block, ideal for introducing a thiophene-2-carboxamide or ester moiety into a molecule. Its well-established reactivity and commercial availability make it a reliable choice for large-scale synthesis and as a starting point for further functionalization at the 5-position.
-
This compound is a more advanced, bifunctional intermediate. The presence of both a carboxylic acid and an aldehyde on the same scaffold provides immense synthetic flexibility. It is the superior choice for researchers aiming to rapidly generate diverse molecular libraries or construct complex target molecules requiring orthogonal functional group handles.
The selection between these two powerful reagents should be a strategic decision based on the overall synthetic plan, the desired complexity of the final product, and the specific chemical transformations required.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Thiophenecarboxylic Acid in Medicinal Chemistry: Enabling Novel Drug Discovery. [Link]
- Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. [Link]
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
- Mol-Instincts. (n.d.). 2-thiophenecarboxylic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Thiophenecarboxylic Acid: A Cornerstone in Pharmaceutical and Organic Synthesis. [Link]
- PubChem. (n.d.). 2-Thiophenecarboxylic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]
- NIST. (n.d.). 2-Thiophenecarboxylic acid. [Link]
- Neacsu, A., Bădiceanu, C., Stoicescu, C., & Chihaia, V. (2024).
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Home Sunshine Pharma. (n.d.). This compound CAS 4565-31-5. [Link]
Sources
- 1. 2-Thiophenecarboxylic acid | 527-72-0 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 5. 2-Thiophenecarboxylic acid [webbook.nist.gov]
- 6. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. This compound | 4565-31-5 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. nbinno.com [nbinno.com]
- 14. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
A Researcher's Guide to Interpreting the Infrared Spectrum of 5-Formyl-2-thiophenecarboxylic acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Formyl-2-thiophenecarboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak identification to explain the causal relationships between molecular structure and spectral features. We will dissect the molecule's constituent functional groups, predict their spectral signatures, and build a cohesive interpretation, supported by experimental protocols and comparative data.
The Molecular Structure: A Spectroscopic Overview
This compound is a multifunctional aromatic compound. A successful spectral interpretation hinges on recognizing the vibrational modes of its three key components:
-
A Carboxylic Acid Group (-COOH): This group is anticipated to dominate the spectrum with a highly characteristic, broad O-H stretching band and a strong carbonyl (C=O) absorption.
-
An Aldehyde Group (-CHO): The aldehyde contributes a second carbonyl stretch, which may overlap with the carboxylic acid's, and a diagnostically crucial aldehydic C-H stretch.
-
A 2,5-Disubstituted Thiophene Ring: This aromatic heterocycle will exhibit characteristic C-H and C=C stretching vibrations, as well as fingerprint absorptions related to its substitution pattern.
The conjugation between the thiophene ring and both carbonyl groups is expected to lower their respective stretching frequencies, a key feature to be explored.
Experimental Protocol: Acquiring a High-Quality Spectrum
Accurate spectral interpretation begins with reliable data. For a solid sample like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is the most widely used sampling methodology for its simplicity and non-destructive nature.[1][2] It is ideal for rapid analysis of solid powders.[3]
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the powdered this compound onto the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[1] Optimal contact is crucial for a strong, high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, the sample can be recovered. Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method is capable of producing high-quality spectra but requires more meticulous sample preparation.[2][4] The primary objective is to create a thin, transparent disc where the analyte is uniformly dispersed in a salt matrix that is transparent to infrared radiation.[5]
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of spectroscopic-grade, dry KBr powder.[4][6]
-
Grinding: Gently grind the sample into a fine powder in an agate mortar before adding the KBr.[5] Then, add the KBr and continue grinding until the mixture is homogenous and has the consistency of fine flour.[7] Perform this step quickly to minimize moisture absorption by the KBr.[4]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for several minutes.[5] Using a vacuum line to evacuate the die during pressing helps remove trapped air and moisture, resulting in a more transparent pellet.[7]
-
Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
Detailed Spectral Analysis: A Region-by-Region Interpretation
The infrared spectrum is best analyzed by dividing it into key regions corresponding to specific vibrational modes.
The Hydroxyl & C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of hydrogen atoms bonded to oxygen and carbon.
-
O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[8][9][10] This characteristic broadness is a direct consequence of strong intermolecular hydrogen bonding, which causes the carboxylic acid to exist as a stable dimer in the solid state.[11][12]
-
Aromatic C-H Stretch (Thiophene Ring): Sharp, medium-to-weak peaks are expected just above 3000 cm⁻¹, typically in the 3120-3050 cm⁻¹ range.[13] These absorptions correspond to the stretching of the C-H bonds on the thiophene ring. They often appear as small, sharp shoulders superimposed on the leading edge of the broad O-H band.
-
Aldehydic C-H Stretch: This is a key diagnostic feature for the aldehyde group. Look for one or two weak-to-moderate, sharp bands. The first appears between 2860-2800 cm⁻¹ and the second, more distinct band, appears between 2760-2700 cm⁻¹ .[14][15][16] The presence of a peak near 2750 cm⁻¹ is strong evidence for an aldehyde, helping to differentiate the molecule from a simple ketone or carboxylic acid.[16]
The Carbonyl Double Bond Region (1800 cm⁻¹ - 1600 cm⁻¹)
This region is critical for identifying the two C=O functional groups. Due to their similar chemical environment, their absorption bands are expected to be close and may overlap.
-
C=O Stretch (Carboxylic Acid): For an aromatic carboxylic acid that exists as a hydrogen-bonded dimer, the carbonyl stretch is expected at a relatively low frequency. Conjugation with the thiophene ring and dimerization both weaken the C=O bond, shifting the absorption to a lower wavenumber.[8][9][10] The expected range is 1710-1680 cm⁻¹ .[11]
-
C=O Stretch (Aldehyde): Similarly, the aldehyde's carbonyl group is conjugated with the aromatic thiophene ring. This conjugation lowers the stretching frequency from the typical 1730 cm⁻¹ for saturated aldehydes to the 1710-1685 cm⁻¹ range.[14][15]
Causality and Comparison: Because the expected ranges for both carbonyls significantly overlap, it is highly probable that the spectrum will show a single, very intense, and potentially broadened absorption band centered around 1690 cm⁻¹ . This feature represents the combined, unresolved stretching vibrations of both the carboxylic acid and aldehyde C=O groups.
The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)
This complex region contains a wealth of structural information from various stretching and bending vibrations.
-
C=C Ring Stretching (Thiophene): Aromatic rings exhibit characteristic skeletal vibrations. For substituted thiophenes, expect a series of medium-to-strong bands in the 1550-1350 cm⁻¹ range.[17]
-
C-O Stretch (Carboxylic Acid): A strong band associated with the C-O single bond stretching of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ range.[11]
-
O-H Bending (Carboxylic Acid): An in-plane O-H bend can be found near 1440-1395 cm⁻¹ , though it may be obscured by other peaks. A more distinct, broad out-of-plane O-H bend is often observed around 920 cm⁻¹ , which is another characteristic feature of dimeric carboxylic acids.[11]
-
C-H Bending (Thiophene Ring): In-plane C-H bending vibrations for substituted thiophenes occur in the 1280-1000 cm⁻¹ region.[17] Out-of-plane C-H bending modes appear below 900 cm⁻¹ and are highly diagnostic of the substitution pattern. For a 2,5-disubstituted thiophene, a strong absorption is expected in the 830-780 cm⁻¹ range.
-
C-S Stretch (Thiophene Ring): The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign definitively, but may appear in the 850-650 cm⁻¹ region.[17][18][19]
Data Synthesis and Comparative Analysis
To confirm the identity of this compound, the analyst must find evidence for all three functional components. The presence of the extremely broad O-H stretch, the intense and complex carbonyl band, and the weak but sharp aldehydic C-H stretch are collectively the most powerful indicators of the molecular structure.
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300–2500 | Strong, Very Broad | O–H Stretch (H-bonded dimer) | Carboxylic Acid |
| 3120–3050 | Weak to Medium, Sharp | Aromatic C–H Stretch | Thiophene Ring |
| 2860–2800 | Weak, Sharp | Aldehydic C–H Stretch | Aldehyde |
| 2760–2700 | Weak, Sharp | Aldehydic C–H Stretch (Diagnostic) | Aldehyde |
| ~1690 | Very Strong, Broad | C=O Stretch (Overlapped) | Carboxylic Acid & Aldehyde |
| 1550–1350 | Medium to Strong | C=C Aromatic Ring Stretching | Thiophene Ring |
| 1320–1210 | Strong | C–O Stretch | Carboxylic Acid |
| ~920 | Medium, Broad | O–H Out-of-Plane Bend | Carboxylic Acid |
| 830–780 | Strong | C–H Out-of-Plane Bend | 2,5-Disubstituted Thiophene |
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to analyzing the spectrum of this compound.
Caption: Logical workflow for the systematic interpretation of the FTIR spectrum.
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Shimadzu Corporation. (n.d.). KBr Pellet Method.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790-1794. [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-33.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.
- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks.
- ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the....
- Journal of Chemical Education. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Journal of the Chemical Society of Japan. (1956). The Infrared Absorption Spectra of Thiophene Derivatives.
- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- MDPI. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique.
Sources
- 1. agilent.com [agilent.com]
- 2. edinst.com [edinst.com]
- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 4. shimadzu.com [shimadzu.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. echemi.com [echemi.com]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. iosrjournals.org [iosrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Thiophenes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to modulate biological activity. Its presence in numerous FDA-approved drugs and high-performance organic electronic materials underscores the critical importance of efficient and versatile synthetic methodologies.[1][2] This guide provides an in-depth comparison of classical and modern methods for the synthesis of substituted thiophenes, offering field-proven insights into their mechanisms, scope, and practical applications.
Classical Approaches: The Foundation of Thiophene Synthesis
For decades, the construction of the thiophene ring has relied on a set of robust and well-established named reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and effectiveness in accessing a wide range of substituted thiophenes.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of thiophenes from 1,4-dicarbonyl compounds. The reaction is typically carried out by heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4]
Mechanism and Causality: The reaction proceeds through the conversion of the 1,4-dicarbonyl compound to a bis-thioketone intermediate, which then undergoes an intramolecular aldol-type condensation followed by dehydration to afford the aromatic thiophene ring.[4] The choice of sulfurizing agent is critical; phosphorus pentasulfide is a strong dehydrating agent and can sometimes lead to the formation of furan byproducts.[3] Lawesson's reagent is often a milder and more selective alternative.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
A mixture of acetonylacetone (11.4 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) is heated at 150 °C for 1 hour. The reaction mixture is then distilled to give 2,5-dimethylthiophene.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Simple and direct | Harsh reaction conditions (high temperatures) |
| Readily available starting materials | Limited functional group tolerance |
| Good for simple alkyl- and aryl-substituted thiophenes | Formation of furan byproducts with some sulfurizing agents |
Gewald Aminothiophene Synthesis
The Gewald synthesis is a one-pot, multi-component reaction that provides a versatile route to highly functionalized 2-aminothiophenes.[5][6] This method is particularly valuable in medicinal chemistry, as the resulting 2-aminothiophene scaffold is a key component in a variety of biologically active compounds.[7]
Mechanism and Causality: The reaction is initiated by a Knoevenagel condensation between an α-methylene carbonyl compound and an α-cyanoester, catalyzed by a base. Elemental sulfur then adds to the resulting α,β-unsaturated nitrile, followed by cyclization and tautomerization to yield the 2-aminothiophene.[5][6] The choice of base is crucial and can influence the reaction rate and yield.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
To a solution of cyclohexanone (9.8 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL), elemental sulfur (3.2 g, 0.1 mol) and morpholine (8.7 g, 0.1 mol) are added. The mixture is stirred at 50 °C for 2 hours. The product crystallizes upon cooling and is collected by filtration.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| One-pot, multi-component reaction | Mechanism of sulfur addition is not fully understood |
| Access to highly functionalized 2-aminothiophenes | Can be substrate-specific |
| Mild reaction conditions | Potential for side reactions with certain substrates |
Diagram of the Gewald Aminothiophene Synthesis Workflow
Caption: A streamlined workflow for the Gewald synthesis.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[8][9]
Mechanism and Causality: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the α,β-acetylenic ester, followed by a second conjugate addition and subsequent intramolecular Dieckmann condensation to form the thiophene ring.[8][9] The choice of base is critical for promoting the condensation and cyclization steps.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-4-phenylthiophene-2-carboxylate
To a solution of methyl phenylpropiolate (1.62 g, 10 mmol) and methyl thioglycolate (1.06 g, 10 mmol) in methanol (20 mL) is added a solution of sodium methoxide (0.54 g, 10 mmol) in methanol (10 mL) at 0 °C. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is treated with water and acidified with HCl. The precipitate is collected by filtration.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Access to 3-hydroxythiophene derivatives | Requires α,β-acetylenic esters which may not be readily available |
| Good regioselectivity | Can be sensitive to reaction conditions |
| Tolerates a variety of functional groups |
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[5][10]
Mechanism and Causality: The reaction is believed to proceed through a Stobbe-type condensation mechanism, involving the formation of a γ-lactone intermediate, which then undergoes cyclization and dehydration to form the thiophene ring.[10][11] A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the diethyl thiodiacetate and initiate the condensation.
Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
To a solution of benzil (2.10 g, 10 mmol) and diethyl thiodiacetate (2.06 g, 10 mmol) in ethanol (30 mL) is added a solution of sodium ethoxide (0.68 g, 10 mmol) in ethanol (10 mL). The mixture is refluxed for 4 hours. After cooling, the product is precipitated by the addition of water, filtered, and recrystallized from ethanol.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Provides access to symmetrically substituted thiophenes | Requires a strong base |
| Good yields for specific substrates | Limited to 1,2-dicarbonyl compounds |
| Can have limited substrate scope |
Diagram of the Hinsberg Synthesis Mechanism
Caption: The key steps of the Hinsberg synthesis mechanism.
Modern Methods: Expanding the Synthetic Toolbox
Recent advances in organic synthesis have introduced new and powerful methods for the construction and functionalization of thiophenes, often with improved efficiency, milder reaction conditions, and broader functional group tolerance.
Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[12] The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is particularly well-suited for microwave heating and has been successfully applied to the synthesis of substituted thiophenes.[6][8]
Mechanism and Causality: The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Microwave irradiation significantly accelerates the reaction by rapidly and efficiently heating the reaction mixture, leading to shorter reaction times and often higher yields.[13]
Experimental Protocol: Synthesis of 2-Phenylthiophene
A mixture of 2-bromothiophene (163 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is subjected to microwave irradiation at 120 °C for 10 minutes. After cooling, the mixture is extracted with ether, and the organic layer is dried and concentrated. The product is purified by column chromatography.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Rapid reaction times | Requires specialized microwave equipment |
| High yields | Palladium catalyst can be expensive |
| Broad functional group tolerance | Potential for catalyst poisoning with some sulfur-containing substrates |
| Environmentally friendly (often solvent-free or in aqueous media) |
C-H Activation/Functionalization
Direct C-H activation has revolutionized the synthesis of complex organic molecules by enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials.[2] Palladium-catalyzed direct arylation of thiophenes has become a powerful method for the synthesis of aryl-substituted thiophenes.[14]
Mechanism and Causality: The mechanism of palladium-catalyzed C-H arylation of thiophenes typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst cleaves a C-H bond of the thiophene ring.[2] The regioselectivity of the reaction (arylation at the 2- or 3-position) can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Experimental Protocol: Direct C-H Arylation of Thiophene
A mixture of thiophene (0.672 g, 8 mmol), 4-bromobenzonitrile (0.182 g, 1 mmol), Pd(OAc)₂ (0.002 mmol), and KOAc (2 mmol) in DMAc (5 mL) is heated at 130 °C for 20 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by column chromatography.[14]
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High atom economy | Can require high catalyst loading and temperatures |
| Avoids pre-functionalization of starting materials | Regioselectivity can be a challenge |
| Access to a wide range of substituted thiophenes | Substrate scope can be limited |
| Can be used for late-stage functionalization |
Diagram of a General C-H Activation Workflow
Caption: A simplified workflow for C-H activation of thiophenes.
Comparative Summary and Outlook
The choice of synthetic method for a particular substituted thiophene will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of the functional groups present in the molecule.
| Method | Key Features | Typical Yields | Functional Group Tolerance | Applications |
| Paal-Knorr | 1,4-Dicarbonyls + Sulfurizing Agent | Moderate to Good | Low to Moderate | Simple alkyl- and aryl-thiophenes |
| Gewald | Ketone/Aldehyde + α-Cyanoester + Sulfur | Good to Excellent | Good | 2-Aminothiophenes, pharmaceuticals |
| Fiesselmann | α,β-Acetylenic Esters + Thioglycolates | Good | Good | 3-Hydroxythiophenes |
| Hinsberg | 1,2-Dicarbonyls + Thiodiacetate | Moderate to Good | Moderate | Symmetrically substituted thiophenes |
| Microwave-Suzuki | Thienyl Halide/Boronic Acid + Coupling Partner | Good to Excellent | Excellent | Biaryls, oligothiophenes, materials |
| C-H Activation | Thiophene + Aryl Halide | Moderate to Good | Good | Late-stage functionalization, complex molecules |
Classical methods, such as the Paal-Knorr and Gewald syntheses, remain valuable for their simplicity and ability to generate specific classes of thiophenes. Modern methods, including microwave-assisted Suzuki coupling and C-H activation, offer significant advantages in terms of efficiency, mildness, and functional group tolerance, opening up new avenues for the synthesis of complex thiophene-containing molecules for drug discovery and materials science. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Melucci, M., et al. (2004). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 69(14), 4821–4824.
- Melucci, M., et al. (2004). Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. PubMed.
- Fiesselmann thiophene synthesis. (n.d.). Wikipedia.
- Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.
- Giumanini, A. G., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9031–9035.
- Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. (n.d.). Taylor & Francis Online.
- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar.
- Thiophene-Based Organic Semiconductors. (2017). PubMed.
- Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube.
- Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information.
- Structures of important thiophene-based drugs. (n.d.). ResearchGate.
- (PDF) Applications substituted 2-aminothiophenes in drug design. (n.d.). ResearchGate.
- Synthesis of thiophene and Their Pharmacological Activity. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. (n.d.). Frontiers.
- Hinsberg synthesis of thiophenes. (n.d.). ResearchGate.
- Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (n.d.). ResearchGate.
- Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. (n.d.). MDPI.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI.
- What is the Paal-Knorr synthesis of a thiophene mechanism? (2020, January 15). Quora.
- Stobbe Condensation Reaction (Lecture 1): Basic Concept and Mechanism for preparation of half-ester. (2019, August 12). YouTube.
- Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (n.d.). ACS Publications.
- Synthesis of 3,4-ethylenedioxythiophene (EDOT). (2017, October 17). Suzhou Yacoo Science Co., Ltd.
- Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann... (n.d.). ResearchGate.
- Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (n.d.). ACS Publications.
- Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). (2021, December 23). Frontiers.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Paal–Knorr synthesis of thiophene. (n.d.). Química Orgánica.
- Stobbe Condensation Reaction (Lecture 2): Applications and Examples. (2019, August 13). YouTube.
- Fiesselmann thiophene synthesis. (n.d.). ResearchGate.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006, April 4). Baxendale Group.
- Hinsberg Synthesis of Thiophene || Hetrocyclic Compounds. (2021, August 5). YouTube.
- Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. (n.d.). Organic Chemistry Portal.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Center for Biotechnology Information.
- Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (n.d.). Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 5-Formyl-2-thiophenecarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutic agents. 5-Formyl-2-thiophenecarboxylic acid, featuring both an aldehyde and a carboxylic acid on the thiophene core, represents a key intermediate for the synthesis of a diverse array of biologically active molecules.[3] This guide provides a comparative analysis of the biological activities of this compound and its analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.
The Core Moiety: this compound
This compound itself has been investigated for various biological activities. While its primary role is often as a synthetic precursor, understanding its intrinsic properties is crucial for analog design. The presence of both a formyl (aldehyde) and a carboxylic acid group allows for diverse chemical modifications, leading to a wide range of derivatives with distinct pharmacological profiles.[3]
Interestingly, a study on D-amino acid oxidase (DAO) inhibitors revealed that the incorporation of a formyl group at the 5-position of thiophene-2-carboxylic acid completely abolished its inhibitory activity.[4] This highlights the significant impact of substituents on the biological effects of the thiophene scaffold.
Comparative Biological Activities of Analogs
The true potential of the this compound scaffold is realized through the synthesis and evaluation of its analogs. Modifications at the formyl and carboxylic acid functionalities, as well as substitutions on the thiophene ring, have yielded compounds with a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Antimicrobial Activity
Thiophene derivatives have long been recognized for their antimicrobial properties.[2][5] Analogs derived from 2-thiophenecarboxylic acid have demonstrated notable efficacy against various bacterial and fungal strains.
A study on newly synthesized 2-thiophene carboxylic acid thioureides showed that these compounds were active against both reference and multidrug-resistant Gram-negative clinical strains, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 μg/mL.[6] These compounds also exhibited antifungal activity, with MICs between 31.25 and 62.5 μg/mL.[6] Furthermore, significant activity was observed against the Gram-positive bacterium Bacillus subtilis (MICs from 7.8 to 125 μg/mL).[6]
Another series of thiophene-based heterocycles, derived from thiophene-2-carbohydrazide, were evaluated for their antimicrobial activity.[7] Notably, a spiro–indoline–oxadiazole derivative displayed potent and selective activity against Clostridium difficile, with MIC values of 2 to 4 μg/ml, without affecting other tested bacterial strains.[7]
Thiophene-2-carboxamide derivatives have also been investigated.[8] In one study, 3-amino thiophene-2-carboxamide compounds showed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts.[8] Specifically, an amino thiophene-2-carboxamide derivative with a methoxy group substitution exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[8]
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Thiophene Analogs
| Compound Class | Gram-Negative Bacteria | Gram-Positive Bacteria | Fungi | Reference |
| 2-Thiophene carboxylic acid thioureides | 31.25 - 250 | 7.8 - 500 (B. subtilis, S. aureus) | 31.25 - 62.5 | [6] |
| Spiro–indoline–oxadiazole derivative | Inactive | 2 - 4 (C. difficile) | Not Reported | [7] |
| 3-Amino thiophene-2-carboxamides | Good activity against P. aeruginosa | Excellent activity against S. aureus and B. subtilis | Not Reported | [8] |
Enzyme Inhibition
The thiophene scaffold is a common feature in various enzyme inhibitors.[9] Modifications of the this compound structure have led to potent inhibitors of enzymes implicated in various diseases.
As mentioned earlier, while the 5-formyl derivative of thiophene-2-carboxylic acid was inactive against D-amino acid oxidase (DAO), other analogs showed significant inhibitory potential.[4] For instance, 5-fluoro, 5-chloro, and 5-bromo analogs of thiophene-2-carboxylic acid were potent DAO inhibitors.[4] The most potent inhibitors in this series were 4,5-disubstituted analogs.[4]
In the context of Alzheimer's disease, thiophene derivatives have been explored as acetylcholinesterase (AChE) inhibitors.[10][11] A series of novel thiophene derivatives were synthesized, and some compounds were found to be more potent inhibitors than the reference drug, donepezil.[10][11] For example, one derivative showed 60% inhibition of AChE compared to 40% by donepezil.[10][11]
Thiosemicarbazones derived from salicylaldehyde analogs have also been evaluated as inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes relevant to Alzheimer's disease.[12] A 2,3-dichloro-substituted compound was identified as a potent inhibitor of AChE and MAO-A, with IC50 values of 12.89 nM and 96.25 nM, respectively.[12]
Table 2: Comparative Enzyme Inhibitory Activity of Thiophene Analogs
| Compound Class | Target Enzyme | Activity (IC50/ % Inhibition) | Reference |
| 5-Substituted Thiophene-2-carboxylic acids | D-amino acid oxidase (DAO) | IC50 = 0.09 and 0.36 µM for 4,5-disubstituted analogs | [4] |
| Thiophene-3-carboxamide derivatives | Acetylcholinesterase (AChE) | 60% inhibition at a given concentration | [10][11] |
| Salicylaldehyde-based Thiosemicarbazones | AChE and MAO-A | IC50 = 12.89 nM (AChE), 96.25 nM (MAO-A) | [12] |
Other Biological Activities
The versatility of the thiophene scaffold extends to other therapeutic areas. For instance, 2-thiophenecarboxylic acid and its related compounds have exhibited plant growth-inhibitory activity.[13] Derivatives where the carboxyl group was replaced by acetic, propionic, butyric, and acrylic acid showed more potent activity than the parent compound.[13]
Furthermore, thiophene derivatives have been investigated for their antioxidant properties.[8] In a study of thiophene-2-carboxamide derivatives, a 3-amino substituted compound demonstrated significant antioxidant activity, comparable to the standard ascorbic acid.[8]
Experimental Methodologies
The biological activities described above were determined using established in vitro assays. Here are brief overviews of the key experimental protocols.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assays (e.g., Ellman's Method for AChE)
Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.
Protocol for AChE Inhibition (Ellman's Method):
-
Prepare a reaction mixture containing the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).
-
Add the test compound at various concentrations to the reaction mixture.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of color formation spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.
Visualizing Experimental Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for antimicrobial susceptibility testing and enzyme inhibition assays.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion and Future Directions
This compound serves as a valuable starting point for the development of a wide range of biologically active compounds. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of structure-activity relationship studies. The antimicrobial and enzyme inhibitory properties of these thiophene derivatives warrant further investigation and optimization. Future research should focus on exploring a wider chemical space around this scaffold, employing computational tools for rational drug design, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (URL: [Link])
- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (URL: [Link])
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (URL: not available)
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (URL: [Link])
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (URL: [Link])
- Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. (URL: [Link])
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. (URL: [Link])
- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C
- Biological Applications of Thiourea Deriv
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (URL: [Link])
- Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its rel
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (URL: [Link])
- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (URL: [Link])
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (URL: [Link])
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (URL: [Link])
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. nbinno.com [nbinno.com]
- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations for 2-Thiophenecarboxylic Acid Derivatives: From Theory to Application
This guide provides a comprehensive, technically-grounded comparison of methodologies for performing Density Functional Theory (DFT) calculations on 2-thiophenecarboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple protocol listing. It delves into the causality behind computational choices, offering a self-validating framework for obtaining reliable, publication-quality results. We will explore how to accurately predict molecular properties and correlate them with experimental data, thereby accelerating the design and discovery process.
The Significance of 2-Thiophenecarboxylic Acid Derivatives and the Role of DFT
Thiophene, an electron-rich five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives, particularly 2-thiophenecarboxylic acid, are scaffolds for compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, antioxidant, and antitumor properties.[1][2][3][4] The pharmacological and electronic properties of these molecules are intrinsically linked to their three-dimensional structure, electron distribution, and molecular orbital energies.
While experimental synthesis and characterization are indispensable, computational chemistry offers a powerful, predictive lens to understand these properties at a molecular level. Density Functional Theory (DFT) stands out as a robust method, providing an optimal balance between computational cost and accuracy for systems of this size.[4] By employing DFT, we can elucidate structure-activity relationships, predict spectroscopic signatures, and rationalize chemical reactivity, thus guiding experimental efforts in a more targeted and efficient manner.[5]
The DFT Computational Workflow: A Comparative Guide
Achieving meaningful results from DFT calculations requires a series of informed decisions, from software selection to the choice of theoretical methods. This section provides a detailed workflow, explaining the rationale behind each step.
Choosing the Right Tools: Software and Hardware
A variety of software packages are available for DFT calculations, each with its own strengths. For molecular systems like thiophene derivatives, popular choices include:
-
Gaussian : A widely used commercial software known for its extensive feature set and user-friendly interface (with GaussView).[6][7]
-
ORCA : A powerful and versatile program that is free for academic use and known for its speed and broad range of functionalities.[7][8]
-
GAMESS : An open-access software package with a strong user community.[7]
For this guide, we will reference methodologies commonly implemented in packages like Gaussian, as they are well-documented in the literature for this class of molecules.[1][2][9] Calculations are typically performed on multi-core workstations or high-performance computing (HPC) clusters.
Methodology Selection: The Functional and Basis Set Dichotomy
The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional : This is the core approximation in DFT. For organic molecules like thiophene derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used choice that effectively balances accuracy and computational demand.[1][10][11] Other functionals like CAM-B3LYP or ωB97XD may offer advantages for studying long-range interactions or charge-transfer phenomena, but B3LYP remains the gold standard for ground-state properties.[10][12]
-
Basis Set : The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. For 2-thiophenecarboxylic acid derivatives, the 6-311++G(d,p) Pople-style basis set is highly recommended.[10][12][13]
-
6-311 : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, offering high flexibility.
-
++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of orbital shapes, which is essential for describing chemical bonds accurately.
-
The combination of B3LYP/6-311++G(d,p) represents a robust and reliable level of theory for investigating the properties discussed in this guide.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for a comprehensive DFT analysis of a 2-thiophenecarboxylic acid derivative.
-
Step 1: Molecular Structure Input
-
Draw the 2D structure of the derivative in a molecular editor like GaussView, Chemcraft, or Avogadro.
-
Perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting geometry. This pre-optimization step can significantly speed up the subsequent DFT calculation.
-
-
Step 2: Geometry Optimization
-
Objective : To find the lowest energy arrangement of the atoms (the equilibrium geometry).
-
Procedure : Set up a geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)). The calculation iteratively adjusts atomic positions to minimize the total energy of the molecule until convergence criteria are met.
-
-
Step 3: Vibrational Frequency Calculation (Self-Validation)
-
Objective : To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Procedure : Perform a frequency calculation at the same level of theory used for optimization.
-
Trustworthiness Check : A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized. The output also provides thermodynamic properties and the zero-point vibrational energy (ZPVE).
-
-
Step 4: Single-Point Energy and Property Calculations
-
Objective : To calculate electronic properties using the optimized geometry.
-
Procedure : Using the validated minimum-energy structure, perform single-point energy calculations to derive various properties:
-
Frontier Molecular Orbitals (HOMO/LUMO) : Analyze the energies and spatial distribution of the highest occupied and lowest unoccupied molecular orbitals.
-
Natural Bond Orbital (NBO) Analysis : Investigate charge distribution, hybridization, and intramolecular charge-transfer interactions (hyperconjugation).[1][14]
-
Molecular Electrostatic Potential (MEP) : Generate a 3D map of the electrostatic potential onto the electron density surface to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.[15]
-
-
Caption: DFT computational workflow for 2-thiophenecarboxylic acid derivatives.
Comparative Analysis of DFT-Derived Properties
To illustrate the power of this workflow, we present a comparative analysis of 2-thiophenecarboxylic acid (TCA) and two hypothetical derivatives: one with an electron-donating group (EDG) like methoxy (-OCH₃) at position 5, and one with an electron-withdrawing group (EWG) like nitro (-NO₂) at position 5.
Vibrational Analysis: Bridging Theory and Experiment
DFT frequency calculations provide a theoretical vibrational spectrum that can be directly compared to experimental FT-IR and FT-Raman data.[1] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated harmonic frequencies to account for anharmonicity and other systematic errors, leading to better agreement with experimental results.[11][16]
| Vibrational Mode | Experimental (TCA) cm⁻¹ | Calculated (TCA, Scaled) cm⁻¹ | Assignment |
| O-H Stretch | ~3000 (broad) | 3085 | Carboxylic acid O-H stretch |
| C-H Stretch (ring) | 3113 | 3117 | Aromatic C-H stretch |
| C=O Stretch | 1663-1688 | 1675 | Carboxylic acid C=O stretch[15] |
| C-C Stretch (ring) | 1528 | 1526 | Aromatic ring stretching[1] |
| C-S Stretch (ring) | 687-710 | 695 | Ring C-S stretching[1] |
Note: Experimental values can vary based on the physical state (solid, liquid, gas) and intermolecular interactions like hydrogen bonding.[15]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[17][13] A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.[18]
| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
| 5-Nitro-TCA (EWG) | -7.5 | -3.8 | 3.7 | High (more electrophilic) |
| TCA (Parent) | -6.8 | -2.1 | 4.7 | Moderate |
| 5-Methoxy-TCA (EDG) | -6.2 | -1.7 | 4.5 | High (more nucleophilic) |
Note: These are representative values. Actual calculated energies will depend on the precise level of theory.
As shown in the table, an EWG like -NO₂ lowers both HOMO and LUMO energies, making the molecule a better electron acceptor. Conversely, an EDG like -OCH₃ raises the HOMO and LUMO energies, making it a better electron donor. The energy gap provides a quantitative measure to compare the stability of different derivatives.[17][4]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool. It uses a color scale to represent the electrostatic potential on the molecule's surface.
-
Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack. In TCA, these are concentrated around the carbonyl oxygen and the thiophene ring.[15]
-
Blue Regions : Electron-deficient areas (positive potential), susceptible to nucleophilic attack. This is most prominent on the acidic hydrogen of the carboxyl group.
The MEP analysis visually confirms where a molecule is most likely to interact with other reagents, providing crucial insights for understanding reaction mechanisms and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and bonding.[1] It quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals.[14] For TCA derivatives, key interactions include:
-
π → π * delocalization within the thiophene ring, which is fundamental to its aromaticity.
-
n → π * interactions, such as the delocalization of lone pairs (n) on the oxygen atoms into the antibonding C=O orbital (π*).
These interactions, measured as stabilization energies (E(2)), provide a quantitative measure of hyperconjugation and resonance effects, helping to explain the stability and electronic properties of different conformers and derivatives.[1][19]
Conclusion: Integrating DFT into Modern Research
This guide demonstrates that DFT is far more than a "black box" computational tool. When applied with a clear understanding of the underlying theory and methods, it provides profound insights into the electronic structure and chemical behavior of 2-thiophenecarboxylic acid derivatives. The workflow presented here—from careful selection of functionals and basis sets to a multi-faceted analysis of the results—offers a robust framework for researchers. By comparing calculated properties like vibrational frequencies, HOMO-LUMO gaps, and MEP maps with experimental data, DFT can reliably predict molecular properties, explain observed reactivity, and guide the rational design of new molecules for pharmaceutical and material applications.
References
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). Chem. Proc., 16(1), 27. [Link]
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry. [Link]
- How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2025).
- What are some good software for Density Functional Theory (DFT) calculations for computational materials science? (2021).
- Which is one of the best software for DFT and TD-DFT calcul
- Which is best software for Density Functional theory calculation? (2019).
- DFT software package for a beginner? (2020).
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). Future Journal of Pharmaceutical Sciences, 10(1). [Link]
- Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of the Interaction of Carbonyl Sulfide with Thiophene as a Gas Sensor. (2022). Periodico di Mineralogia. [Link]
- Theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. (2022). Química Nova, 45(3), 275-282. [Link]
- EXPLORING NONCOVALENT INTERACTIONS OF THIOPHENE-2-CARBOXYLIC ACID IN ETHANOL VIA VIBRATIONAL SPECTROSCOPY AND DFT CALCULATIONS. (2025).
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024).
- The “simple” photochemistry of thiophene. (2024). The Journal of Chemical Physics, 161(11). [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry, 17(1), 26. [Link]
- Nonlinear Optical Properties (NLO), HOMO-LUMO Energies and Reactivity Descriptors of 2-Thiophene Carboxylic Acid. (n.d.). International Journal of New Technologies in Science and Engineering. [Link]
- Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. (n.d.).
- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2017). The Journal of Chemical Physics, 147(1), 013923. [Link]
- Exploring Noncovalent Interactions of Thiophene-2-Carboxylic Acid in Ethanol Via Vibrational Spectroscopy and DFT Calculations. (2025). Ukrainian Journal of Physics. [Link]
- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (2007).
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Molecules, 26(23), 7247. [Link]
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
- Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (2017). Journal of Chemistry. [Link]
- THEORETICAL INVESTIGATION OF THE EFFECT OF CONJUATION OF THIOPHENE RINGS ON THE CHARGE TRANSPORT OF THIENOCORONENE DERIV
- Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. (2017). Acta Physica Polonica A, 132(4), 1192-1200. [Link]
- Fused thiophenes: an overview of the computational investigations. (2017).
- Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Scientific Reports, 11(1), 19890. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. matlantis.com [matlantis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. scienceopen.com [scienceopen.com]
- 13. ijntse.com [ijntse.com]
- 14. periodicodimineralogia.it [periodicodimineralogia.it]
- 15. researchgate.net [researchgate.net]
- 16. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sciforum.net [sciforum.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 5-Formyl-2-thiophenecarboxylic Acid by HPLC
Introduction
5-Formyl-2-thiophenecarboxylic acid is a pivotal heterocyclic building block in modern organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, particularly antiviral agents, and functional materials.[1][2][3] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is not merely a quality metric but a critical parameter that directly impacts the safety, efficacy, and regulatory compliance of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind the selection of different stationary phases, mobile phase compositions, and validation strategies. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and reliable method for ensuring the quality of this critical synthetic intermediate.
Understanding the Analyte: Physicochemical Properties and Impurity Profile
Effective HPLC method development begins with a thorough understanding of the analyte's chemical nature. The properties of this compound dictate the optimal chromatographic conditions required for its separation from potential impurities.
| Property | Value | Significance for HPLC Method Development |
| Chemical Structure | ![]() | The presence of a thiophene ring (aromatic), a carboxylic acid (polar, acidic), and a formyl group (polar) results in a molecule with significant polarity. |
| Molecular Formula | C₆H₄O₃S | - |
| Molecular Weight | 156.16 g/mol [1][3][4] | - |
| Appearance | Off-white to pale yellow crystalline powder[1][4] | The color may indicate the presence of chromophoric impurities. |
| pKa | ~3.05 (Predicted)[3] | The acidic nature requires a mobile phase pH at least 1.5-2 units below the pKa to ensure the molecule is in its neutral, protonated form for consistent retention in RP-HPLC. |
| Solubility | Slightly soluble in methanol; insoluble in water[1] | Dictates the choice of diluent for sample preparation to ensure complete dissolution and compatibility with the mobile phase. |
Potential Impurity Profile: A crucial aspect of purity analysis is the ability to separate the main compound from process-related impurities. Based on common synthetic routes, such as the hydrolysis of its methyl ester, potential impurities may include:[2][3]
-
Methyl 5-formyl-2-thiophenecarboxylate: The unreacted starting material.
-
Thiophene-2,5-dicarboxaldehyde: From potential over-oxidation or side reactions.
-
2-Thiophenecarboxylic acid: From potential decarbonylation.
HPLC Method Development Strategy: A Comparative Approach
Given the polar and aromatic nature of this compound, Reversed-Phase HPLC is the most suitable chromatographic mode. However, the choice of stationary phase can significantly impact selectivity and resolution. We will compare two robust alternatives: a modern, polar-modified C18 column and a Phenyl-Hexyl column.
Method A: The Workhorse - Polar-Enhanced C18 Stationary Phase
Traditional C18 columns can suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases, which are often necessary for retaining polar compounds. This leads to drastic loss of retention and reproducibility.[5] Polar-modified C18 columns are engineered with polar-embedded or endcapping groups to prevent this phenomenon, ensuring stable retention even in 100% aqueous conditions.[6][7] This makes them an excellent and reliable starting point for this analyte.
Method B: The Alternative Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns offer a different separation mechanism compared to alkyl-chain phases like C18.[8] The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic thiophene ring of the analyte and related impurities.[9] This can lead to unique selectivity and changes in elution order, potentially resolving impurities that co-elute on a C18 phase. The choice of organic modifier (methanol vs. acetonitrile) can further modulate these π-π interactions, providing an additional tool for method optimization.[9]
Experimental Protocols
The following protocols are designed to be robust starting points for the purity analysis of this compound.
Workflow Overview
Caption: General experimental workflow for HPLC purity analysis.
Method A: Polar-Enhanced C18 Analysis
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (≥98%)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard and sample
-
-
Standard and Sample Preparation:
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is for the detection of low-level impurities.
-
-
HPLC Conditions:
-
Column: Polar-Modified C18 (e.g., Agilent Polaris C18-A, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3 µm.[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Method B: Phenyl-Hexyl Analysis
-
Instrumentation, Reagents, and Preparation: Same as Method A.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, Ascentis Express Phenyl-Hexyl), 4.6 x 150 mm, 3 µm.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is often preferred with phenyl phases to enhance π-π interactions).[9]
-
Gradient: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Data Comparison and Performance Evaluation
The choice between these two methods depends on the specific impurity profile of the sample. The following table outlines the expected performance characteristics to guide the selection process.
| Parameter | Method A (Polar C18) | Method B (Phenyl-Hexyl) | Rationale & Justification |
| Retention of Main Peak | Moderate | Moderate to Strong | Both columns provide adequate retention. The Phenyl-Hexyl may show slightly stronger retention due to combined hydrophobic and π-π interactions. |
| Selectivity | Primarily based on hydrophobicity. | Based on a combination of hydrophobicity and π-π interactions. | Method B is expected to provide orthogonal selectivity, which is advantageous for resolving structurally similar aromatic impurities. |
| Peak Shape | Excellent | Excellent | The use of an acidic mobile phase (pH ≈ 2.7) will suppress the ionization of the carboxylic acid (pKa ≈ 3.05), leading to sharp, symmetrical peaks on both columns.[13] |
| Robustness | High. Polar modification prevents phase collapse.[5] | High. Modern phenyl phases are well-bonded and stable. | Both methods are designed for routine use in a quality control environment. |
| Ideal Use Case | General-purpose purity testing and routine quality control. | Resolving complex mixtures with aromatic impurities or as an orthogonal method for confirmation. | Method A is a reliable first choice, while Method B is a powerful problem-solver for challenging separations. |
Method Validation: A Foundation of Trust
A method is only useful if its results are reliable. Validation is the documented process that proves an analytical method is suitable for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[14][15][16]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 4565-31-5 [chemicalbook.com]
- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 6. selectscience.net [selectscience.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. restek.com [restek.com]
- 9. hplc.eu [hplc.eu]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm | Analytics-Shop [analytics-shop.com]
- 12. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the quest for novel pharmacophores that can serve as the foundation for effective and safe therapeutics is perpetual. Among the heterocyclic compounds that have captured significant attention, thiophene, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged" scaffold.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide array of approved drugs and clinical candidates.[1]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of thiophene-based compounds across different therapeutic areas. We will dissect the key structural features that govern their biological activity, present comparative data for distinct classes of thiophene derivatives, and provide a detailed experimental protocol for their evaluation, grounding our discussion in established scientific literature.
The Thiophene Core: More Than Just a Benzene Bioisostere
A cornerstone of thiophene's utility in medicinal chemistry is its role as a bioisostere of the benzene ring.[1] This substitution can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles.[1] However, viewing thiophene merely as a benzene mimic would be an oversimplification. The presence of the sulfur atom imparts distinct properties:
-
Enhanced Receptor Interactions: The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding and other non-covalent interactions with biological targets, which is a key factor in modulating the binding affinity of a compound.[1]
-
Modified Physicochemical Properties: Thiophene is generally more polar and less lipophilic than benzene, which can influence a drug's solubility, absorption, and distribution.
-
Altered Metabolism: The thiophene ring can be metabolized differently than a benzene ring, potentially leading to different metabolic profiles and in some cases, improved metabolic stability.
The reactivity of the thiophene ring is also a crucial aspect of its SAR. It readily undergoes electrophilic aromatic substitution, with the 2- and 5-positions being the most reactive, offering synthetically accessible points for modification.[1][4]
General Principles of Thiophene Structure-Activity Relationships
The biological activity of thiophene-based compounds is exquisitely sensitive to the nature and position of substituents on the thiophene ring. While specific SARs are target-dependent, some general principles have emerged from numerous studies.
-
Substitution at the 2- and 5-Positions: These positions are frequently substituted to modulate potency and selectivity. For instance, the introduction of bulky or electron-withdrawing groups at these positions can significantly impact receptor binding.
-
Substitution at the 3- and 4-Positions: Modifications at these positions are less common but can be used to fine-tune the electronic properties and conformation of the molecule.
-
Annulation to Other Rings: Fusing the thiophene ring to other aromatic or aliphatic rings, to form structures like benzothiophenes, can create rigid scaffolds that may fit better into the binding pockets of specific targets and often leads to enhanced activity.[5]
The following diagram illustrates these general principles of thiophene SAR, highlighting the key positions for substitution and their potential impact on biological activity.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The thiophene ring system is a remarkably versatile and privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the design and development of novel therapeutic agents. [1][2][3]A thorough understanding of the structure-activity relationships of thiophene-based compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of these relationships across different therapeutic areas, supported by experimental data and a detailed protocol for their biological evaluation. As research continues to uncover the full potential of this important heterocyclic motif, a data-driven and mechanistically informed approach to SAR studies will be essential for translating the promise of thiophene-based compounds into clinically successful drugs.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate.
- Broth Microdilution | MI - Microbiology. MI - Microbiology.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Center for Biotechnology Information.
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Center for Biotechnology Information.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Tech Science Press.
- Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. OUCi.
- Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
- Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli. ResearchGate.
- Broth microdilution reference methodology. SlideShare.
- (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.
- Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology. Scribd.
- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. National Center for Biotechnology Information.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Pharmacological action and sar of thiophene derivatives: A review. ResearchGate.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar.
- Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
- Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics.
- Inhibitor Screening Kits. Biocompare.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Enzyme Inhibitor Screening Services. BioAssay Systems.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
The Efficacy of 5-Formyl-2-thiophenecarboxylic Acid as a MOF Linker: A Comparative Guide
Introduction: The Quest for Functional Precision in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and drug delivery.[1] The remarkable tunability of their structure and function is a direct consequence of the interplay between the metallic nodes and the organic linkers. The judicious selection and modification of these organic linkers are paramount in designing MOFs with tailored properties.[2] While archetypal linkers like terephthalic acid have laid a robust foundation, the frontier of MOF research now lies in the exploration of functionalized linkers that can impart specific chemical reactivity and physical properties to the framework.
This guide provides a comprehensive analysis of 5-Formyl-2-thiophenecarboxylic acid as a promising, yet under-explored, linker for the synthesis of advanced MOFs. We will delve into its unique chemical architecture and project its potential efficacy by drawing objective comparisons with established linker systems. This document is intended for researchers, scientists, and drug development professionals seeking to innovate in the design and application of next-generation MOFs.
The Strategic Advantage of this compound
The this compound linker presents a compelling combination of a heterocyclic aromatic system and a reactive aldehyde group. This unique structure is hypothesized to confer several advantageous properties to the resulting MOFs.
-
Heterocyclic Thiophene Core: The sulfur atom in the thiophene ring can influence the electronic properties of the framework and potentially interact with specific guest molecules. The bent geometry of the 2,5-disubstituted thiophene ring, in contrast to the linear geometry of terephthalic acid, can lead to the formation of novel framework topologies with distinct pore structures.
-
Pendant Aldehyde Functionality: The aldehyde group is a versatile chemical handle for post-synthetic modification, allowing for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, or catalytic moieties.[2] Furthermore, the aldehyde group itself can act as a catalytic site or a specific binding site for certain substrates.[3]
To objectively evaluate the potential of this linker, we will compare its projected performance with MOFs derived from analogous and well-characterized linkers.
Comparative Analysis: Projecting Performance
Direct experimental data for a MOF solely constructed from this compound is not yet prevalent in the literature. Therefore, we will build a comparative framework using data from structurally similar and functionally relevant MOFs.
Structural and Physical Properties
We will compare the anticipated properties of a hypothetical MOF, designated here as Th-CHO-MOF , with the well-established MOF-5 (using terephthalic acid) and a MOF synthesized with a similar heterocyclic linker, Zr-CAU-28 (using 2,5-furandicarboxylic acid).[4][5][6][7]
| Property | MOF-5 | Zr-CAU-28 | Th-CHO-MOF (Projected) | Rationale for Projection |
| Linker | Terephthalic acid | 2,5-Furandicarboxylic acid | This compound | - |
| Heteroatom | None | Oxygen | Sulfur | The larger atomic radius and different electronegativity of sulfur compared to oxygen are expected to influence the framework's electronic properties and potentially its interaction with guest molecules. |
| Functional Group | None | None | Aldehyde (-CHO) | The aldehyde group adds a reactive site for post-synthetic modification and can participate in specific host-guest interactions. |
| BET Surface Area (m²/g) | ~3800[7] | 1006[4][5] | 800 - 1200 | The bent nature of the thiophene linker is likely to result in a more compact framework compared to the linear linker in MOF-5, leading to a lower surface area. The value is projected to be in a similar range to Zr-CAU-28, which also has a bent heterocyclic linker. |
| Pore Volume (cm³/g) | ~1.04[7] | 0.42[4][5] | 0.35 - 0.50 | Following the same reasoning as for the surface area, a lower pore volume is anticipated compared to MOF-5. |
| Thermal Stability (°C) | ~400[7] | ~270[4][5] | 250 - 300 | The stability is expected to be comparable to or slightly lower than Zr-CAU-28 due to the presence of the aldehyde group, which might be less thermally stable than a simple carboxylate. |
Performance in Key Applications
The presence of the aldehyde group in Th-CHO-MOF opens up possibilities for its direct use in catalysis, for example, in aldol condensation reactions. Furthermore, the aldehyde can be a precursor for creating other catalytically active sites. We compare its potential with a functionalized version of the highly stable UiO-66 framework.
| Feature | UiO-66-NH₂ | Th-CHO-MOF (Projected) | Advantage of Th-CHO-MOF |
| Functional Group | Amine (-NH₂) | Aldehyde (-CHO) | The aldehyde group offers a different reactivity profile, enabling a broader range of post-synthetic modifications and direct participation in different catalytic reactions. |
| Catalytic Potential | Base catalysis, Post-synthetic modification | Aldol reactions, Knoevenagel condensation, Post-synthetic modification to imines, alcohols, etc. | The electrophilic nature of the aldehyde carbonyl carbon makes it suitable for a different set of chemical transformations compared to the nucleophilic amine group. |
| Post-Synthetic Modification | Amide formation, Schiff base formation (with aldehydes) | Schiff base formation (with amines), Reduction to alcohol, Oxidation to carboxylic acid | The aldehyde group provides a rich platform for a diverse array of chemical transformations, allowing for the introduction of a wider variety of functional groups. |
The key to effective drug delivery is the ability to load a significant amount of the therapeutic agent and control its release. The functional group on the linker can play a crucial role in drug interaction and release kinetics.
| Feature | UiO-66 | Th-CHO-MOF (Projected) | Advantage of Th-CHO-MOF |
| Drug Loading Mechanism | Physisorption within pores | Physisorption, Potential for covalent attachment via Schiff base formation with amine-containing drugs | The ability to covalently link drugs can lead to higher loading capacities and more controlled, stimuli-responsive release profiles (e.g., pH-sensitive release of the Schiff base).[8] |
| Controlled Release | Diffusion-based | Diffusion-based, pH-triggered cleavage of covalent bonds | The covalent attachment offers an additional mechanism for controlled release, which can be designed to respond to the specific environment of the target tissue. |
| Biocompatibility | Generally good with Zr-based MOFs | Requires thorough investigation. The thiophene moiety and its metabolites would need to be assessed for cytotoxicity. | - |
Experimental Protocols
To validate the projected efficacy of this compound as a MOF linker, the following experimental workflows are proposed.
Synthesis of Th-CHO-MOF (Hypothetical Zr-based MOF)
This protocol is adapted from the synthesis of UiO-66 and related structures.
-
Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 156 mg of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Modulation: Add 0.5 mL of acetic acid as a modulator to control the crystallite size and defect density.
-
Solvothermal Reaction: Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Isolation and Washing: After cooling to room temperature, collect the white precipitate by centrifugation. Wash the product sequentially with fresh DMF (3 x 10 mL) and ethanol (3 x 10 mL) to remove unreacted precursors.
-
Activation: Dry the product under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Characterization of Th-CHO-MOF
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the aldehyde functional group in the final MOF structure.
Evaluation of Drug Loading and Release
This protocol uses Ibuprofen as a model drug.
-
Drug Loading: Immerse 50 mg of activated Th-CHO-MOF in a 10 mL solution of Ibuprofen (1 mg/mL in ethanol). Stir the suspension at room temperature for 24 hours.
-
Quantification of Loading: Centrifuge the suspension and measure the concentration of Ibuprofen remaining in the supernatant using UV-Vis spectroscopy at a wavelength of 221 nm. The amount of loaded drug is calculated by the difference from the initial concentration.
-
In Vitro Release: Disperse the drug-loaded MOF in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C. At predetermined time intervals, withdraw aliquots of the release medium, and measure the concentration of released Ibuprofen by UV-Vis spectroscopy.
Visualizations
Linker Structures
Caption: Chemical structures of the compared linkers.
MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of MOFs.
Post-Synthetic Modification for Drug Delivery
Caption: Covalent drug attachment via post-synthetic modification.
Conclusion and Future Outlook
While comprehensive experimental validation is pending, this comparative analysis strongly suggests that this compound is a highly promising linker for the development of functional MOFs. Its unique combination of a heterocyclic core and a reactive aldehyde group offers a compelling platform for creating materials with novel topologies, tailored catalytic activities, and advanced drug delivery capabilities. The projected properties, based on well-understood principles of MOF chemistry and data from analogous systems, provide a solid rationale for its further investigation. The experimental protocols outlined in this guide offer a clear roadmap for the synthesis, characterization, and evaluation of MOFs based on this exciting new building block. We anticipate that future research in this area will lead to the development of innovative materials with significant impact in both industrial and biomedical fields.
References
- Dreischarf, A. C., Lammert, M., Stock, N., & Reinsch, H. (2017). Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid. Inorganic Chemistry, 56(4), 2270–2277.
- Lo, S. H., Chien, Y. C., Lin, C. H., & Lee, W. R. (2017). Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid. Inorganic chemistry, 56(4), 2270-2277.
- Dreischarf, A. C., Lammert, M., Stock, N., & Reinsch, H. (2017). Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid. PubMed.
- Dreischarf, A. C., Lammert, M., Stock, N., & Reinsch, H. (2017). Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid.
- Iswarya, N., Kumar, M. G., Rajan, K. S., & Balaguru, R. J. B. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert.
- BenchChem. (2025). A Comparative Study of Metal-Organic Frameworks Synthesized from Different Linkers: The Case of the UiO-66 Series. BenchChem.
- Haque, E., & Jun, J. W. (2022).
- Al-Absi, M. S., Al-jammal, N., & Al-hammadi, S. A. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews, 7(1), 63-84.
- Rojas-Bite, D., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. MDPI.
- Abylkalykova, R., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. PubMed.
- Guillerm, V., et al. (2014). Acid-functionalized UiO-66(Zr) MOFs and their evolution after intra-framework cross-linking: structural features and sorption properties.
- CD Bioparticles. (n.d.). Other MOFs Linkers. CD Bioparticles.
- Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry.
- Wang, S., & Li, X. (2025).
- Yaakub, N. S., et al. (2024). SYNTHESIS AND MODELLING OF FUNCTIONALIZED UiO-66 METAL- ORGANIC FRAMEWORKS FOR GAS ADSORPTION. Universiti Putra Malaysia Institutional Repository.
- Iswarya, N., Kumar, M. G., Rajan, K. S., & Balaguru, R. J. B. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5.
- Khan, I., et al. (2025).
- Wani, A., et al. (2021).
- Patra, B. C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
- Al-Absi, M. S., Al-jammal, N., & Al-hammadi, S. A. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review.
- Wang, Y., et al. (2023). Zn(II)/Cd(II) MOFs based on 2,5-thiophenedicarboxylic acid and bis(Imidazole) linkers for highly selective and sensitive detection of Fe3+ and Cr2O72-.
- ChemicalBook. (n.d.). This compound CAS#: 4565-31-5. ChemicalBook.
- Bordiga, S., et al. (2015). Design and characterization of MOFs (Metal Organic Frameworks)
- Perez, M., et al. (2009). MOF-5 as acid catalyst with shape selectivity properties.
- Li, Y., et al. (2022).
- Yilmaz, G., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
- Yilmaz, G., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC.
- Liu, H., et al. (2011). MOF-5 Metal−Organic Framework as Sorbent for In-Field Sampling and Preconcentration in Combination with Thermal Desorption GC/MS for Determination of Atmospheric Formaldehyde. Analytical Chemistry.
- Liu, H., et al. (2011). MOF-5 Metal-Organic Framework as Sorbent for In-Field Sampling and Preconcentration in Combination with Thermal Desorption GC/MS for Determination of Atmospheric Formaldehyde.
- Wang, H., et al. (2020).
- CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
- Oliveira, C. G. A., et al. (2016). Luminescent Properties of Metal-Organic Framework MOF-5: Relativistic Time-Dependent Density Functional Theory Investigations.
- Iswarya, N., et al. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5.
Sources
- 1. Enhancing Van der Waals Interactions of Functionalized UiO-66 with Non-polar Adsorbates: The Unique Effect of para Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globethesis.com [globethesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthesis of Zr-CAU-28: Structure and Properties of the First Zr-MOF Based on 2,5-Furandicarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Formyl-2-thiophenecarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of 5-Formyl-2-thiophenecarboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2][3] We will move beyond procedural lists to explain the "why" behind experimental choices, ensuring a self-validating analytical workflow.
Introduction: The Significance of this compound
This compound is a bifunctional thiophene derivative. Its aldehyde and carboxylic acid moieties offer versatile handles for a wide array of organic transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents, including immunomodulating compounds.[1][2][3] Given its role as a foundational precursor, stringent structural verification is not merely a quality control step but a critical prerequisite for the success of subsequent synthetic stages and the integrity of biological data.
Synthesis Pathway: From Ester to Acid
A common and reliable laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 5-formylthiophene-2-carboxylate.[1][2] This straightforward reaction provides a high yield of the target compound.
Experimental Protocol: Synthesis
-
Dissolution : Dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis : Add potassium hydroxide (KOH) (1.5 eq) to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, remove the THF under reduced pressure.
-
Acidification : Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 using 1N hydrochloric acid (HCl).
-
Extraction : Extract the resulting precipitate with ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an off-white to pale yellow crystalline powder.[3][4]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
A Multi-Pronged Approach to Structural Validation
No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic interpretation of data from multiple orthogonal methods. We will now delve into the primary techniques for confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable.
-
Causality : The chemical environment of each proton dictates its resonance frequency (chemical shift, δ). The number of signals, their splitting patterns (multiplicity), and their integration values provide a detailed map of the proton framework.
-
Expected Spectrum : For this compound, the ¹H NMR spectrum (typically in CDCl₃) will exhibit three key signals.[1][2]
-
A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically around δ 10.00 ppm .[1][2]
-
Two doublets for the two protons on the thiophene ring. These protons are coupled to each other, resulting in a characteristic splitting pattern. Their chemical shifts are expected around δ 7.93-7.92 ppm and δ 7.78-7.77 ppm , with a small coupling constant (J) of approximately 3.9 Hz.[1][2]
-
The carboxylic acid proton (-COOH) often presents as a broad singlet at a very downfield position, typically above δ 12 ppm .[5] Its position can be concentration-dependent.
-
-
Causality : Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.
-
Expected Spectrum : The ¹³C NMR spectrum of this compound will display six distinct signals corresponding to the six carbon atoms.[1][2]
-
The carbonyl carbon of the aldehyde group (CHO) will appear at a significantly downfield shift, around δ 182.2 ppm .[1][2]
-
The carbonyl carbon of the carboxylic acid group (COOH) will also be downfield, around δ 163.30 ppm .[1][2]
-
The four carbon atoms of the thiophene ring will have chemical shifts in the aromatic region, expected around δ 141.57, 139.70, 133.79, and 132 ppm .[1][2]
-
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ) | Assignment |
| ~12+ ppm (broad s) | -COOH |
| ~10.00 ppm (s) | -CHO |
| ~7.92 ppm (d, J=3.9Hz) | Thiophene-H |
| ~7.77 ppm (d, J=3.9Hz) | Thiophene-H |
Table 1: Expected ¹H and ¹³C NMR chemical shifts for this compound.[1][2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
-
Causality : IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, making it an excellent tool for functional group identification.
-
Expected Spectrum : The IR spectrum of this compound will show several key absorbances.
-
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹ .[5]
-
A sharp C=O stretch from the aldehyde carbonyl group, expected around 1680-1700 cm⁻¹ .
-
A C=O stretch from the carboxylic acid carbonyl group, typically around 1710-1760 cm⁻¹ .[5]
-
C-H stretching vibrations of the thiophene ring just above 3000 cm⁻¹ .
-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H stretch (Thiophene) | >3000 |
| C=O stretch (Carboxylic Acid) | 1710-1760 |
| C=O stretch (Aldehyde) | 1680-1700 |
Table 2: Key IR absorption bands for this compound.
Mass Spectrometry (MS): Confirming Molecular Weight
-
Causality : Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
-
Expected Data : The molecular formula of this compound is C₆H₄O₃S, with a molecular weight of 156.16 g/mol .[2][3]
-
In an HRMS analysis, the expected exact mass would be calculated and compared to the measured mass.
-
The fragmentation pattern observed in the mass spectrum can also provide structural information.
-
Diagram of the Analytical Workflow:
Caption: A multi-technique workflow for structural validation.
Comparison with Alternative Methodologies
While the hydrolysis of the methyl ester is a common route, other methods exist for the formylation of thiophenes that could lead to the target molecule or its precursors.
-
Vilsmeier-Haack Reaction : This classic method uses a Vilsmeier reagent (e.g., from DMF and POCl₃) to directly formylate the thiophene ring.[6][7] It is highly regioselective for the α-position (C2 or C5) on an unsubstituted thiophene.[6] Starting with 2-thiophenecarboxylic acid, this reaction would be a direct, albeit potentially lower-yielding, alternative to the multi-step synthesis from the ester.
-
Rieche Formylation : This method employs dichloromethyl methyl ether and a Lewis acid like TiCl₄.[6] It is also effective for electron-rich aromatics like thiophene.
-
Metalation followed by Formylation : Thiophene can be lithiated at the 2-position followed by quenching with a formylating agent like DMF. This offers excellent regiocontrol.
Comparison of Validation Techniques:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count. | Highly detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Unique carbon environments and count. | Complements ¹H NMR, good for skeletal analysis. | Lower sensitivity than ¹H NMR. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, excellent for functional group confirmation. | Provides limited information on the overall structure. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Highly sensitive, confirms molecular formula. | Isomers can have the same mass. |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of a synthesized compound like this compound is a process of accumulating corroborating evidence. The convergence of data from NMR, IR, and Mass Spectrometry provides an unassailable confirmation of the target structure. By understanding the principles behind each technique and the expected data for the specific molecule, researchers can confidently and efficiently validate their synthetic products, ensuring the integrity of their downstream research and development efforts.
References
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- The Royal Society of Chemistry. (2022). Thiophene Synthesis. [Link]
- ResearchGate. Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. [Link]
- Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]
- SlideShare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Link]
- PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid. [Link]
- SpectraBase. Methyl 5-Formyl-2-thiophenecarboxylate - Optional[MS (GC)] - Spectrum. [Link]
- Semantic Scholar.
- PubChem. 5-Formyl-2-thiopheneboronic acid. [Link]
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- PubChem. 2-Thiophenecarboxylic acid. [Link]
- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
- NIST WebBook. 2-Thiophenecarboxylic acid, 5-methyl-. [Link]
- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]
- Physics @ Manasagangotri.
Sources
- 1. This compound | 4565-31-5 [chemicalbook.com]
- 2. This compound CAS#: 4565-31-5 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
The Evolving Landscape of Antimicrobials: A Comparative Guide to Thiophene Derivatives
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective antimicrobial agents. Among the heterocyclic compounds, thiophene and its derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3][4] This guide provides a comprehensive comparison of the antimicrobial activity of different thiophene derivatives, supported by experimental data and insights into their structure-activity relationships (SAR), to aid researchers and drug development professionals in this critical field.
The versatility of the thiophene ring, a five-membered heterocycle containing a sulfur atom, allows for facile chemical modifications, leading to a diverse library of compounds with a wide range of biological activities.[1][3][5] This chemical tractability is a key reason why thiophene derivatives continue to be a focal point of antimicrobial research.[6][7]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potential of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative thiophene derivatives against a panel of clinically relevant bacterial and fungal strains, showcasing the diversity in their efficacy.
| Derivative Class | Specific Derivative/Substituents | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzo[b]thiophenes | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - | |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Candida albicans | 16 | - | - | |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | - | - | |
| Thiadiazole-thiophene Hybrids | Analogue 5a | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | Novobiocin (for DNA gyrase) | IC₅₀ = 4.01 ± 0.03 µM |
| Analogue 5b | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | - | - | |
| Analogue 6a | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | - | - | |
| Analogue 7b | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | - | - | |
| Thiophene-1,3,4-Oxadiazole Carboxamides | Compound 4i | Sclerotinia sclerotiorum | EC₅₀ = 0.140 ± 0.034 mg/L | Boscalid | EC₅₀ = 0.645 ± 0.023 mg/L |
| Spiro-indoline-oxadiazole Thiophene | Compound 17 | Clostridium difficile | 2 - 4 | - | - |
| Tetrahydrobenzothiophene Derivatives | Thiazolidinone derivatives | Various bacteria and fungi | Moderate to significant activity | Ampicillin | - |
| 2-Amino-thiophene Derivatives | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 | - | - |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions. IC₅₀ refers to the half maximal inhibitory concentration, and EC₅₀ refers to the half maximal effective concentration.
Deciphering the Structure-Activity Relationship (SAR)
The antimicrobial potency of thiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships is paramount for the rational design of more effective antimicrobial agents.
Key takeaways from SAR studies include:
-
Halogenation: The presence of halogens, particularly chlorine and bromine, at the 3-position of the benzo[b]thiophene ring has been shown to significantly enhance antimicrobial activity.[8]
-
Fused Heterocycles: The fusion of other heterocyclic rings, such as pyrazole, pyridine, and thiazole, to the thiophene core can lead to compounds with potent and sometimes specific antimicrobial activity.[1][9][10] For instance, certain pyrazole-fused thiophenes have demonstrated high efficacy against Pseudomonas aeruginosa.[1]
-
Amine and Amide Functionalities: The introduction of amine and amide groups is a common strategy to improve the antimicrobial properties of thiophene derivatives.[8] The nature and substitution pattern of these groups are critical for activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][11][12]
Step-by-Step Methodology:
-
Preparation of Thiophene Derivative Stock Solution: Dissolve the synthesized thiophene derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known high concentration.
-
Preparation of Microtiter Plates: Aseptically add a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the thiophene derivative stock solution directly in the microtiter plate to achieve a range of decreasing concentrations.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Inoculate each well (except for the negative control) with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well containing only the broth medium and the microbial inoculum (to confirm microbial growth).
-
Negative Control: A well containing only the broth medium (to check for sterility).
-
Solvent Control: A well containing the broth, inoculum, and the highest concentration of the solvent used to dissolve the compound (to ensure the solvent has no antimicrobial effect).
-
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the thiophene derivative that completely inhibits the visible growth of the microorganism.
Concluding Remarks and Future Directions
Thiophene derivatives represent a versatile and promising scaffold in the quest for novel antimicrobial agents.[3] The extensive research into their synthesis and biological evaluation has yielded a wealth of data, highlighting key structural features that govern their activity. The ability to fine-tune their properties through chemical modification makes them attractive candidates for further development.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of potent thiophene derivatives will facilitate the design of more selective and effective drugs. Some studies point towards the inhibition of crucial enzymes like DNA gyrase and succinate dehydrogenase.[13][14]
-
In Vivo Efficacy and Toxicity: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Investigating the potential of thiophene derivatives to overcome existing resistance mechanisms in multidrug-resistant pathogens is a critical area of research.[6][7]
By leveraging the existing knowledge base and embracing a multidisciplinary approach that combines synthetic chemistry, microbiology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of thiophene derivatives in the fight against infectious diseases.
References
- Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]
- Gomaa, M. A.-M. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.
- Mishra, R., et al. (2016). ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. Bibliomed. [Link]
- Ghimire, P., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules. [Link]
- Various Authors. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...
- Wang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
- Various Authors. (2024). Synthesis and evaluation of novel thiophene as antimicrobial agents. Wisdom Library. [Link]
- Various Authors. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- Mishra, R., et al. (2014). Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives.
- de Oliveira, C. B., et al. (2015). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Microbiology. [Link]
- Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Semantic Scholar. [Link]
- Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
- Mishra, R., et al. (2017). ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW.
- Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives.
- Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
- da Silva, A. C. G., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Medical Mycology. [Link]
- Various Authors. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]
- Molina-Panadero, I., et al. (2024).
- Abdel-Ghani, S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Heterocyclic Chemistry. [Link]
- Abdel-Ghani, S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
Sources
- 1. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 9. [PDF] Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Metal Complexes with 5-Formyl-2-thiophenecarboxylic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in the design of novel metal-based therapeutic agents and catalysts. The unique electronic and structural properties of a ligand dictate the coordination chemistry, stability, and ultimately, the functional performance of the resulting metal complex. This guide provides an in-depth technical comparison of metal complexes derived from 5-Formyl-2-thiophenecarboxylic acid and its structurally related analogs. By presenting supporting experimental data and detailed protocols, we aim to offer a comprehensive resource for the rational design and characterization of new metal complexes with potential applications in medicine and catalysis.
Introduction to this compound as a Ligand
This compound is a versatile heterocyclic ligand possessing two potential coordination sites: the carboxylic acid group and the formyl group.[1][2][3][4] The thiophene ring itself, being an electron-rich aromatic system, also influences the electronic properties of the metal center upon coordination. The presence of both a carboxylate and a carbonyl donor allows for the formation of diverse coordination modes, including monodentate, bidentate, and bridging interactions, leading to the assembly of discrete mononuclear complexes or extended coordination polymers.[5][6][7] The reactivity of the formyl group further opens avenues for post-synthetic modification of the complexes, enabling the creation of more complex architectures and functionalities.[8]
Comparative Analysis: Probing the Influence of Ligand Substitution
Due to a scarcity of published data specifically on metal complexes of this compound, this guide will draw comparisons with well-characterized complexes of analogous ligands: 2-Thiophenecarboxylic acid and 5-Bromo-2-thiophenecarboxylic acid . This comparative approach allows us to predict and understand how the formyl substituent at the 5-position might influence the properties of the resulting metal complexes.
| Ligand | Structure | Key Features & Expected Influence on Metal Complexes |
| This compound | ![]() | Possesses both a strong coordinating carboxylate group and a weaker coordinating formyl group. The electron-withdrawing nature of the formyl group is expected to influence the electronic properties of the metal center. The formyl group can also participate in hydrogen bonding, directing the supramolecular assembly of the complexes.[1] |
| 2-Thiophenecarboxylic acid | ![]() | A simpler analog, coordinating primarily through the carboxylate group. Its complexes provide a baseline for understanding the fundamental coordination chemistry of the thiophene-2-carboxylate moiety.[9] |
| 5-Bromo-2-thiophenecarboxylic acid | ![]() | The bromo substituent is also electron-withdrawing and can participate in halogen bonding, influencing the crystal packing. Comparing its complexes with those of the formyl analog can help distinguish electronic from steric and hydrogen/halogen bonding effects.[10][11] |
Synthesis of Metal Complexes: A Step-by-Step Protocol
The synthesis of metal complexes with these ligands can be achieved through various methods, with solvothermal synthesis being a common technique for obtaining crystalline coordination polymers or metal-organic frameworks (MOFs).
Protocol: Solvothermal Synthesis of a Coordination Polymer[1][12]
-
Reactant Preparation: In a 20 mL glass vial, dissolve the chosen ligand (e.g., this compound, 0.1 mmol) and a metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of N,N-Dimethylformamide (DMF) and ethanol in a 1:1 ratio).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80-150 °C) for a designated period (24-72 hours). The slow cooling of the oven to room temperature is often crucial for the growth of high-quality single crystals.
-
Isolation and Washing: After cooling, crystals of the coordination polymer can be observed. Carefully decant the mother liquor and wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Spectroscopic Characterization: Elucidating Structure and Bonding
Spectroscopic techniques are indispensable for characterizing the coordination environment of the metal ions and confirming the successful formation of the desired complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate group. The position of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate chelating, or bridging).
Expected Observations:
-
Free Ligand (this compound): A strong band corresponding to the C=O stretch of the carboxylic acid will be observed around 1700-1750 cm⁻¹. The C=O stretch of the formyl group will appear at a lower wavenumber, typically around 1680-1700 cm⁻¹.
-
Metal Complex: Upon deprotonation and coordination of the carboxylate group, the ν(C=O) band of the carboxylic acid will disappear and be replaced by two new bands: ν_as(COO⁻) (around 1550-1650 cm⁻¹) and ν_s(COO⁻) (around 1380-1450 cm⁻¹). The difference between these two frequencies (Δν = ν_as - ν_s) can help elucidate the coordination mode. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode. The ν(C=O) of the formyl group may show a slight shift upon coordination, indicating its involvement in the coordination sphere.[12][13]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.
Expected Observations:
-
Free Ligand: The spectrum will be dominated by π → π* transitions of the thiophene ring and n → π* transitions of the carbonyl groups.
-
Metal Complex: The formation of the complex will likely lead to a red shift (bathochromic shift) of the ligand-based transitions. New bands in the visible region may appear due to d-d transitions of the metal ion or LMCT bands, providing information about the geometry and electronic structure of the metal center.[14][15][16][17][18][19][20][21]
Structural Analysis: Unveiling the 3D Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex, providing information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Protocol: Single-Crystal X-ray Diffraction Analysis[23][24][25][26][27]
-
Crystal Selection and Mounting: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.
Probing Functional Performance: Biological and Catalytic Activity
The ultimate goal of synthesizing new metal complexes is often to explore their functional properties.
Antimicrobial Activity Screening
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[22][23][24][25] The Kirby-Bauer disk diffusion method is a widely used technique for preliminary screening.
Protocol: Disk Diffusion Assay[3][8][29][32][33]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper disks are impregnated with a known concentration of the metal complex, the free ligand, and a control antibiotic. The disks are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Catalytic Activity: Oxidation Reactions
Thiophene-containing metal complexes have shown promise as catalysts in various organic transformations, including oxidation reactions.[26][13][27][28]
Comparative Performance:
The catalytic performance of metal complexes with this compound can be compared to its analogs in a model oxidation reaction, such as the oxidation of an alcohol to an aldehyde or ketone. The electron-withdrawing formyl group in the ligand could potentially enhance the catalytic activity of the metal center by modifying its redox potential.
Conclusion and Future Outlook
While direct experimental data on metal complexes of this compound is currently limited, a comparative approach utilizing its structural analogs provides a robust framework for predicting and understanding its coordination chemistry and potential applications. The presence of the versatile formyl group offers exciting possibilities for creating multifunctional materials with tunable properties. Future research should focus on the systematic synthesis and characterization of a series of transition metal complexes with this ligand to fully elucidate their structural diversity and functional potential in areas such as medicinal chemistry and catalysis. This guide provides the foundational knowledge and experimental protocols to embark on such investigations.
References
- How to Solve Single Crystal XRD Structure. YouTube; 2019.
- Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. MDPI; 2022.
- From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. National Institutes of Health; 2023.
- Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions; 2014.
- Various metal complexes and their biological implications. The Pharma Innovation Journal; 2022.
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. United States Environmental Protection Agency.
- Single Crystal X-ray Diffraction. University of York.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health; 2024.
- Single crystal X-ray diffraction. Fiveable.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific; 2021.
- Single-crystal X-ray Diffraction. Carleton College.
- Single-crystal X-ray Diffraction (Part 1). In: Pharmaceutical Crystallography: A Guide to Structure and Analysis. Royal Society of Chemistry; 2019.
- Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. MDPI; 2023.
- Synthesis and Characterization of Transition Metal Complexes with. ResearchGate.
- Synthesis and Characterization of Transition Metal Complexes with. Journal of Scientific Research; 2009.
- Characteristic IR and Uv-vis spectra data of all the metal. ResearchGate.
- Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi; 2021.
- UV-Visible spectra of ligand and their metal complexes. ResearchGate.
- Metal complexes as anticancer agents: 2. Synthesis, spectroscopy, magnetism, electrochemistry, X-ray crystal structure and antimelanomal activity of the copper (II) complex of 5-amino-1-tolylimidazole-4-carboxylate in B16F10 mouse melanoma cells. ResearchGate.
- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with. Semantic Scholar; 2023.
- Ultraviolet–visible (UV–Vis) spectra of the metal complexes. ResearchGate.
- Spectroscopic methods uv vis transition metal complexes. SlideShare; 2016.
- Special Issue : Synthesis and Applications of Transition Metal Complexes. MDPI.
- Experimental and theoretical evidences for the formation of transition metal complexes with five coplanar metal–carbon σ bonds. National Institutes of Health; 2018.
- X-ray molecular structure of the coordination polymers. ResearchGate.
- UV–vis spectra of ligand and corresponding metal complexes. ResearchGate.
- UV-Vis spectra of complexes 2 and 4a. ResearchGate.
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences; 2019.
- Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI; 2023.
- Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. Dalton Transactions; 2014.
- Synthesis, Characterization and Antitumour Activity of Metal Complexes of 5-Carboxy-2-Thiouracil. National Institutes of Health; 2011.
- UV/Vis and IR Spectroscopy. Chemistry LibreTexts; 2021.
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate.
- A series of coordination polymers based on flexible 5-carboxy-1-(4′-carboxybenzyl)-2-oxidopyridinium and structurally related N-donor ligands. RSC Publishing; 2015.
- UV-Vis spectroscopy.
- Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. MDPI; 2023.
- FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. MDPI; 2019.
- Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. National Institutes of Health; 2022.
- Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. ScienceDirect; 2022.
- 5-Bromo-2-thiophenecarboxylic acid. Georganics.
- 2-Thiophenecarboxylic acid. PubChem.
- Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI; 2020.
Sources
- 1. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 2. protocols.io [protocols.io]
- 3. SOP for Microbial Screening for Antimicrobial Compounds – SOP Guide for Pharma [pharmasop.in]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. A series of coordination polymers based on flexible 5-carboxy-1-(4′-carboxybenzyl)-2-oxidopyridinium and structurally related N-donor ligands: syntheses, structures and photoluminescent properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 5-Bromo-2-thiophenecarboxylic acid - High purity | EN [georganics.sk]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Transition Metal Complexes with | Journal of Scientific Research [banglajol.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijpras.com [ijpras.com]
- 21. people.bath.ac.uk [people.bath.ac.uk]
- 22. Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks [jove.com]
- 23. actascientific.com [actascientific.com]
- 24. mdpi.com [mdpi.com]
- 25. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ossila.com [ossila.com]
- 27. taikangreactor.com [taikangreactor.com]
- 28. mdpi.com [mdpi.com]
The Influence of Thiophene Dicarboxylic Acid Isomers on the Performance of Metal-Organic Frameworks: A Comparative Guide
For researchers and professionals in materials science and drug development, the choice of organic linker is a critical determinant in the rational design of Metal-Organic Frameworks (MOFs). The geometry, functionality, and electronic properties of the linker dictate the topology, porosity, and ultimately, the functional performance of the resulting crystalline material. Thiophene-based dicarboxylic acids have emerged as a compelling class of linkers, offering unique electronic characteristics and the potential for enhanced host-guest interactions through their polarizable sulfur atoms. This guide provides an in-depth comparison of the performance of MOFs derived from different thiophene dicarboxylic acids, supported by experimental data and detailed protocols, to inform the selection of these valuable building blocks for targeted applications.
The Structural and Functional Implications of Thiophene-Based Linkers
The incorporation of a thiophene ring into the dicarboxylate linker, as opposed to the more common benzene ring, introduces several key features. The sulfur heteroatom enhances the electron density of the aromatic system and provides a soft Lewis basic site, which can lead to stronger interactions with specific guest molecules, such as CO2, or act as a binding site for heavy metal ions.[1] Furthermore, the geometry of the dicarboxylic acid—whether the carboxyl groups are positioned linearly or at an angle—profoundly influences the resulting MOF architecture and its properties.
This guide will explore the performance of MOFs synthesized from various thiophene dicarboxylic acids, with a primary focus on the well-studied thiophene-2,5-dicarboxylic acid (2,5-TDC) and comparisons to other, less-common isomers and derivatives where data is available.
Performance Deep Dive: MOFs from Thiophene-2,5-Dicarboxylic Acid (2,5-TDC)
Thiophene-2,5-dicarboxylic acid is a linear and rigid linker, analogous to terephthalic acid (benzene-1,4-dicarboxylic acid or BDC), which often leads to the formation of robust, porous frameworks. The performance of these MOFs is notable in several key application areas.
Gas Adsorption and Separation
A significant advantage of incorporating thiophene linkers is the enhancement of CO2 adsorption. The polarizable sulfur atom in the 2,5-TDC linker creates favorable dipole-quadrupole interactions with CO2 molecules. A prime example is the comparison between [Zn2(tdc)2(dabco)] and its non-thiophene analogue [Zn2(bdc)2(dabco)], where dabco is 1,4-diazabicyclooctane. The thiophene-containing MOF exhibits a remarkable increase in CO2 uptake and CO2/N2 selectivity.[1]
| MOF | Metal Ion | Linker | BET Surface Area (m²/g) | CO2 Uptake (cm³/g at 298K, 1 bar) | Isosteric Heat of Adsorption (kJ/mol) | Reference |
| [Zn2(tdc)2(dabco)] | Zn(II) | Thiophene-2,5-dicarboxylic acid | ~1200 | 67.4 | 23.65 | [1] |
| [Zn2(bdc)2(dabco)] | Zn(II) | Benzene-1,4-dicarboxylic acid | ~1300 | 46.0 | 19.6 | [1] |
The data clearly indicates that while the surface areas are comparable, the presence of the thiophene linker boosts CO2 uptake by nearly 50% at ambient conditions. This enhancement is attributed to the specific interactions between CO2 and the sulfur atom of the thiophene ring.
Luminescence-Based Sensing
The inherent fluorescence of thiophene-containing linkers, coupled with the ability of the MOF framework to concentrate analytes, makes these materials excellent candidates for chemical sensors. MOFs derived from thiophene dicarboxylic acids and their derivatives have demonstrated high sensitivity and selectivity for detecting heavy metal ions and organic pollutants.[2][3] For example, a Zn-MOF constructed from a thiophene-functionalized dicarboxylate shows efficient luminescence sensing of Hg(II), Cu(II), and Cr(VI) ions in aqueous solutions.[2][3]
| MOF | Metal Ion | Linker | Analyte | Detection Limit | Quenching Mechanism | Reference |
| [Zn(L)(BBI)] | Zn(II) | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Hg(II) | 10⁻⁷ M | Luminescence quenching | [2] |
| [Cd(L)(TPOM)0.75] | Cd(II) | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Cr(VI) | 10⁻⁶ M | Luminescence quenching | [2] |
| [Tb2(DMF)4(ttdc)3] | Tb(III) | Thieno[3,2-b]thiophene-2,5-dicarboxylate | Quinoline | Millimolar | Luminescence quenching | [4] |
The sensing mechanism often involves the interaction of the analyte with the linker or metal node, leading to a quenching or enhancement of the MOF's natural luminescence. The porous and tunable nature of the MOF allows for the optimization of these interactions for specific analytes.
Catalysis
The Lewis acidic metal nodes and the functional organic linkers in MOFs can act as catalytic sites. A hierarchical Zn-based MOF synthesized from thiophene-2,5-dicarboxylic acid and melamine has shown excellent catalytic activity for the chemical fixation of CO2 with epoxides at room temperature, achieving a 97% yield of propene carbonate.[5] The micropores of the MOF are believed to concentrate CO2, while the mesopores facilitate the diffusion of substrates and products.[5]
| Catalyst | Reaction | Substrate | Yield (%) | Conditions | Reference |
| Hie-Zn-MOF-TEA | CO2 cycloaddition | Propylene oxide | 97 | Room Temperature, 1 atm CO2 | [5] |
Experimental Protocols
Synthesis of [Zn2(tdc)2(dabco)]·4DMF
A detailed protocol for the synthesis of a representative thiophene-based MOF is provided below, based on established literature.[1]
Materials:
-
Zn(NO3)2·6H2O (120 mg, 404 µmol)
-
Thiophene-2,5-dicarboxylic acid (H2tdc; 47 mg, 273 µmol)
-
1,4-diazabicyclooctane (dabco; 23 mg, 205 µmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve Zn(NO3)2·6H2O and H2tdc in 5.3 mL of DMF.
-
In a separate vial, dissolve dabco in 4.0 mL of DMF.
-
Add the dabco solution dropwise to the metal-linker solution under vigorous stirring to prevent precipitation.
-
Seal the vial and heat the resulting clear solution at 100 °C for 20 hours.
-
After cooling to room temperature, collect the colorless block-shaped crystals by filtration.
-
Wash the crystals with fresh DMF.
Figure 1: Solvothermal synthesis workflow for [Zn2(tdc)2(dabco)].
MOFs from Other Thiophene Dicarboxylic Acid Isomers and Derivatives
While 2,5-TDC is the most explored isomer, other thiophene-based linkers offer pathways to different MOF architectures and functionalities.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
This extended, linear linker, with its larger π-conjugated system, is an excellent "antenna" for sensitizing lanthanide luminescence. MOFs constructed with this linker and rare-earth metals like Y, La, Tb, and Lu form 3D porous networks.[4] The terbium-based framework, [Tb2(DMF)4(ttdc)3], exhibits intra-ligand blue emission and can detect quinoline and cinnamaldehyde through luminescence quenching.[4] The presence of additional sulfur atoms in the fused ring system is expected to further enhance interactions with guest molecules.[4]
The Influence of Isomerism: A Structural Perspective
-
Thiophene-2,5-dicarboxylic acid (2,5-TDC): This is a linear linker, with the carboxylic acid groups at a 180° angle. This geometry favors the formation of extended, often porous, frameworks similar to those derived from terephthalic acid.
-
Thiophene-2,4-dicarboxylic acid (2,4-TDC): This linker is bent, with an angle of approximately 140-150° between the carboxylic acid groups. This angular geometry would likely lead to more complex and potentially interpenetrated network topologies, which could be advantageous for selective adsorption applications.
-
Thiophene-3,4-dicarboxylic acid (3,4-TDC): This isomer is also bent, with a smaller angle between the carboxylates (around 120-130°). This could result in the formation of cage-like structures or frameworks with different pore shapes and sizes compared to those from 2,5-TDC or 2,4-TDC.
Figure 2: Conceptual relationship between linker geometry and potential MOF architecture.
The different angles between the carboxyl groups in these isomers will fundamentally alter the secondary building units (SBUs) and the overall topology of the resulting MOFs. This, in turn, will have a direct impact on pore size, shape, and surface chemistry, thereby influencing their performance in gas storage, separation, and catalysis.
Conclusion and Future Outlook
MOFs derived from thiophene dicarboxylic acids demonstrate significant promise in a range of applications, from gas separation to chemical sensing and catalysis. The well-studied thiophene-2,5-dicarboxylic acid has proven to be a valuable building block for creating robust, porous materials with enhanced performance, particularly in CO2 capture, due to the favorable interactions mediated by the thiophene sulfur atom.
The exploration of other isomers, such as 2,4-TDC and 3,4-TDC, remains a largely untapped area of research. A systematic investigation into how the distinct geometries of these bent linkers influence MOF topology and performance would be a highly valuable contribution to the field. Such studies would not only expand the library of available thiophene-based MOFs but also provide deeper insights into the structure-property relationships that govern their functionality. For researchers and drug development professionals, the careful selection of a thiophene dicarboxylic acid linker, with consideration for its isomeric form, presents a powerful strategy for the rational design of high-performance MOFs tailored for specific, demanding applications.
References
- Zhao, Y., et al. (2016). Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ACS Applied Materials & Interfaces, 8(44), 30265–30273.
- Korenev, S. V., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2-b]thiophene-2,5-dicarboxylate. Crystals, 12(10), 1374.
- Zhao, Y., et al. (2017). Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. PubMed, 27792875.
- Smirnov, A., et al. (2016). Ion-Directed Synthesis of Indium-Derived 2,5-Thiophenedicarboxylate Metal–Organic Frameworks: Tuning Framework Dimensionality. Crystal Growth & Design, 16(2), 937–943.
- Chen, D., et al. (2018). Enhancement of CO2 Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality. Inorganic Chemistry, 57(9), 5247–5256.
- Doronina, E. P., et al. (2021). Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions, 50(8), 2807–2814.
- "Synthesis, Characterization, and Catalytic Performance of Metal-Organic Frameworks (MOFs) and MOF-Templated Materials." Figshare.
- "US20120251438A1 - Metal-Organic Frameworks Based on On 2,5-Furandicarboxylic Acid Or 2,5-Thiophenedicarboxylic Acid." Google Patents.
- "CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline." Google Patents.
- "Excellent catalytic performance over acid-treated MOF-808(Ce) for oxidative desulfurization of dibenzothiophene." ResearchGate.
- Li, J.-R., et al. (2016). Functionalization of Microporous Lanthanide-Based Metal–Organic Frameworks by Dicarboxylate Ligands with Methyl-Substituted Thieno[2,3-b]thiophene Groups: Sensing Activities and Magnetic Properties. Inorganic Chemistry, 55(17), 8433–8441.
- "Zn(II)/Cd(II) MOFs based on 2,5-thiophenedicarboxylic acid and bis(Imidazole) linkers for highly selective and sensitive detection of Fe3+ and Cr2O72-." ResearchGate.
- Sun, J., et al. (2021). A facile fabrication of a multi-functional and hierarchical Zn-based MOF as an efficient catalyst for CO2 fixation at room-temperature. Inorganic Chemistry Frontiers, 8(2), 435–443.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. | Semantic Scholar [semanticscholar.org]
- 4. Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate [mdpi.com]
- 5. A facile fabrication of a multi-functional and hierarchical Zn-based MOF as an efficient catalyst for CO2 fixation at room-temperature - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Formyl-2-thiophenecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 5-Formyl-2-thiophenecarboxylic acid derivatives, a class of compounds with significant potential in pharmaceutical development.[1][2] We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
The thiophene ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antibacterial and antioxidant properties.[3][4] this compound, with its reactive formyl and carboxylic acid groups, serves as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).[1] However, the structural similarity among its derivatives necessitates rigorous cross-reactivity testing to avoid off-target effects and ensure therapeutic specificity.[5][6][7]
The Principle of Cross-Reactivity: A Molecular Recognition Challenge
Cross-reactivity in the context of drug development refers to the binding of a therapeutic agent or a diagnostic antibody to molecules other than its intended target.[5][6] This phenomenon arises from shared structural motifs or epitopes between the target and off-target molecules.[5] For this compound derivatives, subtle modifications to the core structure can lead to significant changes in binding affinity and specificity. Understanding these structure-activity relationships is crucial for designing selective compounds.[8]
Below is a diagram illustrating the concept of specific binding versus cross-reactivity.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Experimental Design for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a multi-pronged approach, combining immunoassays with biophysical techniques. Here, we outline a comprehensive workflow, from the synthesis of necessary reagents to the final data analysis.
Synthesis of Hapten-Carrier Conjugates
Small molecules like this compound and its derivatives are not immunogenic on their own and are referred to as haptens.[13] To elicit an immune response and produce antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[14]
Protocol: Carbodiimide-Mediated Conjugation of this compound to BSA
-
Rationale: The carboxylic acid group of the thiophene derivative can be activated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester. This ester then readily reacts with the primary amine groups on lysine residues of the carrier protein to form a stable amide bond.
-
Step-by-Step Protocol:
-
Dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF).
-
Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid.
-
Separately, dissolve 20 mg of BSA in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.
-
Slowly add the activated hapten solution to the BSA solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten by dialysis against PBS for 48 hours with multiple buffer changes.
-
Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.
-
Competitive ELISA for Cross-Reactivity Profiling
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying small molecules and determining the cross-reactivity of antibodies.[15][16][17][18] In this format, the free analyte (the thiophene derivative being tested) in the sample competes with a fixed amount of enzyme-labeled or plate-coated antigen for binding to a limited number of antibody binding sites.[15]
Experimental Workflow:
Caption: Workflow for Competitive ELISA.
Protocol: Competitive ELISA
-
Coating: Coat a 96-well microtiter plate with the synthesized hapten-carrier conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the test derivatives and a standard (the original hapten). Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody (raised against the original hapten) at a predetermined optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Derivative) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[19][20] It provides quantitative information on binding kinetics (association and dissociation rates) and affinity.[21][22] This level of detail is invaluable for dissecting the subtle differences in binding between closely related derivatives.
Protocol: SPR Analysis
-
Rationale: In a typical SPR experiment for small molecule analysis, the larger molecule (e.g., the antibody) is immobilized on the sensor chip surface, and the small molecule derivatives are flowed over the surface as analytes.[19][20] The binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Step-by-Step Protocol:
-
Immobilization: Immobilize the primary antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions for each this compound derivative in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the immobilized antibody surface and a reference surface (to subtract non-specific binding). Monitor the association and dissociation phases in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparative Data Analysis
To illustrate the application of these techniques, the following tables present hypothetical data for a series of this compound derivatives.
Table 1: Competitive ELISA Cross-Reactivity Data
| Derivative | R-Group at Position X | IC₅₀ (nM) | % Cross-Reactivity |
| Standard | -H | 15.2 | 100% |
| Derivative A | -CH₃ | 45.8 | 33.2% |
| Derivative B | -Cl | 180.5 | 8.4% |
| Derivative C | -OCH₃ | 98.7 | 15.4% |
| Derivative D | -NO₂ | >1000 | <1.5% |
Table 2: SPR Binding Affinity Data
| Derivative | R-Group at Position X | ka (1/Ms) | kd (1/s) | KD (nM) |
| Standard | -H | 2.5 x 10⁵ | 3.8 x 10⁻³ | 15.2 |
| Derivative A | -CH₃ | 1.8 x 10⁵ | 8.2 x 10⁻³ | 45.6 |
| Derivative B | -Cl | 9.2 x 10⁴ | 1.6 x 10⁻² | 173.9 |
| Derivative C | -OCH₃ | 1.5 x 10⁵ | 1.5 x 10⁻² | 100.0 |
| Derivative D | -NO₂ | No Binding Detected | - | - |
Interpretation of Results:
The data clearly demonstrates that even minor modifications to the this compound scaffold can significantly impact antibody recognition. Derivative A, with a methyl group, shows moderate cross-reactivity, while the electron-withdrawing nitro group in Derivative D completely abolishes binding. The SPR data corroborates the ELISA results, providing a more detailed picture of the binding kinetics. The lower affinity of the cross-reacting derivatives is primarily driven by a faster dissociation rate (higher kd).
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives. By employing a combination of immunoassays and biophysical techniques, researchers can gain a thorough understanding of the specificity of their compounds.[5][6] This knowledge is critical for the selection and optimization of lead candidates in drug discovery, ultimately leading to the development of safer and more effective therapeutics.
Future studies could explore the use of more advanced techniques, such as isothermal titration calorimetry (ITC) for thermodynamic profiling of binding interactions and X-ray crystallography to elucidate the structural basis of antibody-hapten recognition. A detailed understanding of these molecular interactions will further empower the rational design of highly specific thiophene-based drugs.
References
- Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
- Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
- Competitive ELISA.
- Tissue Cross-Reactivity Study and its Applications.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Whitepaper: Tissue Cross-Reactivity. Precision For Medicine. [Link]
- A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- A beginner's guide to surface plasmon resonance. Portland Press. [Link]
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn. [Link]
- Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]
- This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Synthesis of 2-formyl thiophen-5-carboxylic acid. PrepChem.com. [Link]
- Hapten. Wikipedia. [Link]
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central. [Link]
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Thiophene Derivatives as Versatile Precursors for (Hetero)
- Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide deriv
- Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity. MDPI. [Link]
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
- Haptens – Knowledge and References. Taylor & Francis Online. [Link]
- Interferences in Immunoassay. PubMed Central. [Link]
- Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications.
- Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. PubMed. [Link]
- Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
- Opioid-Based Haptens: Development of Immunotherapy. MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. histologix.com [histologix.com]
- 6. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. Hapten - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 16. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Formyl-2-thiophenecarboxylic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling solid chemical reagents like 5-Formyl-2-thiophenecarboxylic Acid requires more than just following a checklist; it demands a deep understanding of the material's properties and the rationale behind each safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple product manual to offer field-proven insights into the safe and effective handling of this compound.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid, powdered organic compound. Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards it presents. The primary risks are associated with its physical form and chemical nature as a carboxylic acid.
-
Dermal and Eye Irritation: Like many carboxylic acids, this compound is classified as a skin and eye irritant.[1][2][3][4] Direct contact with the skin can cause irritation, while contact with the eyes can lead to serious irritation.[2][5]
-
Respiratory Irritation: As a fine powder, the compound can easily become airborne during handling, such as weighing or transferring.[6] Inhalation of this dust may cause respiratory irritation.[3][4][5][7]
-
Ingestion: While less common in a controlled lab setting, accidental ingestion may be harmful.[1]
The causality is clear: the acidic functional group drives the irritant properties, and the powdered form creates an inhalation exposure risk. Our PPE strategy, therefore, must establish effective barriers against these specific routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but a system of controls. This includes engineering controls (like fume hoods) and the PPE worn by the operator. The following table summarizes the essential PPE required for handling this compound.
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) | Engineering Control |
| Eye Contact | Serious Irritation[2][3] | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5][7] A face shield over goggles is recommended for bulk transfers.[5][8] | Eyewash station readily accessible.[4][7][9] |
| Skin Contact | Irritation[1][4] | Chemical-resistant gloves (disposable nitrile is suitable for incidental contact).[7][10] A fully buttoned lab coat.[5] | Safety shower readily accessible.[4][7][9] |
| Inhalation | Respiratory Irritation[3][4][7] | A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill clean-up.[5][7] | All handling of the solid compound must occur in a certified chemical fume hood.[5][11] |
| General Lab Attire | Contamination | Fully enclosed shoes made of a non-porous material.[5][10] Long pants.[12] | N/A |
Operational Protocol: Safe Handling of Solid this compound
This step-by-step protocol integrates the use of PPE into a self-validating workflow designed to minimize exposure and prevent contamination.
Objective: To accurately weigh and transfer solid this compound for experimental use.
Materials:
-
This compound
-
Appropriate PPE (see table above)
-
Spatula
-
Weigh boat or appropriate glassware
-
Analytical balance
-
Labeled waste container
Procedure:
-
Preparation and Pre-Check:
-
Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.[5][7][10]
-
Designate a specific work area within a chemical fume hood.[5][6] Cover the work surface with disposable bench paper.[6]
-
Verify that the chemical fume hood is operational and has a current certification. The sash should be positioned as low as possible while allowing comfortable work.[11]
-
Ensure an eyewash station and safety shower are unobstructed and accessible.[4][9]
-
-
Handling the Compound:
-
Place the analytical balance inside the fume hood if possible. If not, perform the transfer within the hood and briefly move the sealed container to the balance.
-
Keep the stock container of this compound closed as much as possible to minimize dust generation.[6][13]
-
Use a clean spatula to carefully transfer the desired amount of the solid from the stock bottle to a weigh boat.[5] Avoid pouring the powder directly, as this can create significant dust.[5]
-
Minimize any actions that could generate dust, such as scraping or dropping the material from a height.[7][9]
-
-
Post-Handling and Decontamination:
-
Securely close the stock container and return it to its designated storage location.
-
Clean the spatula and any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface within the fume hood.
-
Dispose of the weigh boat, contaminated bench paper, and used gloves in a dedicated, clearly labeled hazardous waste container.[5]
-
-
Doffing PPE:
Emergency and Disposal Plans
Preparedness is a critical component of safety. The following plans provide immediate, actionable steps for managing unexpected events.
Spill Response Workflow
In the event of a small spill, the following workflow should be initiated immediately. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Caption: Workflow for managing a small chemical spill.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[14] Remove contaminated clothing.[1][9] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
-
Ingestion: Rinse the mouth with water.[1][14] Do not induce vomiting. Seek medical attention.[9]
Disposal Plan
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Chemical Waste: Unused or waste quantities of the chemical itself must be disposed of according to local, state, and federal regulations. Do not dispose of it down the drain.[14] Contact your institution's EHS department for specific guidance.
By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.
References
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
- Material Safety Data Sheet - Chromane-2-carboxylic acid - Cole-Parmer.
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley.
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- General Rules for Working with Chemicals | Compliance and Risk Management - University of Colorado Boulder.
- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse.
- Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99% - Cole-Parmer.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. leelinework.com [leelinework.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. uwlax.edu [uwlax.edu]
- 12. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




